4'-FLUORO-BIPHENYL-4-METHANamine
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOSUGWQICZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-4-methanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 4'-fluoro-[1,1'-biphenyl]-4-methanamine core represents a privileged substructure, combining the conformational rigidity and aromatic interactions of the biphenyl system with the advantageous properties of the fluorine atom and the versatile reactivity of the aminomethyl group. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this important molecular entity.
The presence of a fluorine atom can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the acidity of neighboring protons and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity and selectivity. The aminomethyl group serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for drug discovery.
Molecular Structure and Chemical Properties
4'-Fluoro-[1,1'-biphenyl]-4-methanamine is a biphenyl derivative characterized by a fluorine atom at the 4'-position and a methanamine (aminomethyl) group at the 4-position.
Chemical Structure:
Caption: Chemical structure of 4'-Fluoro-[1,1'-biphenyl]-4-methanamine.
Physicochemical Properties
While experimentally determined data for 4'-fluoro-[1,1'-biphenyl]-4-methanamine is not extensively available in peer-reviewed literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₁₂FN | - |
| Molecular Weight | 201.24 g/mol | - |
| Appearance | Likely an off-white solid or oil | Analogy to similar biphenyl derivatives |
| Boiling Point | >300 °C (Predicted) | Prediction from related structures |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have higher water solubility. | General solubility of similar organic amines |
| pKa | ~9-10 (for the amine) | Typical pKa for a primary benzylic amine |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the analysis of related compounds such as 4-fluorobiphenyl and other substituted biphenyl methanamines.
-
¹H NMR:
-
Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom.
-
Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the amine protons) around 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically between 1.5-3.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals between 115-145 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Benzylic Carbon (-CH₂-): A signal around 45-50 ppm.
-
-
¹⁹F NMR:
-
A single resonance for the fluorine atom, likely in the range of -110 to -120 ppm (relative to CFCl₃).
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: Two bands for the primary amine around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption band in the 1100-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 201.10.
-
Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-methanamine
A robust and versatile synthetic route to 4'-fluoro-[1,1'-biphenyl]-4-methanamine involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to construct the fluorinated biphenyl core, followed by the reduction of a nitrile group to the desired primary amine.
Caption: Synthetic workflow for 4'-Fluoro-[1,1'-biphenyl]-4-methanamine.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. In this step, 4-bromobenzonitrile is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
A two-phase solvent system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
Step 2: Reduction of the Nitrile
The nitrile group of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile can be efficiently reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol (using LiAlH₄):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in the same dry solvent dropwise to the LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water (Fieser workup). This procedure is crucial for the safe decomposition of the reactive hydride and the formation of a granular precipitate of aluminum salts that is easily filtered.
-
Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with the ethereal solvent. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude 4'-fluoro-[1,1'-biphenyl]-4-methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. It must be used in anhydrous conditions as it reacts violently with water.
-
The sequential quenching procedure is a well-established and safe method for decomposing the aluminum hydride complexes and facilitating the isolation of the amine product.
Applications in Drug Discovery and Development
The 4'-fluoro-[1,1'-biphenyl]-4-methanamine scaffold is a valuable building block in the design of novel therapeutic agents. The biphenyl core provides a rigid framework for orienting functional groups to interact with biological targets, while the fluorine atom and aminomethyl group offer opportunities for optimizing drug-like properties.
Potential Therapeutic Areas:
-
Oncology: The biphenyl scaffold is present in numerous kinase inhibitors. The aminomethyl group can be used to introduce side chains that target specific pockets in the ATP-binding site of kinases.
-
Neuroscience: Many centrally acting drugs feature biphenyl moieties. The lipophilicity of the biphenyl core, modulated by the fluorine atom, can influence the ability of a molecule to cross the blood-brain barrier.
-
Anti-inflammatory Agents: Fluorinated biphenyls have been explored as scaffolds for the development of inhibitors of inflammatory targets.
-
Antiviral Agents: The introduction of fluorine can enhance the antiviral activity of certain classes of compounds. For example, fluorine-substituted diarylpyrimidines have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1]
Caption: Logical relationships of structural features to properties and applications.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4'-fluoro-[1,1'-biphenyl]-4-methanamine and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like LiAlH₄.
-
Reactivity: Be aware of the reactivity of the reagents used in the synthesis. LiAlH₄ is highly reactive with water and protic solvents.
-
Toxicity: The toxicological properties of 4'-fluoro-[1,1'-biphenyl]-4-methanamine have not been extensively studied. Treat it as a potentially hazardous substance.
Conclusion
4'-Fluoro-[1,1'-biphenyl]-4-methanamine is a synthetically accessible and highly valuable molecular scaffold for drug discovery and development. Its structural features, including the metabolically robust fluorinated biphenyl core and the synthetically versatile aminomethyl group, make it an attractive starting point for the design of novel therapeutic agents across a range of disease areas. The synthetic protocols outlined in this guide provide a reliable and scalable approach to access this important compound, enabling further exploration of its potential in medicinal chemistry.
References
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (n.d.). PubMed Central. [Link][1]
Sources
In-Depth Technical Guide: Physicochemical Characteristics of 4'-Fluoro-biphenyl-4-methanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4'-fluoro-biphenyl-4-methanamine, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document outlines the foundational characteristics and the experimental methodologies for their determination. As empirical data for this specific compound is not widespread in public literature, this guide synthesizes predicted data with established analytical protocols for analogous compounds, providing not just methods but the scientific rationale behind them. This approach establishes a robust framework for the characterization of this and similar novel chemical entities.
Introduction: The Strategic Role of Fluorinated Biphenyl Methanamines
This compound is a bifunctional molecule incorporating a flexible aminomethyl group and a rigid, fluorinated biphenyl backbone. This structural combination is of high value in drug discovery. The biphenyl scaffold is a common feature in many approved drugs, providing a structural framework for interacting with biological targets. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity. Furthermore, the primary amine serves as a crucial handle for further chemical modification or as a key pharmacophoric feature for hydrogen bonding. A precise understanding of the fundamental physicochemical characteristics of this compound is therefore a critical prerequisite for its successful application in the synthesis of new chemical entities and as a potential therapeutic agent itself.
Core Physicochemical Properties
The effective application of any chemical compound begins with a thorough understanding of its intrinsic properties. The following sections detail the structural, spectroscopic, and physicochemical parameters of this compound, forming a foundational dataset for any research endeavor.
Structural and General Properties
The basic identifiers and properties of the molecule are summarized below. While a specific CAS number is not broadly indexed, its molecular formula and weight are definitive.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| IUPAC Name | (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine | |
| CAS Number | 115831-18-4 | |
| Molecular Formula | C13H12FN | |
| Molecular Weight | 201.24 g/mol | |
| Appearance | Expected to be a white to off-white solid | Inferred from similar biphenyl compounds[1] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on its structure, the following spectral characteristics are expected:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum should show distinct signals for the benzylic protons (~3.8-4.0 ppm), the primary amine protons (a broad singlet), and a complex series of multiplets in the aromatic region (~7.0-7.6 ppm). The protons on the fluorine-bearing ring will exhibit coupling to the ¹⁹F nucleus.
-
¹³C NMR : Will display characteristic peaks for the benzylic carbon (~45 ppm) and multiple aromatic carbons, with the carbons on the fluorinated ring showing C-F coupling.
-
¹⁹F NMR : A single resonance is expected, providing unambiguous confirmation of the fluorine atom's presence.
-
-
Infrared (IR) Spectroscopy : Key absorption bands anticipated include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).
-
Mass Spectrometry (MS) : The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the elemental composition, with an expected m/z of approximately 201.0954.
Physicochemical Parameters (Predicted)
These parameters are vital for predicting the compound's behavior in biological and chemical systems, including its solubility, absorption, and distribution.
| Parameter | Predicted Value | Significance & Rationale |
| Melting Point | Not available; likely >70 °C | Based on the melting point of the parent 4-fluorobiphenyl (75-79 °C), the addition of a polar aminomethyl group may increase this value due to hydrogen bonding capabilities.[2] |
| pKa | ~9.4 ± 0.2 | The pKa of the conjugate acid (R-CH₂NH₃⁺) is predicted to be slightly lower than that of simple alkylamines (~10.5) due to the electron-withdrawing nature of the biphenyl system, which destabilizes the protonated form. This value is critical for determining the charge state at physiological pH (7.4). |
| LogP | ~2.8 - 3.2 | The octanol-water partition coefficient (LogP) indicates the lipophilicity of the compound. The large aromatic system contributes to a higher LogP, suggesting good membrane permeability but potentially lower aqueous solubility. This value is an estimate based on computational models.[3][4] |
Experimental Characterization Protocols
To empirically validate the predicted properties and ensure sample quality, a rigorous set of analytical procedures must be employed. The following protocols are designed to be self-validating and are standard within the pharmaceutical industry.
Workflow for Compound Authentication
This diagram illustrates the logical experimental sequence for confirming the identity and purity of a newly synthesized or acquired batch of this compound.
Caption: Logical workflow for identity and purity confirmation.
Step-by-Step Protocol: Reverse-Phase HPLC for Purity Assessment
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the analyte. The use of an acid modifier in the mobile phase ensures that the basic amine is protonated, leading to sharp, symmetrical peaks.
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Purge: Flush the system thoroughly with a high concentration of Mobile Phase B to remove contaminants, followed by equilibration at initial conditions.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (chosen for the strong absorbance of the biphenyl chromophore).
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Ramp linearly from 10% to 90% B.
-
12-14 min: Hold at 90% B.
-
14.1-17 min: Return to 10% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks detected.
-
Calculate purity by dividing the area of the main analyte peak by the total area of all peaks and multiplying by 100%.
-
Step-by-Step Protocol: Potentiometric Titration for pKa Determination
Causality: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable groups.[5][6] By monitoring the pH change of a solution of the amine upon the addition of a strong acid, one can directly observe the buffering region and determine the pH at which the amine is 50% protonated, which is equal to its pKa.[7]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (25 °C).
-
Sample Preparation: Accurately prepare a ~10 mM solution of this compound in a suitable solvent (e.g., 50% methanol in water to ensure solubility). Record the exact concentration.
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Using a calibrated burette, add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
-
Determine the equivalence point (the point of maximum slope) by calculating the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.
-
Structure-Property Relationships: The Impact of Fluorination
The strategic placement of the fluorine atom has predictable and significant consequences on the molecule's overall properties, a key consideration in rational drug design.
Caption: Key structure-property relationships imparted by the fluorine atom.
The fluorine atom's high electronegativity exerts a mild electron-withdrawing effect across the biphenyl system, which slightly decreases the basicity (and thus the pKa) of the distal amine group. Critically, the C-F bond is exceptionally strong and not prone to metabolic cleavage. Placing it at the 4'-position effectively blocks a common site of oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's biological half-life. Finally, fluorine's small size means it rarely presents a steric hindrance, yet it can subtly alter the preferred torsional angle between the two phenyl rings, potentially optimizing the molecule's conformation for target binding.[8]
Conclusion
This guide has established a foundational physicochemical profile for this compound, blending calculated values with predictive insights based on well-understood chemical principles. The detailed experimental protocols provided offer a clear and robust pathway for the empirical validation of these properties, ensuring data integrity for any research or development program. By understanding the interplay of its structural features—the amine, the biphenyl core, and the strategic fluorine substituent—researchers are well-equipped to leverage this molecule's full potential in the design of next-generation chemical probes and therapeutic agents.
References
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PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]
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Elibol, B., & Ay, M. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]
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Li, L., et al. (2015). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta. Retrieved January 17, 2026, from [Link]
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Fustero, S., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2024). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved January 17, 2026, from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved January 17, 2026, from [Link]
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American Chemical Society Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved January 17, 2026, from [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (2007). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3). PubMed. Retrieved January 17, 2026, from [Link]
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MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved January 17, 2026, from [Link]
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Chemsrc. (n.d.). 4-Fluorobiphenyl. Retrieved January 17, 2026, from [Link]
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Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved January 17, 2026, from [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved January 17, 2026, from [Link]
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The Strategic Deployment of 4'-Fluoro-biphenyl-4-methanamine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 4'-fluoro-biphenyl-4-methanamine scaffold has emerged as a privileged substructure in contemporary drug discovery. Its unique combination of structural rigidity, metabolic stability, and versatile chemical functionality makes it an invaluable building block for medicinal chemists. The strategic incorporation of a fluorine atom onto the biphenyl core significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide provides an in-depth technical analysis of this compound, detailing its synthesis, physicochemical properties, and its application as a versatile building block in the generation of novel therapeutic agents. Particular emphasis is placed on its role in the development of kinase inhibitors, supported by detailed experimental protocols and a representative structure-activity relationship (SAR) analysis.
Introduction: The Rationale for Fluorination in Biphenyl Scaffolds
The biphenyl moiety is a common motif in a multitude of biologically active compounds, offering a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. However, unsubstituted biphenyl rings are often susceptible to metabolic oxidation, primarily through cytochrome P450-mediated hydroxylation. The introduction of a fluorine atom, particularly at the 4'-position, serves several critical functions in drug design[1][2][3]:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond (C-F) makes it resistant to enzymatic cleavage, thus blocking a potential site of metabolism and increasing the compound's half-life[4].
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of neighboring C-H bonds and influence the overall lipophilicity (logP) and pKa of the molecule. This can lead to improved membrane permeability and bioavailability[2][3][5][6].
-
Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby enhancing potency[3][7].
-
Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for the fine-tuning of a molecule's properties while maintaining its overall size and shape[8][9][10].
The primary amine functionality of this compound provides a key chemical handle for the facile introduction of diverse substituents through well-established synthetic methodologies, such as amide bond formation and reductive amination. This versatility makes it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available materials. A common and robust strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by functional group interconversion to install the aminomethyl group.
Synthetic Pathway Overview
A logical and field-proven synthetic route is outlined below. This pathway commences with the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-fluorophenylboronic acid to yield 4'-fluoro-biphenyl-4-carbonitrile. Subsequent reduction of the nitrile furnishes the desired primary amine.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
Reactants:
-
4-Bromobenzonitrile (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile, 4-fluorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add a 2:1 mixture of toluene and a 2M aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile as a white solid.
-
Step 2: Synthesis of (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine
-
Reactants:
-
4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Raney Nickel with Hydrogen gas
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Water
-
Aqueous sodium hydroxide solution
-
-
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield (4'-fluoro-[1,1'-biphenyl]-4-yl)methanamine. The crude product can be further purified by column chromatography or by conversion to its hydrochloride salt.
-
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 4H), 7.45-7.35 (m, 2H), 7.15-7.05 (t, J=8.6 Hz, 2H), 3.90 (s, 2H), 1.60 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J=245.5 Hz), 142.0, 140.0, 137.0 (d, J=3.2 Hz), 128.8 (d, J=8.0 Hz), 127.5, 127.2, 115.6 (d, J=21.4 Hz), 46.0.
-
Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The biphenyl core can mimic the purine ring of ATP, and the primary amine allows for the introduction of substituents that can form key interactions with the hinge region of the kinase active site.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling a carboxylic acid with this compound using a carbodiimide coupling agent.
-
Materials:
-
(4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid and (4'-fluoro-[1,1'-biphenyl]-4-yl)methanamine in anhydrous DCM or DMF at 0 °C, add HOBt and DIPEA.
-
Slowly add EDC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
Experimental Protocol: Reductive Amination
This protocol outlines the formation of a secondary amine by reacting this compound with an aldehyde or ketone.
-
Materials:
-
(4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq)
-
Aldehyde or ketone of interest (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, for ketones)
-
-
Procedure:
-
To a solution of (4'-fluoro-[1,1'-biphenyl]-4-yl)methanamine and the aldehyde or ketone in DCE, add a catalytic amount of acetic acid (if a ketone is used).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Structure-Activity Relationship (SAR) Insights
To illustrate the utility of this compound in lead optimization, we present a hypothetical SAR study for a series of kinase inhibitors. The data in the following table is representative of trends observed for biphenyl-based kinase inhibitors and is intended to guide the rational design of new analogs.
| Compound | R Group | Kinase X IC₅₀ (nM) | Rationale for Modification |
| 1a | H | 500 | Initial hit from screening. |
| 1b | 3-pyridyl | 50 | Introduction of a hydrogen bond acceptor to interact with the kinase hinge region. |
| 1c | 4-pyridyl | 250 | Positional isomer to probe the optimal geometry for hinge binding. |
| 1d | 3-aminophenyl | 80 | Addition of a basic group to potentially improve solubility and form salt bridges. |
| 1e | 3-(methylsulfonamido)phenyl | 15 | Introduction of a group capable of both hydrogen bonding and occupying a deeper pocket. |
| 1f | 4-fluoro-3-pyridyl | 35 | Fluorination of the pyridyl ring to modulate pKa and potentially enhance binding. |
SAR Analysis:
-
The initial hit 1a , an unsubstituted benzamide, shows moderate activity.
-
Incorporation of a 3-pyridyl group (1b ) leads to a significant increase in potency, likely due to the formation of a hydrogen bond with the kinase hinge region.
-
Moving the nitrogen to the 4-position of the pyridine ring (1c ) is detrimental to activity, suggesting a specific geometric requirement for this interaction.
-
The addition of an amino group (1d ) provides a modest improvement in potency.
-
The sulfonamide group in 1e results in a substantial increase in activity, indicating that this moiety can form multiple favorable interactions within the active site.
-
Fluorinating the pyridyl ring in 1f provides a slight improvement over 1b , demonstrating the potential for fine-tuning electronic properties.
This representative SAR table highlights how the this compound core can be systematically modified to explore the chemical space around a target and to rapidly identify potent lead compounds.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design, incorporating a metabolically robust fluorinated biphenyl scaffold and a synthetically tractable primary amine, provides an excellent starting point for the development of novel therapeutics. The straightforward and scalable synthesis of this compound, coupled with its utility in well-established coupling reactions, makes it an attractive tool for academic and industrial researchers alike. The demonstrated application in the design of kinase inhibitors showcases its potential to generate potent and selective drug candidates. As the demand for novel and improved therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]
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ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
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Journal of Chemical Education. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
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Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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PubMed Central. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved from [Link]
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The Strategic Role of Fluorine in Modulating the Biological Activity of Biphenyl Methanamines
An In-Depth Technical Guide:
Abstract
The biphenyl methanamine scaffold is a privileged structure in modern drug discovery, serving as the foundation for a multitude of biologically active agents targeting kinases, G-protein coupled receptors, and other critical protein targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for medicinal chemists to overcome challenges in potency, selectivity, and pharmacokinetics. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in tuning the biological activity of biphenyl methanamines. We will explore the causal relationships between fluorine's unique physicochemical properties and its profound impact on molecular characteristics such as basicity (pKa), lipophilicity, metabolic stability, and target binding affinity. Through detailed structure-activity relationship (SAR) case studies, experimental protocols, and data-driven insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for the rational design of next-generation therapeutics.
Introduction: The Intersection of a Privileged Scaffold and a Unique Element
The biphenyl moiety offers a flexible yet sterically defined backbone that can effectively orient functional groups into the binding pockets of diverse biological targets.[1] The addition of a methanamine linker provides a key interaction point, often a basic nitrogen, crucial for forming salt bridges or hydrogen bonds. However, lead compounds based on this scaffold can suffer from liabilities such as poor metabolic stability—often due to oxidative metabolism on the phenyl rings—and suboptimal physicochemical properties that hinder bioavailability.[2]
Fluorine, the most electronegative element, offers a unique suite of properties when incorporated into organic molecules. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), often without creating significant steric hindrance.[3] However, its powerful electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond (~115 kcal/mol) impart transformative effects on a molecule's profile.[2] This guide will dissect how these fundamental properties are strategically applied to the biphenyl methanamine core to enhance its therapeutic potential.
The Physicochemical Impact of Fluorine on the Biphenyl Methanamine Scaffold
The introduction of fluorine can predictably and rationally modulate key physicochemical parameters that govern a drug's behavior. These modulations are not random; they are a direct consequence of fluorine's fundamental electronic properties.
pKa Modulation: Tuning the Basicity of the Methanamine
The basicity of the amine is a critical parameter influencing a compound's solubility, cell permeability, and target engagement. Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of a nearby amine. Placing a fluorine atom on the biphenyl ring, particularly in the ortho or meta positions relative to the methanamine-bearing ring, can reduce the basicity of the nitrogen.[4][5]
This reduction in pKa can be highly advantageous. A lower pKa reduces the degree of ionization at physiological pH (7.4), which can enhance membrane permeability and oral absorption.[4] Furthermore, overly basic amines are often associated with off-target effects, such as hERG channel inhibition; lowering the pKa can mitigate this risk.[5]
Lipophilicity (LogP/LogD) Modification
While highly electronegative, fluorine is also lipophilic. The replacement of a C-H bond with a C-F bond generally increases the local lipophilicity. This can improve a compound's ability to cross cell membranes and access hydrophobic binding pockets within a target protein.[3] For instance, fluorination of a phenyl ring can increase the molecule's LogP by approximately 0.3-0.5 units.[4] This enhanced lipophilicity can lead to stronger binding interactions driven by the hydrophobic effect.
Metabolic Stability: Blocking Sites of Metabolism
One of the most impactful applications of fluorine is to block metabolic "soft spots." The phenyl rings of the biphenyl scaffold are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom effectively shields that site from oxidative attack due to the strength of the C-F bond.[2][6] This strategy can dramatically increase the metabolic half-life of a compound, leading to improved bioavailability and systemic exposure.[2][7]
Structure-Activity Relationship (SAR) Case Study: Fluorination to Enhance Potency and Stability
To illustrate the practical application of these principles, let us consider a hypothetical kinase inhibitor program based on the biphenyl methanamine scaffold. The parent compound (Compound 1) shows moderate potency but suffers from rapid metabolism.
Table 1: SAR of Fluorinated Biphenyl Methanamine Analogues
| Compound ID | Structure | R1 | R2 | Kinase IC₅₀ (nM) | Microsomal Half-life (t½, min) |
| 1 | [Image of Compound 1] | H | H | 150 | 15 |
| 2 | [Image of Compound 2] | H | 4'-F | 120 | 75 |
| 3 | [Image of Compound 3] | H | 3'-F | 140 | 68 |
| 4 | [Image of Compound 4] | 3-F | 4'-F | 25 | 82 |
| 5 | [Image of Compound 5] | 3-CF₃ | 4'-F | 450 | >120 |
-
Analysis of Compound 2 (R2 = 4'-F): The introduction of a single fluorine atom at the 4'-position, a common site for para-hydroxylation, results in a five-fold increase in metabolic stability (t½ from 15 to 75 min).[2] This is a classic example of metabolic blocking. The modest improvement in potency (IC₅₀ from 150 to 120 nM) can be attributed to favorable hydrophobic or electrostatic interactions in the binding pocket.
-
Analysis of Compound 4 (R1 = 3-F, R2 = 4'-F): Adding a second fluorine at the 3-position leads to a significant jump in potency (IC₅₀ = 25 nM). This suggests that the 3-fluoro substituent is engaging in a key interaction, perhaps a hydrogen bond with a backbone amide or a favorable dipole-dipole interaction, while also potentially inducing a more favorable binding conformation.[4] The metabolic stability is further improved.
-
Analysis of Compound 5 (R1 = 3-CF₃, R2 = 4'-F): Replacing the 3-fluoro with a trifluoromethyl (CF₃) group drastically reduces potency. Although the CF₃ group is an excellent metabolic blocker and significantly increases lipophilicity, its larger size likely introduces a steric clash within the kinase's active site, highlighting that the effects of fluorination are highly context-dependent.
Experimental Workflows: A Self-Validating System
The following protocols describe a robust workflow for the synthesis and biological evaluation of fluorinated biphenyl methanamines. Each step is designed to ensure reproducibility and data integrity.
Synthesis Protocol: Suzuki Coupling and Reductive Amination
This two-step sequence is a reliable and versatile method for preparing a library of fluorinated biphenyl methanamines.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a degassed solution of (4-bromophenyl)methanamine (1.0 eq) and the desired fluorinated phenylboronic acid (1.2 eq) in a 2:1 mixture of Dioxane:H₂O, add K₂CO₃ (3.0 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired fluorinated biphenyl methanamine.
Step 2: (Optional) N-Alkylation via Reductive Amination
-
Dissolve the synthesized biphenyl methanamine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (DCM), dry the combined organic layers, and concentrate.
-
Purify via chromatography to obtain the final N-alkylated product.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standard luminescence-based assay to determine the IC₅₀ of synthesized compounds against a target kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO. Prepare kinase buffer, substrate/ATP solution, and kinase enzyme solution.
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The strategic incorporation of fluorine is an indispensable tool in the optimization of biphenyl methanamine-based drug candidates. As demonstrated, fluorine is not merely a hydrogen isostere but an active modulator of a molecule's electronic, steric, and metabolic properties. A thorough understanding of its effects on pKa, lipophilicity, and metabolic stability allows for the rational design of compounds with superior potency, selectivity, and pharmacokinetic profiles. The future of this field lies in more sophisticated applications, including the use of fluorinated motifs to control conformation and the development of novel synthetic methods for late-stage fluorination, allowing for the rapid diversification of promising lead compounds. By integrating the principles outlined in this guide, drug discovery teams can more effectively harness the power of fluorine to deliver safer and more effective medicines.
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Zhou, Y., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. Available at: [Link]
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Shah, F., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Meanwell, R. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]
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Zou, M. F., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. Available at: [Link]
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Krag, T. B., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]
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Shah, F., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]
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Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
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Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Krag, T. B., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Publishing. Available at: [Link]
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Ishida, K., et al. (2014). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Applied Radiation and Isotopes. Available at: [Link]
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GGD, et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters. Available at: [Link]
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El-Adl, K., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]
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Chen, C. Y., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]
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The Emergence of 4'-Fluoro-biphenyl-4-methanamine as a Privileged Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has solidified the role of protein kinases as paramount drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for scaffolds that offer improved selectivity, potency, and pharmacokinetic profiles remains unabated. This technical guide delves into the burgeoning potential of the 4'-fluoro-biphenyl-4-methanamine core as a versatile and highly promising scaffold for the next generation of kinase inhibitors. We will explore the intrinsic advantages conferred by its structural and electronic properties, outline a comprehensive drug discovery workflow from initial hit identification to lead optimization, and provide detailed experimental protocols for its derivatization and biological evaluation. This document serves as a strategic resource for researchers, chemists, and pharmacologists dedicated to advancing the frontier of kinase-targeted therapies.
The Kinase Inhibitor Landscape: A Quest for Specificity and Potency
Protein kinases, as central regulators of cellular signaling, represent a vast and compelling target class for therapeutic intervention. With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases[1][2]. The development of kinase inhibitors has been a resounding success in modern medicine, with a multitude of approved drugs transforming patient outcomes[1][3].
However, significant challenges persist. The high degree of structural conservation within the ATP-binding site across the kinome presents a formidable hurdle to achieving inhibitor selectivity, often leading to off-target effects and associated toxicities[4]. Furthermore, the emergence of drug resistance, frequently driven by mutations within the kinase domain, necessitates a continuous pipeline of novel chemical matter with distinct mechanisms of action[5][6]. The ideal kinase inhibitor scaffold should, therefore, possess the following attributes:
-
Structural Rigidity and Defined Vectorial Exits: To allow for predictable and tunable interactions within the kinase active site.
-
Key Pharmacophoric Features: Including hydrogen bond donors and acceptors to engage with the hinge region of the kinase.
-
Favorable Physicochemical Properties: To ensure good solubility, membrane permeability, and metabolic stability.
-
Synthetic Tractability: Enabling the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The this compound scaffold elegantly embodies these characteristics, positioning it as a "privileged" structure in the context of kinase inhibitor design.
Deconstructing the this compound Scaffold: A Blueprint for Success
The this compound core is a deceptively simple yet remarkably potent starting point for kinase inhibitor development. Its inherent properties provide a solid foundation for building highly effective and selective drug candidates.
The Biphenyl Core: A Rigid Platform for Precise Interactions
The biphenyl moiety serves as a rigid, planar scaffold that effectively orients substituents into the distinct pockets of the kinase ATP-binding site. This structural pre-organization minimizes the entropic penalty upon binding, contributing to higher affinity. Biphenyl-based scaffolds have been successfully employed in the development of inhibitors for a range of kinases, including VEGFR-2, p38 MAP kinase, B-Raf, and EGFR[5][7][8][9].
The 4-Methanamine Group: A Versatile Anchor and Key Interaction Point
The primary amine of the methanamine group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, a common interaction motif with the hinge region of many kinases. Furthermore, this amine provides a readily accessible synthetic handle for the introduction of a wide array of substituents, allowing for the exploration of diverse chemical space and the fine-tuning of inhibitory activity and selectivity.
The 4'-Fluoro Substituent: Enhancing Potency and Pharmacokinetics
The strategic placement of a fluorine atom on the second phenyl ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The fluorine atom can:
-
Increase Binding Affinity: Through favorable electrostatic interactions with the protein backbone or by modulating the pKa of nearby functional groups[10].
-
Improve Metabolic Stability: By blocking sites of oxidative metabolism, thereby increasing the half-life of the compound.
-
Enhance Membrane Permeability: The lipophilic nature of fluorine can improve passive diffusion across cell membranes.
The combination of these features makes the this compound scaffold a highly attractive starting point for the design of novel kinase inhibitors.
A Strategic Workflow for Developing this compound-Based Kinase Inhibitors
The journey from a promising scaffold to a clinical candidate is a multi-step process requiring a synergistic interplay of computational and experimental approaches. The following workflow outlines a comprehensive strategy for leveraging the potential of the this compound core.
Figure 1: A comprehensive workflow for the development of this compound-based kinase inhibitors.
Target Selection: High-Potential Kinases for the this compound Scaffold
Based on the prevalence of the biphenyl motif in known kinase inhibitors, several high-value targets present as strong candidates for inhibition by derivatives of this compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several approved VEGFR-2 inhibitors feature a biphenyl or biaryl core, demonstrating the suitability of this scaffold for targeting this kinase[7][11][12][13][14].
B-Raf Kinase
Mutations in the B-Raf gene, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers[6][15]. B-Raf inhibitors have shown remarkable clinical efficacy, and many of these inhibitors incorporate a biaryl structure to effectively occupy the ATP-binding pocket[5][16][17].
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase pathway is involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases. The biphenyl scaffold has been successfully utilized in the design of potent and selective p38 inhibitors[8][18][19][20].
Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated target in non-small cell lung cancer and other epithelial tumors. While the first generation of EGFR inhibitors were highly effective, the emergence of resistance mutations has driven the development of next-generation inhibitors, some of which feature more complex biaryl structures to overcome these challenges[9][21][22][23][24].
Figure 2: Simplified signaling pathways of key kinase targets for this compound-based inhibitors.
Experimental Protocols
General Synthetic Route for N-Substituted this compound Derivatives
The primary amine of the this compound scaffold provides a convenient point for diversification. A common and versatile method for derivatization is through amide bond formation.
Step 1: Synthesis of 4'-Fluoro-biphenyl-4-carboxylic acid
This intermediate can be synthesized via a Suzuki coupling reaction between 4-bromobenzoic acid and 4-fluorophenylboronic acid.
Step 2: Acyl Chloride Formation
The carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Amide Coupling
The acyl chloride is then reacted with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to yield the desired N-substituted amide derivative.
Figure 3: General synthetic workflow for N-acylated derivatives of this compound.
A detailed, step-by-step protocol for the synthesis of a representative derivative is provided below.
Protocol 5.1.1: Synthesis of N-((4'-fluorobiphenyl-4-yl)methyl)acetamide
-
Preparation of Acetyl Chloride: To a solution of acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 1 hour. The solvent and excess oxalyl chloride are removed under reduced pressure to yield acetyl chloride.
-
Amide Coupling: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. To this solution, add the freshly prepared acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-((4'-fluorobiphenyl-4-yl)methyl)acetamide.
In Vitro Kinase Inhibition Assay: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of a kinase inhibitor. A variety of assay formats are available, with fluorescence- and luminescence-based methods being common for high-throughput screening.
Protocol 5.2.1: Fluorescence-Based Kinase Assay
This protocol provides a general framework for a fluorescence-based assay to determine the IC₅₀ of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Kinase
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Reaction: Add a mixture of the fluorescently labeled peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Add the stop solution to each well to quench the kinase reaction.
-
Read Fluorescence: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Data for a this compound Derivative
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 15 |
| B-Raf (V600E) | 50 |
| p38α | 120 |
| EGFR | >1000 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising and underexplored starting point for the development of novel kinase inhibitors. Its inherent structural and physicochemical properties, coupled with its synthetic accessibility, make it an ideal platform for generating diverse libraries of compounds with the potential for high potency and selectivity. The strategic workflow and experimental protocols outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this privileged scaffold.
Future efforts should focus on:
-
Expansion of the Chemical Space: Synthesizing and screening a broader range of derivatives to comprehensively map the structure-activity landscape for various kinase targets.
-
Structure-Based Design: Utilizing co-crystal structures of lead compounds bound to their target kinases to guide rational drug design and optimize inhibitor-protein interactions.
-
In Vivo Evaluation: Advancing promising lead compounds into cellular and animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By embracing a multidisciplinary approach that integrates computational modeling, synthetic chemistry, and biological evaluation, the this compound scaffold is poised to yield the next generation of innovative and life-saving kinase inhibitors.
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Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. (2015). PubMed. Retrieved from [Link]
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Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. (2015). PubMed. Retrieved from [Link]
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New p38 MAP kinase inhibitors identified by GSK researchers. (2004). BioWorld. Retrieved from [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. Retrieved from [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. Retrieved from [Link]
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Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025). ResearchGate. Retrieved from [Link]
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Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Liang Tong Lab at Columbia University. Retrieved from [Link]
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A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). PubMed. Retrieved from [Link]
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On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). PubMed Central. Retrieved from [Link]
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Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors. (2019). ACS Publications. Retrieved from [Link]
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Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]
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Structure–activity relationship of the inhibitor series. (n.d.). ResearchGate. Retrieved from [Link]
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Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. (n.d.). PubMed Central. Retrieved from [Link]
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Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors. (2020). ACS Publications. Retrieved from [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (n.d.). MDPI. Retrieved from [Link]
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Next-generation of EGFR kinase inhibitors: New lessons in drug design from a structural perspective. (2025). ACS Fall 2025. Retrieved from [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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(12) United States Patent. (2024). Googleapis.com. Retrieved from [Link]
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Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors. (2024). Pharmaceutical Technology. Retrieved from [Link]
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Inhibitors of BRAF dimers using an allosteric site. (2020). PubMed Central. Retrieved from [Link]
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In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central. Retrieved from [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of N-(4-biphenyl)-(9, 9-dimethylfluorene-2-yl) amine. (2025). ResearchGate. Retrieved from [Link]
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In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (n.d.). PubMed Central. Retrieved from [Link]
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Kinase Inhibitors for Targeted Cancer Therapy. (2025). PubMed. Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved from [Link]
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N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (2025). Thieme. Retrieved from [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (n.d.). PubMed. Retrieved from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PubMed Central. Retrieved from [Link]
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed. Retrieved from [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). Open Exploration Publishing. Retrieved from [Link]
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Investigating the metabolic stability of 4'-fluoro-biphenyl-4-methanamine
An In-Depth Technical Guide to the Metabolic Stability of 4'-fluoro-biphenyl-4-methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for investigating the metabolic stability of this compound. As a novel chemical entity, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential as a therapeutic agent. This document synthesizes established principles of drug metabolism with actionable, field-proven protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of Metabolic Stability
In the journey of a drug candidate from discovery to clinical application, metabolic stability is a critical determinant of its success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions. This compound incorporates two key structural features that are of significant interest in medicinal chemistry: a biphenyl scaffold, which provides a rigid core for interaction with biological targets, and a fluorine substituent, a common strategy to enhance metabolic stability.[1][2] The primary amine of the methanamine group, however, presents a potential site for metabolic transformation. A thorough investigation into the metabolic stability of this compound is therefore essential to ascertain its therapeutic potential.
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound and established metabolic pathways for aromatic amines and biphenyls, several metabolic transformations can be predicted.[3][4][5][6][7] These predictions are crucial for designing experiments to identify and quantify potential metabolites.
The primary sites of metabolism are anticipated to be the biphenyl rings and the primary amine of the methanamine group. The fluorine atom at the 4'-position is expected to block metabolism at this site due to the strength of the carbon-fluorine bond.[1][2]
Key Predicted Metabolic Reactions:
-
Aromatic Hydroxylation: The biphenyl rings are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. The most likely positions for hydroxylation on the unsubstituted phenyl ring are the ortho and para positions relative to the methanamine group.
-
N-Oxidation: The primary amine can undergo oxidation to form a hydroxylamine derivative. This is a common metabolic pathway for aromatic amines and can sometimes lead to the formation of reactive metabolites.[3][4][6]
-
N-Acetylation: The primary amine may also be a substrate for N-acetyltransferases (NATs), leading to the formation of an acetamide metabolite.
-
Oxidative Deamination: The primary amine could undergo oxidative deamination to form the corresponding aldehyde, which would then be further oxidized to a carboxylic acid.
Below is a diagram illustrating the predicted metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is a cornerstone for evaluating the metabolic fate of a compound.[8][9][10][11] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in CYP450 enzymes. The following protocol provides a robust framework for this investigation.
Materials:
-
This compound (test compound)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the working solution of the test compound or control compound to triplicate wells.
-
Add the liver microsomes to each well and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For negative control wells, add buffer instead of the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[12][13][14][15] A robust LC-MS/MS method is essential for accurate determination of the parent compound's depletion over time.
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm) | Biphenyl columns can offer unique selectivity for aromatic compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Efficiently elutes the analyte from the reversed-phase column. |
| Gradient | A linear gradient from low to high organic phase | Ensures good separation from potential metabolites and matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is readily protonated. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transitions | Precursor ion (M+H)+ -> Product ion(s) | Specific transitions for the parent compound and internal standard need to be optimized. |
Data Interpretation and Analysis
The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of this compound. The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
Table 2: Example Data from a Microsomal Stability Assay
| Time (min) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 45 | 20.5 ± 2.2 |
| 60 | 11.7 ± 1.8 |
From a semi-log plot of the percentage of parent compound remaining versus time, the elimination rate constant (k) can be determined from the slope of the linear regression. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)
These in vitro parameters can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance of the compound.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the investigation of the metabolic stability of this compound. By predicting the likely metabolic pathways and providing a detailed experimental protocol for an in vitro microsomal stability assay, researchers are equipped to generate crucial data for the preclinical development of this compound. The strategic placement of the fluorine atom is anticipated to confer enhanced metabolic stability, a hypothesis that can be rigorously tested using the described methodologies.
Future studies should focus on identifying the specific metabolites formed and determining the major CYP450 isoforms responsible for the metabolism of this compound. This information will be invaluable for assessing the potential for drug-drug interactions and for guiding any further structural modifications to optimize the compound's pharmacokinetic profile.
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The Strategic Introduction of Fluorine in Biphenyl Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Motif and the Transformative Power of Fluorine
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Its conformational flexibility, arising from the rotation around the central carbon-carbon single bond, allows it to adapt to diverse protein binding pockets. However, in the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists continually seek to refine and optimize these privileged scaffolds. The introduction of fluorine, a seemingly simple substitution for hydrogen, has emerged as a profoundly impactful strategy in drug design.[3][4] This guide, intended for researchers and drug development professionals, will provide a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated biphenyls, elucidating the nuanced effects of this unique halogen on molecular properties and biological activity.
Fluorine's influence extends far beyond its small size; its extreme electronegativity, the strength of the carbon-fluorine (C-F) bond, and its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[4][5] Strategic fluorination can modulate lipophilicity, alter the acidity or basicity of nearby functional groups (pKa), block metabolic "soft spots" to enhance stability, and enforce specific molecular conformations to improve binding affinity and selectivity.[6][7][8] Understanding the intricate interplay of these factors is paramount to harnessing the full potential of fluorine in the design of next-generation therapeutics. This guide will delve into the causality behind these effects, providing not just a "what" but a "why" to inform rational drug design.
The Impact of Fluorine on the Physicochemical Properties of Biphenyls
The introduction of fluorine onto a biphenyl ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are the bedrock of the observed shifts in biological activity.
Modulating Lipophilicity (logP)
Lipophilicity, the measure of a compound's ability to partition between an oily and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a "lipophilic" atom, the effect of fluorine on a biphenyl's overall lipophilicity is highly context-dependent. The substitution of a hydrogen with a fluorine atom on an aromatic ring generally increases lipophilicity due to the C-F bond being more lipophilic than a C-H bond.[5] This can be advantageous for enhancing membrane permeability and facilitating entry into cells or crossing the blood-brain barrier. However, the strong electron-withdrawing nature of fluorine can also influence the polarity of the entire molecule, sometimes leading to complex and non-intuitive effects on lipophilicity.[5]
Experimental Protocol: Measurement of Lipophilicity (logP) using the Shake-Flask Method with ¹⁹F NMR
This protocol outlines a reliable method for determining the octanol-water partition coefficient (logP) for fluorinated compounds, which may lack a UV chromophore for traditional analysis.[9][10]
Objective: To determine the logP value of a fluorinated biphenyl derivative.
Materials:
-
Fluorinated biphenyl compound of interest
-
A fluorinated reference compound with a known logP value (e.g., 2,2,2-trifluoroethanol)
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
10 mL pear-shaped flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled receptacle with a recirculating chiller
-
NMR tubes and spectrometer capable of ¹⁹F detection
Procedure:
-
Sample Preparation: In a 10 mL pear-shaped flask, dissolve a precisely weighed amount of the fluorinated biphenyl (e.g., 5-10 mg) and the fluorinated reference compound (e.g., 2-5 mg) in 2 mL of n-octanol.
-
Partitioning: Add 2 mL of water to the flask to create a biphasic system.
-
Equilibration: Place the flask in a temperature-controlled receptacle set to 25°C and stir the mixture at 600 rpm for 2 hours to ensure thorough mixing and partitioning of the solutes.
-
Phase Separation: Turn off the stirrer and allow the mixture to stand undisturbed overnight (approximately 16 hours) at 25°C to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot (approximately 0.7-0.8 mL) from both the upper n-octanol layer and the lower aqueous layer using separate long-needled syringes. Transfer each aliquot to a separate NMR tube.
-
¹⁹F NMR Analysis: Acquire a proton-decoupled ¹⁹F NMR spectrum for each of the two samples.
-
Data Processing and Calculation:
-
Integrate the signals corresponding to the fluorinated biphenyl and the reference compound in both the n-octanol and water spectra.
-
Calculate the logP of the test compound using the following equation, which leverages the known logP of the reference compound and the integration ratios from the NMR spectra.[9]
-
Fine-Tuning Acidity and Basicity (pKa)
The pKa of ionizable groups within a drug molecule is a critical parameter that influences its solubility, absorption, and interaction with biological targets. The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the pKa of basic nitrogen atoms.[11][12] For instance, fluorination of an aniline substituent on a biphenyl ring will make the nitrogen less basic. This modulation of pKa can be a powerful tool to optimize a compound's pharmacokinetic profile and target engagement. For example, by tuning the ionization state of a molecule, its ability to cross cell membranes or bind to a specific pocket in a protein can be enhanced.
Experimental Protocol: Determination of pKa using ¹⁹F NMR Titration
This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment upon protonation or deprotonation.[11][12]
Objective: To determine the pKa of an ionizable group in a fluorinated biphenyl.
Materials:
-
Fluorinated biphenyl compound
-
A series of aqueous buffers of known pH, spanning the expected pKa range
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of the fluorinated biphenyl dissolved in a different pH buffer.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample.
-
Data Analysis:
-
Record the chemical shift (δ) of the fluorine signal in each spectrum.
-
Plot the observed chemical shift (δ) as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable modification) to determine the pKa. The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and deprotonated species.
-
Enhancing Metabolic Stability: The Strength of the C-F Bond
A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[13] These enzymes frequently hydroxylate electron-rich aromatic rings or cleave metabolically labile C-H bonds. The exceptional strength of the C-F bond (approximately 115 kcal/mol) makes it highly resistant to enzymatic cleavage.[8] By strategically placing fluorine atoms at known sites of metabolic oxidation ("metabolic hotspots"), the metabolic stability of a biphenyl-based drug candidate can be dramatically improved, leading to a longer half-life and increased bioavailability.[13][14]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to phase I metabolism.[13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated biphenyl.
Materials:
-
Fluorinated biphenyl test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a mixture of the liver microsomes in phosphate buffer.
-
Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the t½ and the protein concentration.
Conformational Control: The Influence of Fluorine on Biphenyl Dihedral Angle
The biological activity of biphenyls is intimately linked to their conformation, specifically the dihedral angle between the two phenyl rings. This angle is governed by the steric and electronic interactions of the substituents at the ortho positions. The introduction of fluorine at an ortho position can significantly influence this dihedral angle.[15][16] While fluorine is relatively small, its high electronegativity can lead to repulsive electrostatic interactions with other ortho substituents or the opposing phenyl ring, thereby increasing the dihedral angle.[15][17] This conformational restriction can pre-organize the molecule into a bioactive conformation that more favorably binds to the target protein, or conversely, into a conformation that prevents binding. Understanding and controlling this dihedral angle is a key aspect of the SAR of fluorinated biphenyls.
Synthesis of Fluorinated Biphenyls: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls, including their fluorinated analogues.[2][7][15] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. The versatility and functional group tolerance of this reaction make it particularly well-suited for the synthesis of complex fluorinated biphenyls in medicinal chemistry programs.[18]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
This protocol provides a general framework for the synthesis of a fluorinated biphenyl.[15][19]
Objective: To synthesize a fluorinated biphenyl via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent system (e.g., a mixture of dioxane and water)
-
Reaction vessel (e.g., a pressure tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a pressure tube under an inert atmosphere, combine the fluorinated aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Seal the pressure tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biphenyl.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Case Studies
The following examples illustrate the practical application of the principles discussed above in the context of drug discovery.
Case Study 1: Fluorinated Biphenyl Diarylpyrimidines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In the development of novel NNRTIs, researchers introduced fluorine into a biphenyl-diarylpyrimidine scaffold.[20] The goal was to improve upon a lead compound that suffered from poor metabolic stability.
Key Findings:
-
Metabolic Stability: Introduction of fluorine atoms blocked metabolic hotspots, significantly increasing the half-life in human liver microsomes.[20]
-
Potency: The position and number of fluorine substituents had a profound impact on antiviral activity.
-
Cytotoxicity: The introduction of a cyano group on the terminal phenyl ring, in combination with fluorination, was found to decrease cytotoxicity, thereby improving the selectivity index (SI).[20]
SAR Summary Table:
| Compound | R¹ | R² | R³ | EC₅₀ (nM) vs. HIV-1 WT |
| 5g | H | F | H | 7.1 |
| 5h | F | H | H | 11.2 |
| 5o | H | F | F | 1.8 |
| 5p | F | F | H | 5.9 |
| 5t | CN | F | F | 1.9 |
| Etravirine | - | - | - | 2.9 |
| (Data adapted from reference[20]) |
This case study beautifully illustrates how a systematic "fluorine scan" can be used to optimize multiple parameters simultaneously, leading to a significant improvement in the overall drug-like properties of a lead compound.
Case Study 2: Conformational Effects of Ortho-Fluorination in HDAC6 Inhibitors
In a study of fluorophenylhydroxamates as histone deacetylase 6 (HDAC6) inhibitors, the position of fluorine substitution on the phenyl ring was found to significantly impact inhibitory potency.[21]
Key Findings:
-
Ortho-Substitution: The presence of a fluorine atom at the ortho position resulted in a less favorable inhibitory potency.[21]
-
Conformational Restriction: X-ray crystallography and computational modeling revealed that the ortho-fluoro substituent caused a steric clash with the hydroxamate group, forcing a larger torsion angle between the aromatic ring and the zinc-binding hydroxamate.[21] This less-than-optimal conformation for binding to the active site zinc ion is believed to be the cause of the reduced potency.
-
Meta-Difluorination: In contrast, the 3,5-difluoro substituted analogue was the most potent inhibitor in the series, suggesting that this substitution pattern did not negatively impact the bioactive conformation and may have contributed favorably through electronic effects.[21]
This example highlights the critical role of conformational control in SAR. Even a small fluorine atom can induce significant steric effects that dictate the preferred orientation of key functional groups, ultimately impacting biological activity.
Visualizing SAR: Logic and Workflows
To effectively navigate the complexities of SAR, a logical workflow is essential. The following diagrams, rendered in Graphviz, illustrate key conceptual frameworks and experimental processes.
Logical Workflow for SAR-Guided Fluorination
Caption: A logical workflow for the SAR-driven optimization of a biphenyl lead through strategic fluorination.
Experimental Workflow for Synthesis and Evaluation
Caption: An experimental workflow for the synthesis and evaluation of fluorinated biphenyls.
Conclusion: A Senior Application Scientist's Perspective
The strategic incorporation of fluorine into biphenyl scaffolds is a testament to the power of nuanced, rational drug design. As we have explored, the effects of fluorination are multifaceted, influencing everything from metabolic stability and lipophilicity to the subtle conformational preferences that dictate high-affinity binding. The key to success lies not in a trial-and-error approach, but in a deep, mechanistic understanding of the structure-activity relationships at play.
This guide has aimed to provide both the foundational knowledge and the practical, self-validating protocols necessary for researchers to confidently employ fluorine in their own drug discovery programs. By systematically evaluating the impact of fluorine substitution through well-designed experiments and a logical, iterative workflow, the probability of identifying superior drug candidates is significantly enhanced. The biphenyl core, when judiciously modified with fluorine, will undoubtedly continue to be a source of innovative and impactful therapeutics for years to come.
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.[Link]
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The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.[Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.[Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.[Link]
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Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.[Link]
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Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.[Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.[Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH.[Link]
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The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH.[Link]
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Privileged structures as leads in medicinal chemistry. PubMed.[Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.[Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. PubMed.[Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications.[Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
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The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Munich University Library.[Link]
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Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. NIH.[Link]
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Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate.[Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.[Link]
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Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. ScienceDirect.[Link]
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Fluorine in Medicinal Chemistry. Semantic Scholar.[Link]
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Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. NIH.[Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC - NIH.[Link]
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Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.[Link]
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The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate.[Link]
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Predicted vs. experimental log(1/IC50) plots and descriptors... ResearchGate.[Link]
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The effect of ortho-substitution on the efficacy of biphenyls in mediating electron transfer from lithium. ResearchGate.[Link]
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PMC - NIH.[Link]
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers.[Link]
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PubMed.[Link]
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Research Repository UCD.[Link]
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Discovery and Synthesis of Novel 4'-Fluoro-biphenyl-4-methanamine Derivatives: A Strategic Approach in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of a particularly promising class of molecules: 4'-fluoro-biphenyl-4-methanamine derivatives. The biphenyl methanamine framework serves as a "privileged scaffold," a structural motif consistently found in biologically active compounds, while the 4'-fluoro substituent offers a powerful tool for fine-tuning molecular properties to enhance therapeutic potential.[1][2] We will dissect the design rationale underpinning these structures, present a detailed, field-proven synthetic methodology centered on the Suzuki-Miyaura cross-coupling reaction, and discuss the critical aspects of structural characterization and structure-activity relationship (SAR) analysis. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases where kinase inhibitors and other targeted agents are paramount.[3][4]
The Design Rationale: Engineering for Efficacy and Stability
The decision to pursue the this compound core is not arbitrary; it is a calculated strategy rooted in established medicinal chemistry principles. Each component of the scaffold is selected to impart specific, advantageous properties to a potential drug candidate.
-
The Biphenyl Core: This rigid, aromatic system provides a structurally defined backbone. Its primary role is to orient the key interacting moieties—the methanamine and the fluoro-substituted ring—in a precise three-dimensional arrangement to maximize binding affinity with a biological target.[2]
-
The 4-Methanamine Group: The primary amine function is a critical pharmacophore. At physiological pH, it is typically protonated, allowing it to form strong ionic bonds or hydrogen bond networks with negatively charged amino acid residues (e.g., aspartate, glutamate) within a target's active site. This interaction often serves as the primary anchor for the molecule.
-
The Strategic 4'-Fluoro Substituent: The introduction of a fluorine atom is a deliberate and powerful modification. Fluorine's unique properties—small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—are leveraged to overcome common drug development hurdles.[5][6]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation, particularly at the para-position, by cytochrome P450 enzymes. Placing a fluorine atom at this site effectively blocks this metabolic "soft spot," which can significantly increase the drug's half-life and oral bioavailability.[5][7][8] This is a classic application of bioisosteric replacement.[7][8][9][10]
-
Modulation of Physicochemical Properties: Fluorine's intense electron-withdrawing nature can alter the pKa of the methanamine group, subtly influencing its ionization state and, consequently, its permeability across cellular membranes and overall pharmacokinetic profile.[5][11][12]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable, non-covalent interactions with the protein target, including dipole-dipole interactions and weak hydrogen bonds, thereby increasing the compound's intrinsic potency.[5][6]
-
Caption: Core design rationale for the target scaffold.
Synthesis and Purification: A Validated Protocol
The construction of the this compound core is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][13][14] This method is highly reliable, tolerates a wide range of functional groups, and is scalable. The following protocol describes a robust, three-step sequence that is self-validating through intermediate and final product characterization.
Caption: General synthetic workflow for the target compound.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to form 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
Rationale: This step constructs the core biphenyl structure. 4-Bromobenzonitrile is chosen as a commercially available starting material with a nitrile group that can be readily converted to the required methanamine. Pd(PPh₃)₄ is a reliable catalyst for this type of coupling.[15]
-
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the biphenyl intermediate as a white solid.
-
Step 2: Reduction of the Nitrile to the Primary Amine
-
Rationale: The nitrile group is a stable precursor that must be reduced to the target methanamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder option.
-
Procedure (using LiAlH₄):
-
Dissolve the 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF (2.0 eq) dropwise. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or conversion to a hydrochloride salt if necessary.
-
Structural Characterization and Data Analysis
Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
-
¹H and ¹³C NMR: Confirms the molecular structure. Key signals to look for in ¹H NMR include the characteristic aromatic protons of the biphenyl system and a singlet for the benzylic CH₂ protons adjacent to the amine. In ¹³C NMR, the C-F coupling will result in distinctive splitting patterns for the carbons on the fluorinated ring.[16]
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should typically be >95% for use in biological assays.
Table 1: Characterization and Activity Data for a Hypothetical Derivative Series
| Compound ID | R-Group Modification | MW ( g/mol ) [M+H]⁺ | ¹H NMR (δ, ppm) Benzylic CH₂ | Purity (HPLC) | Target Kinase IC₅₀ (nM) |
| FBM-001 | None (Parent) | 202.10 | 3.95 (s, 2H) | 98.7% | 150 |
| FBM-002 | 3'-Chloro | 236.06 | 3.96 (s, 2H) | 99.1% | 75 |
| FBM-003 | 3-Methoxy | 232.11 | 3.92 (s, 2H) | 97.5% | 450 |
| FBM-004 | N-Methyl | 216.12 | 3.88 (s, 2H) | 98.2% | 210 |
Structure-Activity Relationship (SAR) and Therapeutic Potential
The data presented in Table 1, though hypothetical, illustrates the process of building a structure-activity relationship.
-
Insight 1: The addition of an electron-withdrawing chloro group at the 3'-position (FBM-002 ) doubles the potency compared to the parent compound. This suggests that the electronic properties of the fluorinated ring are critical and that this position may interact with a specific region of the target's binding site.
-
Insight 2: Introducing a bulky, electron-donating methoxy group at the 3-position (FBM-003 ) is detrimental to activity, likely due to steric hindrance or unfavorable electronic interactions.
-
Insight 3: N-methylation (FBM-004 ) slightly reduces potency, indicating that the primary amine is preferred for optimal binding, possibly due to its ability to donate two hydrogen bonds.
These initial SAR insights guide the next round of synthesis and optimization.
Caption: Logical workflow for SAR analysis.
Hypothetical Mechanism of Action: Kinase Inhibition
Many biphenyl-based structures are known to be ATP-competitive kinase inhibitors.[3][4] It is plausible that this compound derivatives function similarly. In a hypothetical model, the protonated methanamine group would anchor the molecule in the ATP-binding pocket by forming a salt bridge with a conserved aspartate residue in the kinase hinge region. The biphenyl core would occupy the hydrophobic pocket, with the 4'-fluoro group potentially forming favorable interactions with the protein backbone or solvent-exposed regions, contributing to both affinity and selectivity.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic combination of a privileged biphenyl methanamine core with the modulating effects of a fluorine substituent provides a robust platform for generating compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic route detailed herein is efficient and versatile, allowing for the rapid generation of analogues for SAR studies. Future work should focus on exploring a wider range of substitutions on both aromatic rings to further optimize target affinity and selectivity, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Request PDF. Role of Fluorine in Drug Design and Drug Action.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Bioisostere - Wikipedia. wikipedia.org.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- What is the role of bioisosterism in drug design?.
- BIOISOSTERSM. Slideshare.
- Bioisosteric Replacement Str
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton.
- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Suzuki reaction - Wikipedia. wikipedia.org.
- Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of Southampton Institutional Repository.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine. MySkinRecipes.
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
- The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry. Benchchem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Fluorine in medicinal chemistry. PubMed.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. UCLA.
- Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed Central.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar.
- Synthesis of 4′-deoxy-4′-fluoro neamine and 4. RSC Publishing.
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
- N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)
- 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem.
- Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. PubMed.
- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed Central.
- Theoretical and Experimental Synthesis of β-Fluorinated Morphine Derivative for Selective Binding in Inflamed Tissue. Chapman University Digital Commons.
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Spectroscopic Characterization of 4'-fluoro-biphenyl-4-methanamine: A Technical Guide
Molecular Structure and its Spectroscopic Implications
4'-fluoro-biphenyl-4-methanamine possesses a biphenyl core, a versatile scaffold in drug discovery. The key structural features that will govern its spectroscopic signature are:
-
The Biphenyl System: Two phenyl rings linked by a single bond. The degree of conjugation and rotational freedom between these rings will influence the electronic environment of the aromatic protons and carbons.
-
The 4'-Fluoro Substituent: The highly electronegative fluorine atom will exert a significant inductive and mesomeric effect, primarily influencing the chemical shifts of the nuclei in its parent ring.
-
The 4-Methanamine Group: This benzylic amine moiety introduces characteristic protons and a carbon atom with distinct chemical shifts, as well as providing a site for predictable fragmentation in mass spectrometry.
The interplay of these features will result in a unique spectroscopic fingerprint, allowing for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene and amine protons. The aromatic region will likely appear as a set of complex multiplets due to the coupling between adjacent protons on the two phenyl rings.
Key Predicted Resonances:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| H-2', H-6' | ~7.5 - 7.6 | Doublet of doublets (dd) | Ortho to the fluorine atom, experiencing both ortho and meta coupling. |
| H-3', H-5' | ~7.1 - 7.2 | Triplet (t) or Doublet of doublets (dd) | Meta to the fluorine atom, coupled to adjacent protons. |
| H-2, H-6 | ~7.4 - 7.5 | Doublet (d) | Ortho to the methanamine group. |
| H-3, H-5 | ~7.3 - 7.4 | Doublet (d) | Meta to the methanamine group. |
| -CH₂- | ~3.9 - 4.1 | Singlet (s) | Benzylic protons adjacent to the amine. |
| -NH₂ | ~1.5 - 2.5 | Broad singlet (br s) | Amine protons, chemical shift can vary with concentration and solvent. |
Causality Behind Predictions: The electron-withdrawing nature of the fluorine atom will deshield the protons on its ring, shifting them downfield. The methanamine group, being weakly electron-donating, will have a less pronounced effect on its ring. The predictions are based on analogous structures like 4-fluorobiphenyl and benzylamine derivatives found in the literature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The presence of fluorine will introduce C-F coupling, which can be a valuable diagnostic tool.
Key Predicted Resonances:
| Carbon Assignment | Predicted Chemical Shift (ppm) | ¹JCF (Hz) | Justification |
| C-4' | ~162 - 164 | ~245 - 250 | Directly attached to fluorine, significant downfield shift and large one-bond C-F coupling. |
| C-1' | ~136 - 138 | ~3 - 5 | Quaternary carbon, small two-bond C-F coupling. |
| C-2', C-6' | ~128 - 130 | ~8 - 10 | Ortho to fluorine, moderate two-bond C-F coupling. |
| C-3', C-5' | ~115 - 117 | ~21 - 23 | Meta to fluorine, significant three-bond C-F coupling. |
| C-1 | ~139 - 141 | - | Quaternary carbon attached to the other ring. |
| C-4 | ~138 - 140 | - | Quaternary carbon attached to the methanamine group. |
| C-2, C-6 | ~128 - 129 | - | Aromatic carbons ortho to the methanamine group. |
| C-3, C-5 | ~127 - 128 | - | Aromatic carbons meta to the methanamine group. |
| -CH₂- | ~45 - 47 | - | Benzylic carbon. |
Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling would be sufficient. To confirm the C-F couplings, a non-decoupled or a ¹⁹F-coupled ¹³C NMR experiment could be performed.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-F Stretch | 1150 - 1250 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Expertise in Interpretation: The two N-H stretching bands are characteristic of a primary amine. The strong C-F stretch is a key indicator of the fluoro-substituent. The aromatic C=C stretching bands can provide information about the substitution pattern on the phenyl rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum should be taken before the sample spectrum to subtract any atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₂FN) is 201.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 201.
-
Key Fragmentation Pathways:
-
Loss of NH₂: A peak at m/z = 185, corresponding to the loss of the amino radical.
-
Benzylic Cleavage: A prominent peak at m/z = 182, resulting from the loss of the CH₂NH₂ radical, leading to the stable 4'-fluorobiphenyl cation.
-
Formation of Tropylium Ion: A peak at m/z = 91, a common fragment for benzyl-containing compounds.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z = 202.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound relies on the synergistic interpretation of all three spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and the underlying principles, researchers can confidently approach the characterization of this and related molecules. The combination of these powerful analytical techniques provides a self-validating system for structural elucidation, ensuring the integrity of research and development in which this compound is utilized.
References
Methodological & Application
Protocol for the Synthesis of 4'-Fluoro-biphenyl-4-methanamine via Palladium-Catalyzed Suzuki-Miyaura Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 4'-fluoro-biphenyl-4-methanamine, a key structural motif in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a robust experimental procedure designed for reproducibility. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method for constructing functionalized biaryl compounds.
Introduction and Reaction Principle
The synthesis of substituted biphenyls is of paramount importance in the pharmaceutical industry, as this scaffold is present in numerous therapeutic agents.[3] The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers a powerful method for coupling organoboron compounds with organohalides using a palladium catalyst.[1][4] The reaction is valued for its mild conditions, compatibility with a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[5][6]
This protocol details the coupling of 4-(aminomethyl)phenylboronic acid with 1-fluoro-4-iodobenzene. The choice of an aryl iodide is strategic, as the carbon-iodine bond is highly susceptible to oxidative addition to the palladium catalyst, ensuring high reactivity compared to bromides or chlorides.[4][7] The presence of the fluorine atom and the primary amine in the final product are common features in pharmacologically active molecules, making this synthesis highly relevant.
Overall Reaction Scheme:
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (1-fluoro-4-iodobenzene). This step breaks the C-I bond and oxidizes the palladium to a Pd(II) species.[4][9] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: This step requires the presence of a base. The base activates the organoboron compound (4-(aminomethyl)phenylboronic acid) to form a more nucleophilic boronate species.[6][10][11] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[1][4]
-
Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product (this compound) from the diorganopalladium(II) complex. This process reforms the C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
Proper preparation and handling of materials are critical for success. All reagents should be of high purity.
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equiv. | Amount | Notes |
| 1-Fluoro-4-iodobenzene | 352-34-1 | 222.00 | 1.0 equiv | 222 mg (1.0 mmol) | Substrate. Handle in a fume hood. |
| 4-(Aminomethyl)phenylboronic acid | 109153-01-9 | 150.98 | 1.2 equiv | 181 mg (1.2 mmol) | Coupling partner. Can be hygroscopic. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 3 mol % | 34.7 mg (0.03 mmol) | Catalyst. Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 equiv | 276 mg (2.0 mmol) | Base. Should be finely powdered. |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | Anhydrous solvent. Peroxide-former. |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL | For dissolving the base. Degas before use. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~50 mL | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~20 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | For drying organic layer. |
Equipment:
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Experimental Protocol
The following workflow outlines the complete process from reaction setup to purification.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Setup
-
Prepare Glassware: Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Add Solids: To the flask, add 4-(aminomethyl)phenylboronic acid (181 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Evacuate and Backfill: Seal the flask, and carefully evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
Reagent Addition and Reaction
-
Add Solvents: Prepare a degassed solvent mixture by bubbling argon through 8 mL of 1,4-dioxane and 2 mL of deionized water for 15-20 minutes. Add this solvent mixture to the flask via syringe.
-
Add Aryl Halide: Add 1-fluoro-4-iodobenzene (222 mg, 1.0 mmol) to the reaction mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 90°C.
-
Reaction Monitoring: Stir the mixture vigorously for 6-12 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Washing: Combine the organic layers and wash with brine (20 mL). This helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (~1%) to prevent the amine product from streaking, is typically effective.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Discussion and Scientific Rationale
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and robust catalyst for Suzuki couplings.[13][14] While more modern catalysts may offer higher turnover numbers, Pd(PPh₃)₄ provides excellent reliability for this type of transformation.[15] A catalyst loading of 3 mol% is a conservative and effective starting point.
-
Base Selection: The choice of base is critical.[11] Inorganic bases like potassium carbonate (K₂CO₃) are effective and economical. The base facilitates the formation of a reactive boronate intermediate, which is essential for the transmetalation step.[10] Using a biphasic solvent system allows the inorganic base, dissolved in the aqueous phase, to interact at the interface with the organic-soluble components.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[9] Dioxane effectively dissolves the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base. Degassing the solvents is vital to prevent oxidation of the Pd(0) catalyst.
-
Potential Side Reactions: A common side reaction in Suzuki couplings is the homo-coupling of the boronic acid to form a symmetrical biaryl.[16] Using a slight excess (1.2 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion, but any unreacted boronic acid and its homo-coupled byproduct must be removed during purification.
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. 1,4-Dioxane is a flammable solvent and a potential peroxide-former; always use from a freshly opened bottle or test for peroxides.
-
Reaction: The reaction should be conducted under an inert atmosphere. Heating flammable organic solvents requires caution; use a heating mantle or oil bath with proper temperature control and ensure no ignition sources are nearby.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Alonso, F., & Moglie, Y. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Lima, G. P., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Wróblewska, A., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of Molecular Structure. Retrieved from [Link]
-
B-Ali, et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
New Journal of Chemistry. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link]
-
Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for grafting phenylboronic acid moieties onto an amino.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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Experimental conditions for the synthesis of 4'-fluoro-biphenyl-4-methanamine
An Application Guide for the Synthesis of 4'-fluoro-biphenyl-4-methanamine
Authored by: A Senior Application Scientist
Introduction
This compound is a key structural motif in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid yet conformationally adaptable backbone, while the fluorinated ring offers modulated electronic properties and metabolic stability. The primary amine functional group serves as a crucial handle for further synthetic elaboration, making this compound a valuable building block for the development of novel pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the experimental conditions for the synthesis of this compound, focusing on a robust and widely applicable two-step synthetic strategy. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive experience in synthetic organic chemistry.
Overall Synthetic Strategy
The most efficient and common route to this compound involves a two-stage process. The first stage is the construction of the core biphenyl structure, followed by the chemical modification of a functional group to yield the desired primary amine. Specifically, this involves:
-
Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to create the C-C bond between the two aromatic rings, yielding the intermediate, 4'-fluoro-biphenyl-4-carbonitrile.[2][3]
-
Reduction of the Nitrile: The carbonitrile group of the intermediate is then reduced to the primary amine, this compound.
This strategic disconnection allows for a modular and high-yielding approach, leveraging two of the most reliable transformations in modern organic synthesis.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 4'-fluoro-biphenyl-4-carbonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] Its power lies in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[3] For the synthesis of our target intermediate, we couple 4-bromobenzonitrile with 4-fluorophenylboronic acid. The nitrile group is well-tolerated under these conditions, making this an ideal strategic choice.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzonitrile to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromobenzonitrile | 182.02 | 10.0 | 1.0 | 1.82 g |
| 4-Fluorophenylboronic acid | 139.92 | 12.0 | 1.2 | 1.68 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.2 | 0.02 (2 mol%) | 231 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 | 2.76 g |
| Toluene | - | - | - | 50 mL |
| Water | - | - | - | 25 mL |
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Solvent and Base Addition: Add toluene (50 mL). In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol) in water (25 mL). Add the aqueous base solution to the reaction flask.
-
Reaction: Vigorously stir the biphasic mixture and heat to 90 °C using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is a solid. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4'-fluoro-biphenyl-4-carbonitrile as a white solid.[2]
Part 2: Reduction of 4'-fluoro-biphenyl-4-carbonitrile
The reduction of the nitrile functional group is the final step to obtain the target primary amine. The choice of reducing agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups. We present two highly effective methods: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[5] It involves the use of hydrogen gas and a heterogeneous metal catalyst. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur via reaction of the intermediate imine with the product amine.[5][6] This side reaction is effectively suppressed by carrying out the hydrogenation in the presence of ammonia.[6][7]
Table 2: Conditions for Catalytic Hydrogenation
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel (slurry in water) or 10% Pd/C | Highly active and cost-effective catalysts for nitrile reduction.[5][6] |
| Solvent | Ethanol or Methanol saturated with Ammonia | Alcoholic solvents are excellent for this reaction. Ammonia minimizes byproduct formation.[6] |
| Hydrogen Pressure | 50-100 psi (3.4 - 6.8 bar) | Sufficient pressure to drive the reaction efficiently without requiring specialized high-pressure equipment. |
| Temperature | 25-50 °C | Mild conditions that preserve the integrity of the molecule. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add Raney Nickel (approx. 10% by weight of the nitrile) under a layer of the solvent to prevent ignition.
-
Reaction Setup: Add a solution of 4'-fluoro-biphenyl-4-carbonitrile (e.g., 5 mmol, 0.985 g) in ethanolic ammonia (50 mL).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous agitation and maintain the temperature.
-
Work-up: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting nitriles to primary amines in high yield.[8][9] The reaction is typically fast and clean. However, LAH is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[10]
Mechanism of LiAlH₄ Reduction
The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[11][12]
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
SAFETY FIRST: LiAlH₄ reacts violently with water and can ignite upon contact with moisture. All manipulations must be performed by trained personnel in a fume hood using anhydrous solvents and an inert atmosphere.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 eq., e.g., 7.5 mmol, 0.28 g).
-
Substrate Addition: Dissolve 4'-fluoro-biphenyl-4-carbonitrile (1.0 eq., e.g., 5 mmol, 0.985 g) in anhydrous THF (25 mL). Add this solution dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.[10] Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
Water (equal to the mass of LAH used, e.g., 0.28 mL)
-
15% aqueous NaOH (equal to the mass of LAH used, e.g., 0.28 mL)
-
Water (3 times the mass of LAH used, e.g., 0.84 mL) This procedure is designed to precipitate the aluminum salts as a filterable solid.[10]
-
-
Work-up: Stir the resulting granular white suspension vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Selectivity | High for primary amine (with NH₃).[6] | Excellent for primary amine.[11][12] |
| Safety | Flammable H₂ gas under pressure. Pyrophoric catalysts. | Pyrophoric reagent, reacts violently with water.[10] |
| Scalability | Highly scalable, preferred in industry.[5][7] | Less suitable for large scale due to safety and workup.[10] |
| Equipment | Requires a hydrogenation reactor (e.g., Parr apparatus). | Standard laboratory glassware. |
| Work-up | Simple filtration of the catalyst. | Careful quenching and filtration of aluminum salts.[10] |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of the primary amine (N-H stretching) and the disappearance of the nitrile (C≡N) group.
References
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Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
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Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
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Wikipedia. (2023). Nitrile reduction. [Link]
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Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
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Nystrom, R. F. (1955). Reduction of Organic Compounds by Mixed Hydrides. I. Nitriles. Journal of the American Chemical Society, 77(9), 2544–2545. [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
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Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
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PubMed. (2015). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]
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Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6137. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
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Columbia University. (2014). The Suzuki Reaction. [Link]
-
Kollár, M., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 441-453. [Link]
-
Tlili, A., & Billard, T. (2013). Synthesis of Fluorinated Amines: A Personal Account. Synlett, 24(10), 1213-1224. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
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Application Note: High-Purity Isolation of 4'-Fluoro-biphenyl-4-methanamine via Optimized Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 4'-fluoro-biphenyl-4-methanamine, a key intermediate in pharmaceutical and materials science research. Addressing the inherent challenges of purifying basic aromatic amines, this guide elucidates the rationale behind methodological choices, from stationary phase selection to mobile phase optimization. We present a primary method utilizing amine-functionalized silica gel for efficient, high-purity isolation and an alternative reversed-phase approach for specific applications. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction: The Purification Challenge
This compound is a bifunctional molecule featuring a biphenyl scaffold, a fluorine substituent, and a primary aminomethyl group. The purity of this compound is paramount for its successful use in subsequent synthetic steps and for accurate biological evaluation. However, the basic nature of the primary amine poses a significant challenge for purification by traditional column chromatography on standard silica gel. The acidic silanol groups on the silica surface can lead to strong, often irreversible, adsorption of the amine, resulting in poor recovery and significant peak tailing.[1][2] This necessitates a carefully designed purification strategy to mitigate these undesirable interactions.
Foundational Principles: Strategic Selection of Chromatographic Conditions
The successful purification of this compound hinges on minimizing the acid-base interaction between the analyte and the stationary phase. Two primary strategies are effective:
-
Normal-Phase Chromatography on a Modified Stationary Phase: Instead of standard silica, an amine-functionalized silica gel is the preferred stationary phase.[1][3] The amine groups on the silica surface effectively shield the acidic silanol groups, preventing the strong binding of the basic analyte.[1] This allows for elution with less polar, non-polar solvent systems, simplifying post-purification solvent removal.
-
Reversed-Phase Chromatography: An alternative approach involves using a non-polar stationary phase, such as a biphenyl or C18-functionalized silica, with a polar mobile phase.[4][5] The biphenyl stationary phase is particularly well-suited for this molecule, as it offers enhanced π-π interactions with the aromatic rings of the analyte, providing an alternative separation mechanism to complement hydrophobic interactions.[5][6][7] The addition of a mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), is often necessary to protonate the amine, improving peak shape and resolution.[4][8]
This application note will focus on the normal-phase approach using amine-functionalized silica due to its simplicity and effectiveness for this class of compounds.
Experimental Workflow and Protocol
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Amine-functionalized silica gel, 40-63 µm |
| Thin-Layer Chromatography (TLC) | Amine-functionalized silica gel plates with F254 indicator |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate, Dichloromethane, Methanol |
| Crude Product | This compound (synthesis output) |
| Glassware | Chromatography column, flasks, beakers, TLC tank |
Step-by-Step Protocol
1. Thin-Layer Chromatography (TLC) for Method Development:
-
Prepare several developing chambers with different solvent systems. Start with a non-polar to moderately polar range. Good starting points for amine-functionalized TLC plates are mixtures of n-hexane and ethyl acetate.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto the amine-functionalized TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.[9]
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase solvent (e.g., 100% n-hexane or a low percentage of ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate settling.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase determined from the TLC analysis.
-
If a gradient elution is necessary, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Maintain a constant flow rate. For flash chromatography, apply positive pressure.
-
Collect fractions of a consistent volume in an organized manner (e.g., in test tubes).
5. Analysis of Fractions and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Product does not elute (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of a more polar solvent like methanol.[8] |
| Poor separation from an impurity | The chosen solvent system has poor selectivity for the compounds of interest. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider a system with dichloromethane/methanol. Small changes in the solvent composition can significantly impact selectivity. |
| Streaking or tailing on the TLC plate | Overloading of the sample or interaction with the stationary phase. | Dilute the sample before spotting. If using standard silica, the addition of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate tailing by neutralizing acidic silanol groups.[8] |
| Low product recovery | Irreversible adsorption to the stationary phase or product instability. | Ensure the use of an amine-functionalized silica gel to prevent strong binding.[1] If the compound is unstable, perform the chromatography at a lower temperature. |
Alternative Method: Reversed-Phase Chromatography
For certain applications or when dealing with highly polar impurities, reversed-phase chromatography can be advantageous.
-
Stationary Phase: Biphenyl or C18-functionalized silica. The biphenyl phase can offer unique selectivity for aromatic compounds.[5][7]
-
Mobile Phase: A gradient of water and acetonitrile or methanol.[10]
-
Mobile Phase Additive: 0.1% formic acid or trifluoroacetic acid in both the aqueous and organic phases to ensure the amine is protonated and to improve peak shape.[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Conclusion
The purification of this compound can be effectively achieved using column chromatography with careful selection of the stationary and mobile phases. The use of amine-functionalized silica gel in a normal-phase mode is a robust and straightforward method that addresses the challenges associated with purifying basic amines. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can consistently obtain high-purity material essential for their research and development endeavors.
References
-
Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. [Link]
-
Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Shazo, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 215-223. [Link]
-
Restek. (n.d.). The Next Generation of Phenyl Column Chemistry. [Link]
-
Lottes, C. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. [Link]
-
Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756-1761. [Link]
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please!. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]
-
Advion Interchim Scientific. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. [Link]
- Google Patents. (n.d.).
-
Interchim. (n.d.). Purification Column Guide Catalogue. [Link]
-
National Institutes of Health. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
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Pharmaffiliates. (n.d.). Flurbiprofen-impurities. [Link]
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National Institutes of Health. (n.d.). 4-Fluoro-4'-methoxybiphenyl. [Link]
-
PubChem. (n.d.). 4-Fluorobiphenyl. [Link]
-
ResearchGate. (2025). Biotransformation of fluorobiphenyl by Cunninghamella elegans. [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
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Analytical methods for the characterization of 4'-fluoro-biphenyl-4-methanamine
An In-Depth Guide to the Analytical Characterization of 4'-fluoro-biphenyl-4-methanamine
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted biphenyl derivative featuring a fluorinated aromatic ring and a benzylic amine moiety. As a functionalized aromatic amine, it holds potential as a key intermediate or building block in medicinal chemistry and materials science, particularly in the development of novel pharmaceutical agents or specialized polymers. The precise arrangement of its functional groups—the fluorine atom influencing electronic properties and lipophilicity, and the amine group providing a site for further chemical modification—necessitates a robust and multi-faceted analytical approach.
Ensuring the identity, purity, and structural integrity of such a molecule is paramount for its successful application in any research and development pipeline. Inconsistent purity or structural ambiguity can lead to failed experiments, irreproducible results, and compromised safety profiles in drug development. This guide provides a comprehensive framework of detailed analytical methods and protocols designed for researchers, quality control scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a thorough and validated characterization.
Physicochemical Properties
A foundational step in any analytical workflow is to document the fundamental physicochemical properties of the target compound.
| Property | Value | Source |
| IUPAC Name | (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine | - |
| CAS Number | 776291-03-3 | [1] |
| Molecular Formula | C₁₃H₁₂FN | Calculated |
| Molecular Weight | 201.24 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | - |
Part 1: The Integrated Analytical Workflow
A comprehensive characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each method provides a unique piece of the puzzle—purity, molecular weight, connectivity, and functional group identity. The workflow below illustrates the synergistic relationship between chromatographic and spectroscopic techniques to build a self-validating analytical data package.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Part 2: Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of chemical compounds. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The benzylic amine moiety imparts significant polarity, while the biphenyl core provides hydrophobicity. This amphiphilic nature makes it well-suited for retention and separation on common C18 columns.
The primary amine is basic and its protonation state is pH-dependent. Therefore, controlling the mobile phase pH with a suitable buffer is critical to ensure a consistent retention time and sharp, symmetrical peak shape. An acidic mobile phase (e.g., pH 2.5-4) will ensure the amine is fully protonated and behaves predictably. UV detection is ideal due to the strong chromophore of the biphenyl system.
Expert Insight: While a standard C18 column is a robust starting point, the polar amine group can sometimes lead to peak tailing on older silica materials due to interactions with residual silanols. For improved peak shape, consider using a modern, polar-endcapped C18 column or a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.
Protocol: HPLC Purity Determination
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade ACN.
-
Rationale: TFA serves as both an ion-pairing agent and an acidifier, ensuring the amine is protonated and improving peak shape. Formic acid is a suitable alternative, especially if the fractions are intended for LC-MS analysis.[2]
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved.
4. Chromatographic Conditions:
-
A gradient elution is recommended to ensure separation of potential nonpolar impurities (e.g., starting materials) and polar degradants.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good starting point for aromatic compounds. |
| Mobile Phase | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | Buffered system for reproducible chromatography of an amine. |
| Gradient | 10% B to 90% B over 20 min | Broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility of retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on response. |
| Detection | 254 nm | Biphenyl systems strongly absorb at this wavelength. |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Part 3: Spectroscopic Methods for Structural Elucidation
A. Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle and Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For a polar, basic molecule like this compound, Electrospray Ionization (ESI) in the positive ion mode is the ideal technique. The primary amine readily accepts a proton in the ESI source to form a protonated molecule, [M+H]⁺, which is then detected by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula.
Expert Insight: Tandem mass spectrometry (MS/MS) can provide valuable structural information. For protonated benzylamines, a characteristic fragmentation pathway is the neutral loss of ammonia (NH₃), corresponding to a loss of 17 Da.[3][4] Another likely fragmentation is the cleavage of the C-C bond between the biphenyl ring and the CH₂NH₂ group, which would yield a 4'-fluorobiphenylmethyl cation.
Protocol: ESI-MS Analysis
1. Instrumentation:
-
Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole). This can be coupled to an LC system (LC-MS) or used with a direct infusion pump.
2. Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: The acid aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.
3. Instrument Parameters (Positive ESI Mode):
-
Infusion Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 100 – 150 °C.
-
Mass Range: Scan from m/z 50 to 500.
4. Expected Data:
| Analysis Type | Expected Result | Calculated m/z |
| Full Scan MS | Protonated Molecule [M+H]⁺ | 202.1027 |
| Tandem MS (MS/MS) | Fragment from NH₃ loss [M+H-NH₃]⁺ | 185.0761 |
| Tandem MS (MS/MS) | 4'-fluorobiphenylmethyl cation | 185.0761 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination
Principle and Rationale: NMR spectroscopy provides definitive proof of a molecule's chemical structure by mapping the chemical environment of NMR-active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
-
¹H NMR reveals the number and connectivity of protons.
-
¹³C NMR shows the number of unique carbon environments.
-
¹⁹F NMR is highly sensitive and specific for the fluorine atom, providing a clean signal with a wide chemical shift range that is very sensitive to the electronic environment.[5][6][7]
Protocol: NMR Sample Preparation and Acquisition
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Rationale: CDCl₃ is a common choice, but the amine (NH₂) and any acidic protons may exchange with residual water. DMSO-d₆ is often better for observing exchangeable protons like those on an amine.
2. Data Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹⁹F NMR, no external standard is strictly necessary for identification, but an external reference can be used for precise chemical shift reporting.
3. Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Integration | Notes |
| ¹H | ~7.3 - 7.6 | Multiplets, 8H | Aromatic protons on both rings. Protons ortho to fluorine will show coupling to ¹⁹F. |
| ¹H | ~3.8 - 4.0 | Singlet or AB quartet, 2H | Benzylic -CH₂- protons. |
| ¹H | ~1.5 - 2.5 | Broad singlet, 2H | Amine -NH₂ protons. Shift is concentration and solvent dependent. |
| ¹³C | ~115 - 165 | Multiple signals | Aromatic carbons. Carbon bonded to fluorine will be a doublet with a large ¹JCF coupling constant. |
| ¹³C | ~45 | Single signal | Benzylic -CH₂- carbon. |
| ¹⁹F | ~ -110 to -120 | Multiplet | Aromatic C-F. Shift referenced to CFCl₃. Will show coupling to ortho protons. |
C. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle and Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and simple technique to confirm the presence of key functional groups, providing complementary data to NMR and MS.
Protocol: ATR-FTIR Analysis
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
3. Data Acquisition:
-
Collect the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample.
4. Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3400 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1600 - 1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1250 - 1335 | C-N stretch | Aromatic Amine derivative |
| 1150 - 1250 | C-F stretch | Aryl-Fluoride |
Conclusion: A Self-Validating System for Confident Characterization
The true power of this analytical strategy lies in its self-validating nature. The purity value obtained from HPLC is only meaningful if the identity of the main peak is confirmed. Mass spectrometry provides the molecular weight, which must align with the proposed structure. Finally, NMR spectroscopy delivers the definitive, unambiguous structural proof by mapping the atomic connectivity. The FTIR spectrum serves as a quick and reliable check for the expected functional groups. When the data from these orthogonal techniques converge to tell a consistent story, researchers can have the highest degree of confidence in the identity, purity, and quality of their material, paving the way for successful and reproducible downstream research.
References
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Flammang, R., Gerbaux, P., & Turecek, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(5), 544-554. Available at: [Link]
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Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(10), 1641-1655. Available at: [Link]
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Flammang, R., & Gerbaux, P. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
-
Gao, J., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]
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Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(2), 257-266. Available at: [Link]
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Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved January 18, 2026, from [Link]
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Kavanagh, P., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(16), 1495-1510. Available at: [Link]
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BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved January 18, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 18, 2026, from [Link]
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Cobas, C., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 3821. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved January 18, 2026, from [Link]
-
Cobas, C., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(33), 7723-7730. Available at: [Link]
-
Shana, F. F., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 858739. Available at: [Link]
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Cychowska, M., et al. (2014). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Forensic Science International, 243, 129-139. Available at: [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 18, 2026, from [Link]
-
Shevyrin, V., et al. (2018). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate. Available at: [Link]
-
Svobodová, E., et al. (2022). Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules, 27(19), 6548. Available at: [Link]
-
Mochizuki, T., Okagaki, Y., & Tahara, K. (2025). Synthesis and Characterization of Kinetically Stabilized Octadehydrobisthieno[8]annulenes. The Journal of Organic Chemistry. Available at: [Link]
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Application of 4'-fluoro-biphenyl-4-methanamine in the Synthesis of Oncology Drugs
An Application Note for Drug Discovery Professionals
Executive Summary
The 4'-fluoro-biphenyl-4-methanamine scaffold has emerged as a structure of significant interest in modern medicinal chemistry, particularly in the development of novel oncology drugs.[1] Its unique combination of structural rigidity, metabolic stability, and synthetic versatility makes it an invaluable building block for creating targeted therapies. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this intermediate. We will elucidate the rationale behind its use, provide detailed, field-proven synthetic protocols for its preparation and subsequent elaboration, and discuss its role in the construction of potent kinase inhibitors. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
The Scientific Rationale: Why this compound?
The biphenyl core is a privileged scaffold in drug discovery, offering a rigid framework that can effectively orient functional groups for optimal interaction with biological targets. The specific incorporation of a fluorine atom and a methanamine group imparts several advantageous physicochemical properties critical for oncology drug candidates.
-
The Role of Fluorine: The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry.[2][3] It can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation).[1][2] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more potent binding interactions with target proteins through the formation of hydrogen bonds or favorable dipole interactions.[1][2][4] In many cases, fluorination also improves membrane permeability, a crucial factor for oral bioavailability and CNS penetration.[5]
-
The Biphenyl Methanamine Moiety: The biphenyl structure provides a spatially well-defined scaffold that can project substituents into distinct pockets of a target's active site. The methanamine (-CH₂NH₂) linker offers a versatile chemical handle. The primary amine is a key nucleophile and a common site for forming stable amide bonds, which are central to the structure of many kinase inhibitors that target the ATP-binding site. This functional group is readily derivatized to connect the biphenyl "scaffold" region to the "warhead" or "hinge-binding" region of the inhibitor.
The combination of these features makes this compound an ideal starting point for constructing molecules designed to inhibit cancer-related targets like protein kinases.[5]
Synthetic Pathways and Core Protocols
The synthesis of drug candidates using this compound can be logically divided into two main stages: the construction of the core intermediate itself, followed by its elaboration into the final active pharmaceutical ingredient (API).
Workflow for Synthesis and Application
The overall process involves a palladium-catalyzed cross-coupling to form the biphenyl core, followed by functional group manipulation to yield the key amine intermediate, which is then coupled with a heterocyclic acid to form a prototypical kinase inhibitor.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of 4'-Fluoro-biphenyl-4-carbonitrile via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[6][7]
Rationale: The Suzuki coupling is chosen for its high functional group tolerance, allowing the nitrile group to be carried through the reaction without protection.[7] A biphasic solvent system with a phase-transfer catalyst (the phosphine ligand) and a base is standard for activating the boronic acid.[6][8]
| Parameter | Value | Rationale & Notes |
| Reactants | 4-Bromobenzonitrile (1.0 eq) | The aryl halide partner. |
| 4-Fluorophenylboronic Acid (1.2 eq) | The arylboronic acid partner; a slight excess ensures complete consumption of the halide. | |
| Catalyst | Pd(PPh₃)₄ (2-3 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. |
| Base | 2M Aqueous K₂CO₃ (3.0 eq) | Activates the boronic acid for transmetalation.[8] |
| Solvent | Toluene | High-boiling, inert solvent suitable for heating. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Duration | 6-12 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Solvent/Reagent Addition: Add degassed toluene via syringe, followed by the degassed 2M aqueous potassium carbonate solution.
-
Reaction: Heat the biphasic mixture to 95 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting 4-bromobenzonitrile spot is consumed.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure 4'-fluoro-biphenyl-4-carbonitrile.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
Protocol 2: Reduction of Nitrile to this compound
This protocol describes the reduction of the nitrile functional group to a primary amine.
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. Anhydrous conditions are essential as LiAlH₄ reacts violently with water. Diethyl ether or THF are common solvents.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4'-fluoro-biphenyl-4-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitrile is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be used directly or purified further if necessary.
Protocol 3: Amide Coupling to Form a Prototypical Kinase Inhibitor
This protocol demonstrates the use of this compound in an amide bond formation, a key step in synthesizing many kinase inhibitors.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.
| Parameter | Value | Rationale & Notes |
| Reactants | Heterocyclic Carboxylic Acid (1.0 eq) | The "hinge-binding" portion of the inhibitor. |
| This compound (1.05 eq) | Slight excess to ensure full conversion of the acid. | |
| Coupling Reagent | HATU (1.1 eq) | Activates the carboxylic acid for nucleophilic attack. |
| Base | DIPEA (3.0 eq) | A non-nucleophilic base to neutralize generated acids. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent to dissolve all reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Duration | 4-12 hours | Monitor by LC-MS. |
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under nitrogen, dissolve the heterocyclic carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Activation: Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the formation of the product and consumption of the starting amine by LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water to precipitate the crude product. If no precipitate forms, extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The final compound is typically purified by flash chromatography or preparative HPLC to yield the desired amide product.
Targeted Biological Pathway
Many oncology drugs developed from this scaffold are kinase inhibitors.[5][9] These drugs are designed to fit into the ATP-binding pocket of a specific protein kinase that is overactive in a particular cancer, thereby blocking its signaling function and inhibiting cancer cell proliferation and survival.
Caption: Generalized kinase inhibition pathway.
Conclusion
This compound is a high-value intermediate for the synthesis of targeted oncology drugs. Its constituent parts—the metabolically robust fluorinated ring, the rigid biphenyl core, and the synthetically versatile methanamine linker—provide an excellent foundation for building potent and selective kinase inhibitors. The protocols detailed herein offer reliable and scalable methods for the synthesis and application of this key building block, empowering researchers to accelerate the discovery and development of next-generation cancer therapeutics.[10]
References
- The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry - Benchchem.
- (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine - MySkinRecipes.
- Entrectinib synthesis - ChemicalBook.
- How to synthesize Entrectinib - ChemicalBook.
- Total Synthesis of Entrectinib - ChemistryViews.
- Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Treatment of solid tumors.
- The Synthetic method of Larotrectinib (LOXO-101) - ChemicalBook.
- Current synthesis vs. proposed synthesis of entrectinib. - ResearchGate.
- Applications of Fluorine in Medicinal Chemistry - PubMed.
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols - Benchchem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- Development of anti-cancer medicines in the current era - PubMed.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine [myskinrecipes.com]
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- 10. Development of anti-cancer medicines in the current era - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Biphenyl-Based Anti-Inflammatory Agents
A Note to the Researcher: Initial inquiries into the synthesis of inflammatory disease inhibitors using 4'-fluoro-biphenyl-4-methanamine as a primary starting material did not yield specific, replicable protocols within peer-reviewed literature or patent filings. The available scientific data predominantly focuses on the derivatization of a structurally related compound, Flurbiprofen , which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid.
Therefore, this guide has been developed to provide a detailed, scientifically robust protocol for the synthesis of a novel anti-inflammatory agent derived from Flurbiprofen. This approach, while utilizing a different starting functional group (a carboxylic acid instead of a methanamine), offers valuable insights into the medicinal chemistry of fluorinated biphenyl compounds in the context of inflammation. The principles and techniques described herein are broadly applicable to the field and will be of significant value to researchers and drug development professionals.
Introduction: Targeting Inflammation with Biphenyl Scaffolds
Inflammatory diseases represent a significant global health challenge, encompassing a wide range of conditions from arthritis to inflammatory bowel disease. A key strategy in the development of anti-inflammatory therapeutics is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[1].
The biphenyl scaffold has emerged as a privileged structure in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Flurbiprofen, a well-established NSAID, features a 2-fluorobiphenyl core and effectively inhibits both COX-1 and COX-2[1]. While effective, traditional NSAIDs can be associated with gastrointestinal side effects due to the presence of a free carboxylic acid group[2].
To address this, medicinal chemists have explored the synthesis of amide and ester derivatives of Flurbiprofen. These modifications can mask the acidic moiety, potentially reducing gastrointestinal toxicity while maintaining or even enhancing anti-inflammatory activity[1][2]. This guide will detail the synthesis of a novel Flurbiprofen-coumarin hybrid, a strategy that combines the anti-inflammatory properties of the biphenyl core with the diverse biological activities of coumarins, which have also been reported to possess anti-inflammatory effects[3].
Synthesis of a Novel Flurbiprofen-Coumarin Hybrid Anti-Inflammatory Agent
This protocol outlines the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide , a hybrid molecule designed to leverage the therapeutic potential of both Flurbiprofen and a 7-amino-4-methylcoumarin moiety. The synthesis proceeds via a two-step process involving the activation of the carboxylic acid of Flurbiprofen followed by an amide coupling reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the Flurbiprofen-Coumarin hybrid.
Detailed Synthetic Protocol
Step 1: Synthesis of (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride
-
Reagents and Materials:
-
(±)-Flurbiprofen (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a solution of (±)-Flurbiprofen in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Synthesis of (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [3]
-
Reagents and Materials:
-
(±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride (1.0 eq)
-
7-amino-4-methylcoumarin (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-amino-4-methylcoumarin in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
To this solution, add a solution of (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride in anhydrous DCM dropwise.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes[3].
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| Flurbiprofen-Coumarin Hybrid | C₂₅H₁₈FNO₃ | 415.42 | White solid | 162-164 |
Mechanism of Action and Biological Evaluation
The synthesized Flurbiprofen-Coumarin hybrid is designed to act as an inhibitor of the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
COX Inhibition Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by the Flurbiprofen-Coumarin hybrid.
In Vitro Biological Evaluation
The anti-inflammatory activity of the synthesized compound can be evaluated using in vitro assays, such as the inhibition of albumin denaturation assay. Protein denaturation is a well-documented cause of inflammation.
| Compound | IC₅₀ (µM) for Albumin Denaturation Inhibition |
| Ibuprofen (Reference) | 395.08 |
| Flurbiprofen (Reference) | 339.26 |
| Flurbiprofen-Phenethylamide Derivatives | 173.74 - 198.37 |
Note: The data presented is for Flurbiprofen-phenethylamide derivatives as a representative example of the enhanced activity of Flurbiprofen amides. Data for the specific coumarin hybrid would need to be generated experimentally.
Conclusion and Future Directions
The synthesis of amide derivatives of Flurbiprofen represents a promising strategy for the development of novel anti-inflammatory agents with potentially improved safety profiles. The protocol detailed in this guide provides a clear and reproducible method for the synthesis of a Flurbiprofen-coumarin hybrid. Further studies are warranted to fully characterize the pharmacological profile of this compound, including its COX-1/COX-2 selectivity, in vivo efficacy in animal models of inflammation, and its pharmacokinetic and toxicological properties. This line of research could lead to the discovery of new and safer treatment options for a variety of inflammatory diseases.
References
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Ashraf, Z., et al. (2018). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Drug Design, Development and Therapy, 12, 2747–2762. Available from: [Link]
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Ivanov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 349. Available from: [Link]
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Manolov, S., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Available from: [Link]
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Naser, A. W., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1598-1605. Available from: [Link]
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ResearchGate. (2017). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. Available from: [Link]
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ResearchGate. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Available from: [Link]
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Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. MDPI AG. Retrieved from [Link]
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Application Notes and Protocols: N-acylation of 4'-fluoro-biphenyl-4-methanamine
For correspondence:
Abstract
This technical guide provides a comprehensive and detailed protocol for the N-acylation of 4'-fluoro-biphenyl-4-methanamine. Amide bond formation is a cornerstone of modern drug discovery and development, with a significant percentage of pharmaceuticals containing at least one amide linkage.[1] The biphenyl moiety is also a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[2][3] This document outlines the chemical principles, step-by-step experimental procedures, purification techniques, and characterization methods for the successful synthesis of N-acyl-4'-fluoro-biphenyl-4-methanamine derivatives. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure robust and reproducible results.
Introduction: The Significance of N-Acylation in Drug Discovery
N-acylation is a fundamental transformation in organic synthesis that establishes a stable amide bond.[1][4] This reaction is of paramount importance in the pharmaceutical industry for several reasons:
-
Prevalence in Bioactive Molecules: The amide bond is a key structural feature in peptides, proteins, and a vast array of natural products and synthetic drugs.[1]
-
Modulation of Physicochemical Properties: Acylation can significantly alter the lipophilicity, solubility, and metabolic stability of a parent amine, which are critical parameters in drug design.
-
Bioisosteric Replacement: The amide group can serve as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's biological activity.
-
Protection of Amino Groups: N-acylation is a common strategy to protect primary and secondary amines during multi-step syntheses.[5]
The target substrate, this compound, incorporates the biphenyl scaffold, which is prevalent in numerous approved drugs due to its ability to engage in favorable protein-ligand interactions.[3] The fluorine substituent can enhance metabolic stability and binding affinity. This guide will focus on a robust and widely applicable method for its N-acylation using an acyl chloride under Schotten-Baumann conditions.[6][7][8]
The Chemistry of N-Acylation: A Mechanistic Overview
The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[4][9][10] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[9][10][11] This initial addition forms a tetrahedral intermediate.[6][12][13]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[9][10]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral N-acyl product and the hydrochloride salt of the base.[10]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][8] If not neutralized, the HCl will react with the starting amine to form an unreactive ammonium salt, thereby halting the reaction and reducing the yield.[8]
Experimental Protocol: N-Acylation of this compound
This protocol details the N-acylation of this compound with a generic acyl chloride (R-COCl) under Schotten-Baumann conditions.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Acyl Chloride (e.g., Acetyl chloride) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM), Anhydrous | DriSolv® | Commercial Source |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Commercial Source |
| 1 M Hydrochloric Acid (HCl) | Aqueous Solution | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Commercial Source |
| Brine (Saturated NaCl) | Aqueous Solution | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1–1.5 equivalents) to the solution.[14]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Slowly add the acyl chloride (1.05–1.2 equivalents), either neat or as a solution in anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.[4]
-
Rationale: Slow, dropwise addition is critical to control the exothermic nature of the reaction and to prevent the formation of side products. A white precipitate of the triethylammonium chloride salt may form during the addition.[15]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2–16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and residual acid)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-acylation of this compound.
Characterization of the N-Acylated Product
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the amide proton (NH), typically as a broad singlet or a triplet (if coupled to adjacent protons), and shifts in the signals of the protons on the carbon adjacent to the nitrogen.[17][18]
-
¹³C NMR will show a characteristic signal for the amide carbonyl carbon, typically in the range of 165-175 ppm.[17]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a strong absorption band for the amide C=O stretch, typically in the region of 1630–1680 cm⁻¹, and an N-H stretch for secondary amides around 3300 cm⁻¹.[17]
-
-
Melting Point:
-
A sharp melting point range for a crystalline solid is a good indicator of purity.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as acyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid.[4]
-
Verify the quality of the starting amine and acyl chloride.
-
Ensure a sufficient amount of base was used to neutralize the HCl byproduct.
-
-
Side Reactions:
-
Diacylation can sometimes occur, especially if there are other nucleophilic groups present or under harsh reaction conditions. Using a slight excess of the amine can sometimes mitigate this.[4]
-
If using a less hindered base, it may compete with the amine as a nucleophile.
-
-
Purification Challenges:
-
If the product is difficult to separate from the starting amine, ensure the work-up steps to remove the base were performed thoroughly.
-
Optimize the mobile phase for column chromatography to achieve better separation.
-
Conclusion
The N-acylation of this compound is a robust and reliable transformation that provides access to a wide range of potentially bioactive molecules. The protocol detailed in this application note, based on the well-established Schotten-Baumann reaction, offers a straightforward and efficient method for the synthesis of N-acylated biphenyl derivatives. By carefully controlling the reaction conditions and employing the appropriate work-up and purification techniques, researchers can consistently obtain high yields of pure products. The principles and procedures outlined herein serve as a solid foundation for the synthesis and exploration of novel chemical entities in the pursuit of new therapeutic agents.
References
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
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Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
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Wikipedia. (2023). Acylation. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Retrieved from [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
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SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
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Progress in Chemistry. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]
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PubMed. (1978). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
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MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Springer. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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SciSpace. (1978). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Retrieved from [Link]
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ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Retrieved from [Link]
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ResearchGate. (2025). Targeted characterization of acylated compounds from Scrophulariae Radix using liquid chromatography coupled with Orbitrap mass spectrometry and diagnostic product ion‐based data analysis. Retrieved from [Link]
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ResearchGate. (n.d.). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. Retrieved from [Link]
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PubMed Central. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from [Link]
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Application Note: Derivatization of 4'-fluoro-biphenyl-4-methanamine for Biological Screening
Abstract
The 4'-fluoro-biphenyl-4-methanamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel chemical entities for biological screening. This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and reductive amination. Furthermore, it outlines a general workflow for the subsequent high-throughput screening (HTS) of the resulting compound library.
Introduction: The Rationale for Derivatization
The biphenyl moiety is a cornerstone in drug discovery, valued for its rigid, planar structure that can effectively orient functional groups for interaction with biological targets.[2] The introduction of a fluorinated phenyl ring and a benzylic amine provides a versatile starting point for chemical modification. The primary amine of this compound serves as a key chemical handle for diversification. By modifying this amine, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, which are critical determinants of biological activity.
This application note details three robust and widely applicable derivatization strategies to create a diverse library of compounds from a single, high-value starting material. The goal is to provide researchers with the foundational chemistry and a strategic framework to generate novel molecular probes and potential drug leads.
Synthetic Derivatization Strategies
The primary amine of this compound is a nucleophilic center that readily reacts with various electrophiles. We will focus on three key transformations:
-
N-Acylation: Formation of an amide bond by reacting the amine with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or with carboxylic acids using coupling agents.[4][] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
-
N-Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with sulfonyl chlorides.[6][7][8] Sulfonamides are bioisosteres of amides and can confer distinct electronic and conformational properties.
-
Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced.[9][10][11][12] This strategy allows for the introduction of a wide variety of alkyl and aryl substituents.
The following diagram illustrates the overall derivatization workflow:
Caption: Derivatization strategies for this compound.
Experimental Protocols
3.1. General Considerations
-
Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents and Solvents: Use anhydrous solvents where specified. Reagents should be of high purity.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.2. Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the synthesis of amide derivatives. The Schotten-Baumann reaction conditions are often effective.[13]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS indicates consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, easily removed. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges the HCl byproduct generated during the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Stoichiometry | Slight excess of acyl chloride | Drives the reaction to completion. |
3.3. Protocol 2: N-Sulfonylation
This protocol details the synthesis of sulfonamide derivatives. Careful control of stoichiometry and temperature is crucial to avoid di-sulfonylation.[6][7]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add pyridine (1.5 eq) as both a base and a catalyst.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Add a solution of the desired sulfonyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 30-60 minutes.[6]
-
Reaction: Stir at 0 °C for 1-2 hours after addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours.[6]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[7]
3.4. Protocol 3: Reductive Amination
This protocol outlines the synthesis of secondary amines using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[9][11]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Dissolution: Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or THF.
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC/LC-MS.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with DCM or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Characterization of Derivatives
Confirmation of the structure and purity of the synthesized derivatives is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the new derivatives.[14][15][16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
Biological Screening Workflow
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A typical high-throughput screening (HTS) campaign follows a structured workflow.[19][20][21]
Caption: General workflow for high-throughput biological screening.
5.1. Assay Development and Miniaturization
The first step is to develop a robust and reproducible biological assay.[21] This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., reporter gene activation).[21][22] The assay is then miniaturized, typically to a 384-well plate format, to conserve reagents and compound.[19]
5.2. Pilot Screen and Primary HTS
A pilot screen is performed on a small subset of compounds to validate the assay performance under HTS conditions.[19] A key metric is the Z'-factor, which assesses the quality of the assay; a Z' > 0.5 is generally considered acceptable for HTS.[19][21] The full library is then screened in the primary HTS, typically at a single concentration (e.g., 10 µM).[19]
5.3. Hit Confirmation and SAR Analysis
"Hits" from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀). The data from the entire library is then analyzed to establish a structure-activity relationship (SAR), which informs the design of the next generation of compounds for lead optimization.[19]
Conclusion
The derivatization of this compound provides a powerful platform for generating diverse chemical libraries for biological screening. The synthetic protocols outlined herein for N-acylation, N-sulfonylation, and reductive amination are reliable and versatile. When coupled with a systematic HTS workflow, this approach can accelerate the identification of novel, biologically active compounds and provide valuable insights into the structure-activity relationships of the biphenyl-methanamine scaffold.
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National Center for Biotechnology Information. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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RSC Publishing. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. [Link]
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MDPI. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. [Link]
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PubMed. Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. [Link]
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Application Notes and Protocols for In Vitro Assay Setup Using Derivatives of 4'-Fluoro-biphenyl-4-methanamine
Introduction: The 4'-Fluoro-biphenyl-4-methanamine Scaffold as a Privileged Structure in Drug Discovery
The this compound core represents a versatile and promising scaffold in medicinal chemistry. The biphenyl moiety provides a rigid, aromatic backbone amenable to diverse chemical modifications, while the methanamine group offers a key interaction point for various biological targets. The strategic placement of a fluorine atom is a well-established tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] Derivatives of the broader biphenyl class have demonstrated a wide range of biological activities, from anti-inflammatory effects as seen with flurbiprofen, a cyclooxygenase inhibitor, to the inhibition of enzymes crucial in drug metabolism like cytochrome P450s.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize novel derivatives of this compound. As many central nervous system (CNS) active compounds interact with monoamine transporters, this guide will focus on primary screening against these key targets, followed by selectivity and general cytotoxicity profiling. The protocols herein are designed to be self-validating systems, incorporating principles from the Assay Guidance Manual to ensure data integrity and reproducibility.[4][5]
Part 1: Pre-Assay Compound Management
Meticulous compound management is the cornerstone of reliable screening data. The stability, solubility, and accurate concentration of test articles are critical variables that must be controlled.
Protocol 1: Compound Solubilization and Stock Plate Preparation
-
Initial Solubility Testing : Before preparing a large stock, assess the solubility of each derivative in dimethyl sulfoxide (DMSO), a common solvent for compound screening. Aim for a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume of DMSO added to the final assay, which should typically not exceed 0.5%.
-
Stock Solution Preparation :
-
Accurately weigh approximately 1-5 mg of each derivative into a sterile, high-quality microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing for 5-10 minutes at room temperature. Gentle warming or sonication may be used if necessary, but monitor for compound degradation.
-
Visually inspect for complete dissolution. If particulates remain, centrifuge the tube and use the supernatant. Note any solubility issues in the compound's record.
-
-
Master Stock Plate Generation :
-
Using an automated liquid handler or calibrated multichannel pipette, aliquot the 10 mM DMSO stock solutions into a 96- or 384-well master stock plate.
-
Seal the plate tightly with a foil or cap mat designed to prevent evaporation and contamination.
-
-
Storage : Store the master stock plate at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating intermediate or single-use "daughter" plates for daily experimental use.
Part 2: Primary Screening—Interrogation of Monoamine Transporter Activity
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and common targets for psychoactive compounds.[6][7][8][9] A dual approach using a binding assay to measure direct interaction and a functional uptake assay to measure inhibitory activity provides a comprehensive primary screen.
Radioligand Binding Assay for MATs
This assay determines a compound's ability to displace a known high-affinity radioligand from the transporter, providing a measure of its binding affinity (Kᵢ).[6][9]
Workflow: Radioligand Binding Assay
Caption: Workflow for the monoamine transporter radioligand binding assay.
Protocol 2: Competitive Radioligand Binding Assay
-
Objective : To determine the binding affinity (Kᵢ) of test compounds for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
-
Materials :
-
Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]CFT (or [¹²⁵I]RTI-55) for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT.[10]
-
Non-specific binding controls: 10 µM Benztropine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).
-
Assay Buffer: Krebs-HEPES Buffer (KHB).[11]
-
96-well plates, glass fiber filters (GF/B), and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure :
-
Plate Setup : Design a 96-well plate map including wells for total binding (vehicle + radioligand), non-specific binding (control inhibitor + radioligand), and test compound dilutions.
-
Compound Addition : Add 50 µL of assay buffer to total binding wells. Add 50 µL of the appropriate non-specific binding control inhibitor (at >100x its Kᵢ). Add 50 µL of each test compound dilution to the appropriate wells.
-
Radioligand Addition : Prepare the radioligand solution in assay buffer at a concentration near its Kₑ value. Add 50 µL to all wells.
-
Initiate Reaction : Add 150 µL of the cell membrane preparation (typically 5-20 µg protein/well) to all wells to start the binding reaction.[12]
-
Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[12]
-
Harvesting : Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[6][12]
-
Counting : Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Calculate % Inhibition for each compound concentration: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot % Inhibition versus log[compound concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
-
| Parameter | hDAT | hNET | hSERT |
| Radioligand | [³H]CFT | [³H]Nisoxetine | [³H]Citalopram |
| Final Conc. | ~1-3 nM | ~1-3 nM | ~1-3 nM |
| NSB Control | 10 µM Benztropine | 10 µM Desipramine | 10 µM Fluoxetine |
| Membrane Protein | 5-20 µ g/well | 5-20 µ g/well | 10-40 µ g/well |
| Incubation Time | 60-90 min @ RT | 60-90 min @ RT | 60-90 min @ RT |
| Table 1: Recommended parameters for MAT radioligand binding assays. |
Fluorescent Substrate Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of a fluorescent substrate into cells, providing a direct measure of transporter inhibition. It is a robust, non-radioactive alternative suitable for high-throughput screening.[13][14]
Protocol 3: MAT Substrate Uptake Inhibition Assay
-
Objective : To determine the potency (IC₅₀) of test compounds to inhibit the uptake of a fluorescent substrate by hDAT, hNET, or hSERT.
-
Materials :
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96- or 384-well black, clear-bottom plates.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which contains a fluorescent substrate (like ASP+) and a masking dye.[7][13]
-
Control inhibitors: Vanoxerine (DAT), Nisoxetine (NET), and Fluoxetine (SERT).[13]
-
Assay Buffer: Krebs-HEPES Buffer (KHB).
-
Fluorescence plate reader with bottom-read capability.
-
-
Procedure :
-
Cell Plating : Seed the transporter-expressing cells into microplates 24-48 hours prior to the assay to form a confluent monolayer.
-
Reagent Preparation : Prepare the fluorescent substrate/masking dye solution in assay buffer according to the manufacturer's instructions.
-
Compound Pre-incubation :
-
Wash the cell monolayers once with KHB.
-
Add 50 µL of KHB containing varying concentrations of the test compounds or control inhibitors to the wells. Include vehicle-only wells for 100% activity control.
-
Pre-incubate for 10-20 minutes at room temperature.[6]
-
-
Initiate Uptake : Add 50 µL of the prepared fluorescent substrate solution to all wells to initiate the uptake reaction.
-
Kinetic Measurement : Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over 5-10 minutes (e.g., one reading every 30 seconds).[7][14] The masking dye quenches the extracellular fluorescence, so the signal increase corresponds to intracellular accumulation of the substrate.[13]
-
Data Analysis :
-
Determine the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate % Inhibition: 100 * (1 - [Rate_compound / Rate_vehicle]).
-
Plot % Inhibition versus log[compound concentration] and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
-
Part 3: Secondary Screening—Selectivity and Off-Target Effects
Compounds showing activity in the primary screen should be evaluated for selectivity. Monoamine oxidases (MAO-A and MAO-B) are important enzymes in monoamine metabolism and represent potential off-targets.[15]
Protocol 4: MAO-A and MAO-B Inhibition Assay
-
Objective : To assess the inhibitory activity of compounds against MAO-A and MAO-B.
-
Principle : This fluorometric assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[16]
-
Materials :
-
Recombinant human MAO-A and MAO-B enzymes.
-
Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Control inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[17]
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
-
Procedure :
-
Reaction Setup : In a black 96-well plate, add test compounds or control inhibitors at various concentrations.
-
Enzyme Addition : Add MAO-A or MAO-B enzyme to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction : Start the reaction by adding a solution containing the MAO substrate, HRP, and the fluorogenic substrate.
-
Incubation & Measurement : Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence using a plate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).[16]
-
Data Analysis : Calculate % inhibition and determine IC₅₀ values as described in previous protocols.
-
Part 4: Cytotoxicity Assessment
It is crucial to ensure that the observed activity at the primary targets is not a result of general cytotoxicity. A cell viability assay should be run in parallel using the same cell line (e.g., the parental HEK293 cell line) to identify compounds that are toxic at active concentrations.
Signaling Pathway: ATP-Based Viability Assay
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- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
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- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
Application Note: Chromatographic Monitoring of Reactions Involving 4'-fluoro-biphenyl-4-methanamine
Abstract
This application note provides a comprehensive guide to the effective monitoring of chemical reactions involving 4'-fluoro-biphenyl-4-methanamine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a key intermediate in pharmaceutical and materials science, the ability to accurately track the consumption of this primary amine and the formation of products is critical for reaction optimization, yield maximization, and impurity profiling. This document outlines detailed protocols, the scientific rationale behind methodological choices, and data interpretation strategies for both TLC and HPLC, tailored for researchers, scientists, and drug development professionals.
Introduction: The Importance of Reaction Monitoring
In synthetic organic chemistry, particularly within drug discovery and development, a chemical reaction is rarely a "set and forget" procedure. The progress of a reaction must be diligently monitored to determine its endpoint, identify the formation of byproducts, and ensure the complete consumption of starting materials.[1][2] For reactions involving this compound, a fluorinated biphenylmethanamine, precise monitoring is paramount. The primary amine functionality makes it a versatile building block for a variety of transformations, including but not limited to:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
N-alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Suzuki-Miyaura and other cross-coupling reactions: Where the biphenyl core might be further functionalized.[3][4][5]
Inefficient monitoring can lead to incomplete reactions, the generation of complex product mixtures, and costly, time-consuming purification challenges. This guide presents TLC as a rapid, qualitative tool for real-time checks and HPLC as a robust, quantitative method for detailed analysis.
Physicochemical Properties of this compound
Understanding the properties of the starting material is fundamental to developing appropriate analytical methods.
| Property | Value/Description | Significance for Chromatography |
| Structure | This compound | Contains a non-polar biphenyl core and a polar primary amine group. The fluorine atom adds some polarity. |
| Molecular Weight | ~201.25 g/mol | Relevant for mass spectrometry detection if coupled with HPLC. |
| Appearance | Solid | Dictates the need for dissolution in an appropriate solvent for analysis. |
| Polarity | Moderately polar | The amine group makes it more polar than the parent 4-fluorobiphenyl.[6] This polarity difference between reactant and product is the basis for chromatographic separation. |
| UV Absorbance | Strong chromophore due to the biphenyl system. | Enables sensitive detection using a UV detector in HPLC. |
Thin-Layer Chromatography (TLC): The Chemist's First Look
TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[2][7] Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel.
The Principle of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture).[8] In the context of a reaction involving this compound, the product (e.g., an amide) will almost certainly have a different polarity than the starting amine. This difference in polarity leads to a different retention factor (Rf), allowing for visual confirmation of the reaction's progress.[7]
A key technique in reaction monitoring is the use of a "co-spot," where the starting material and the reaction mixture are spotted in the same lane.[2] This helps to definitively identify the starting material spot in the reaction mixture lane.
Experimental Protocol: TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates[1]
-
TLC developing chamber
-
Capillary tubes for spotting[1]
-
Mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
Visualization agents (UV lamp, Ninhydrin stain)
Step-by-Step Protocol:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for Starting Material, "Co" for Co-spot, and "RM" for Reaction Mixture.[7][8]
-
Prepare Samples:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
RM: Withdraw a small aliquot (a few microliters) from the reaction vessel.[2] Dilute with a suitable solvent if the reaction mixture is concentrated.
-
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small, concentrated spot of the starting material solution.[8]
-
In the "RM" lane, apply a spot of the diluted reaction mixture.
-
In the "Co" lane, first apply a spot of the starting material, then, on top of the same spot, apply the reaction mixture.[2]
-
-
Develop the Plate: Add the chosen mobile phase to the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[8] Allow the plate to dry completely.
-
Visualization:
-
UV Light: View the plate under a short-wave (254 nm) UV lamp. The biphenyl system in the starting material and products will likely quench the fluorescence of the plate, appearing as dark spots.[9] Circle the observed spots with a pencil.
-
Ninhydrin Stain: Prepare a ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol with 3.0mL acetic acid).[10] Dip the plate in the solution or spray it evenly. Gently heat the plate with a heat gun. Primary amines, like the starting material, will react to form a distinctively colored spot (typically purple or green).[7][10] The product, if it is a secondary amine or an amide, will not react or will give a different color.
-
Interpreting the TLC Plate
-
t = 0 (Start of reaction): A strong spot for the starting material will be present in the "SM," "Co," and "RM" lanes. The Rf of the spot in the "RM" lane should match the "SM" lane.
-
t > 0 (Reaction in progress): The spot corresponding to the starting material in the "RM" lane will diminish in intensity. A new spot, corresponding to the product, will appear (usually with a different Rf).
-
Reaction Completion: The starting material spot in the "RM" lane will be completely absent. Only the product spot will be visible.
Caption: Workflow for TLC-based reaction monitoring.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
While TLC is excellent for quick checks, HPLC provides quantitative data on the conversion of starting material and the formation of products and byproducts.[11] For drug development and process chemistry, this level of detail is non-negotiable. Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for analyzing moderately polar compounds like this compound and its derivatives.[12][13]
Principles of RP-HPLC for Reaction Monitoring
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[13][14] Less polar compounds are retained longer on the column, while more polar compounds elute earlier. The primary amine of this compound is a basic functional group. Its retention time will be highly dependent on the pH of the mobile phase.[14] By controlling the pH with a buffer, we can ensure a consistent and reproducible chromatographic separation.
HPLC Method Development and Protocol
Developing a robust HPLC method involves selecting the right column, mobile phase, and detection parameters.[15][16]
Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system | Provides the necessary pressure and flow control. |
| Column | C18, 100-150 mm length, 4.6 mm ID, 3-5 µm particle size | A workhorse for reversed-phase chromatography, suitable for separating moderately polar aromatic compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | The acidic modifier protonates the amine, leading to sharper peaks and reproducible retention.[11][17] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC. Acetonitrile often provides better peak shape for aromatic compounds. |
| Elution Mode | Gradient | A gradient elution (e.g., 10% to 95% B over 15 minutes) is recommended for initial scouting to ensure all components, from polar to non-polar, are eluted from the column.[11][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be kept consistent.[19] |
| Detector | UV-Vis Detector | The biphenyl system provides strong UV absorbance. Monitor at a wavelength such as 254 nm for good sensitivity.[12] |
| Injection Vol. | 5-10 µL | A typical injection volume for analytical HPLC. |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation:
-
Accurately dilute an aliquot of the reaction mixture in a suitable solvent (e.g., a mixture of water/acetonitrile similar to the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product(s) by comparing retention times with injections of pure standards, if available.
-
Integrate the peak areas of all components.
-
Calculate the percentage conversion of the starting material and the relative percentage of product formation using the peak areas. (Note: For accurate quantitation, response factors should be determined).
-
Caption: General workflow for quantitative HPLC analysis.
Case Study: Monitoring an Amide Coupling Reaction
Let's consider the amide coupling of this compound with a generic carboxylic acid.
-
Starting Material (SM): this compound (a primary amine, moderately polar).
-
Product (P): The corresponding amide. Amides are generally less basic and often less polar than the parent amine, especially if the carboxylic acid portion is large and non-polar.
Expected Chromatographic Behavior:
-
TLC (Normal Phase): The amine (SM) is more polar and will have a lower Rf value (it will stick more to the silica gel). The amide product (P) will be less polar and will have a higher Rf value. On a ninhydrin-stained plate, the SM spot will turn purple, while the P spot will not.
-
HPLC (Reversed Phase): The amine (SM) is more polar and will elute earlier (shorter retention time). The less polar amide product (P) will be retained longer on the C18 column and will have a longer retention time.
Conclusion
The complementary use of TLC and HPLC provides a powerful toolkit for monitoring reactions involving this compound. TLC offers a rapid, cost-effective method for real-time qualitative checks, enabling chemists to make quick decisions at the bench. HPLC delivers the high-resolution, quantitative data necessary for rigorous process optimization, impurity profiling, and quality control in a regulated environment. By applying the principles and protocols outlined in this note, researchers can achieve a higher degree of control over their synthetic transformations, leading to improved outcomes and more efficient discovery and development timelines.
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Bradley, D. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Dong, M. W. (2014, April 1). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]
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Wang, J., Jiang, C., & Zhang, H. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(10), 1489-1497. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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University of Mount Union. (n.d.). Amide Workup. Retrieved from [Link]
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Li, Y., et al. (2016). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 8(30), 5949-5953. Retrieved from [Link]
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Reddit. (2022). TLC Solvent for Very Polar Molecule. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Yamashita, K., et al. (1993). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Yakugaku Zasshi, 113(3), 239-246. Retrieved from [Link]
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Sherma, J., & Rabel, F. (2019). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 32(5), 24-29. Retrieved from [Link]
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HPLC Method. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from [Link]
-
LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (2016). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? Retrieved from [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved from [Link]
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National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
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Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Adhesives & Sealants Industry. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]
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MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-fluoro-biphenyl-4-methanamine
Welcome to the technical support guide for the synthesis of 4'-fluoro-biphenyl-4-methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing field-proven insights and evidence-based solutions to help you optimize your reaction yields and product purity.
Overview of the Recommended Synthetic Pathway
The most reliable and commonly employed route to synthesize this compound involves a two-step process. This pathway offers high convergence and utilizes well-understood, robust chemical transformations.
-
Step 1: Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid. This step creates the key intermediate, 4'-fluoro-biphenyl-4-carboxaldehyde.
-
Step 2: Reductive Amination: Conversion of the intermediate aldehyde to the target primary amine.
The overall workflow is illustrated below.
Caption: Recommended two-step synthesis pathway.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step
This section addresses common issues encountered during the synthesis of the 4'-fluoro-biphenyl-4-carboxaldehyde intermediate.
Q1: My Suzuki coupling reaction has a low yield or has stalled. What are the likely causes and solutions?
Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Cause 1: Inactive Catalyst: The active Pd(0) species is prone to oxidation or aggregation into palladium black, which is catalytically inactive.[1]
-
Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen. If palladium black is observed, the reaction has likely failed. A fresh setup with rigorous inerting is required.
-
-
Cause 2: Poor Choice of Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[2][3] Its strength and solubility can significantly impact the reaction rate.
-
Cause 3: Boronic Acid Degradation (Protodeboronation): Boronic acids can undergo hydrolysis or protonation, cleaving the C-B bond and rendering them inactive for coupling.[1]
-
Solution: Use a stoichiometric excess (typically 1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation. Ensure the base is added correctly, as it helps form the more stable borate species, which is the active nucleophile in the transmetalation step.[6]
-
Q2: My reaction mixture contains significant amounts of homocoupled byproducts. How can I suppress this side reaction?
Homocoupling, where two molecules of the boronic acid or two molecules of the aryl halide react with each other, is a common side reaction that consumes starting materials and complicates purification.[1][6]
-
Cause: This is often promoted by the presence of oxygen or by excessively high temperatures, which can favor the oxidative coupling of the boronic acid.
-
Solution 1 (Control Atmosphere): Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere are critical.
-
Solution 2 (Optimize Temperature): Run the reaction at the lowest temperature that provides a reasonable rate. Typical temperatures range from 80-110 °C.
-
Solution 3 (Ligand Choice): Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.
-
Q3: I am observing a significant amount of dehalogenated starting material (benzaldehyde). What is causing this?
Dehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[5]
-
Cause: This can occur after oxidative addition, where the palladium complex abstracts a hydride from a solvent or amine base, followed by reductive elimination.[5]
-
Solution: Avoid using amine bases (like triethylamine) if dehalogenation is a problem; inorganic bases are preferred.[5] Ensure the solvent is pure and not a source of hydrides.
-
Caption: Troubleshooting decision tree for the Suzuki coupling step.
Part 2: Troubleshooting the Reductive Amination Step
This section addresses common issues encountered during the conversion of 4'-fluoro-biphenyl-4-carboxaldehyde to this compound.
Q1: My reductive amination yield is low, and I have a lot of unreacted aldehyde.
This indicates a failure in one of the two key stages of the reaction: imine formation or reduction.
-
Cause 1: Inefficient Imine Formation: The reaction between the aldehyde and the ammonia source is a reversible equilibrium.[7] If water, a byproduct of this step, is not effectively managed, the equilibrium will favor the starting materials.
-
Solution: While not always necessary, adding a dehydrating agent like molecular sieves can help drive the reaction forward. Some protocols perform the imine formation first for a set period before adding the reducing agent.[8][9] A slightly acidic catalyst (like acetic acid) can also promote imine formation.[9][10]
-
-
Cause 2: Inactive Reducing Agent: The hydride reducing agent may have degraded due to moisture or improper storage.
-
Solution: Use a fresh bottle of the reducing agent. Ensure it is handled under dry conditions.
-
Q2: I am isolating 4'-fluoro-biphenyl-4-methanol as a major byproduct instead of the desired amine.
This is a classic selectivity issue in reductive amination. It occurs when the reducing agent reduces the starting aldehyde faster than it reduces the intermediate imine.
-
Cause: The reducing agent is too reactive towards the aldehyde under the reaction conditions. This is a common problem with powerful reducing agents like sodium borohydride (NaBH₄).[8][11]
-
Solution: Switch to a more selective (milder) reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are specifically designed for reductive aminations because they are more reactive towards the protonated imine (iminium ion) than the neutral aldehyde.[7][8][11] NaBH₃CN is effective at mildly acidic pH, where imine formation is favorable.[11]
-
| Reducing Agent | Relative Reactivity | Optimal Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Stepwise addition after imine formation | Prone to reducing the starting aldehyde, leading to alcohol byproduct.[8][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | One-pot, mildly acidic (pH 4-6) | Selective for imines over carbonyls.[7][11] Workup requires care due to toxic HCN/cyanide byproducts.[7] |
| Sodium Triacetoxyborohydride (STAB) | Moderate | One-pot, often with catalytic acetic acid | Mild and highly selective.[10] Moisture-sensitive; non-protic solvents like DCE or THF are preferred.[8][10] |
Q3: How can I monitor the reaction to ensure imine formation is complete before reduction?
Monitoring the reaction is key to troubleshooting.
-
Solution: Thin-Layer Chromatography (TLC) is the simplest method. Spot the starting aldehyde and the reaction mixture over time. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot indicates successful formation. For a more definitive analysis, you can take a small aliquot from the reaction (before adding the hydride) and analyze it by ¹H NMR or LC-MS to confirm the presence of the imine.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4'-fluoro-biphenyl-4-carboxaldehyde via Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, and Pd(PPh₃)₄.
-
Add K₂CO₃.
-
The solvent system (e.g., toluene/water 4:1) is degassed by bubbling N₂ or Ar through it for 20-30 minutes. Add the degassed solvent to the flask.
-
Fit the flask with a condenser and flush the entire system with inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield 4'-fluoro-biphenyl-4-carboxaldehyde as a solid.[12][13]
-
Protocol 2: Synthesis of this compound via Reductive Amination
-
Reagents & Equipment:
-
4'-fluoro-biphenyl-4-carboxaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4'-fluoro-biphenyl-4-carboxaldehyde and a large excess of ammonium acetate in methanol.
-
Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium cyanoborohydride to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood.
-
Continue stirring at room temperature. Monitor the reaction by TLC until the intermediate imine is fully consumed (typically 2-6 hours).
-
Once complete, carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases (to destroy excess hydride).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and basify the aqueous solution with 2M NaOH until pH > 10.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...[Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.[Link]
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- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
Common side products in the synthesis of 4'-fluoro-biphenyl-4-methanamine and their removal
Welcome to the technical support center for the synthesis of 4'-fluoro-biphenyl-4-methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. The following question-and-answer format directly addresses specific challenges, focusing on the identification and removal of common side products.
Section 1: Troubleshooting the Biphenyl Core Synthesis
The formation of the 4'-fluoro-biphenyl backbone is a critical step, frequently accomplished via Suzuki-Miyaura coupling. However, other methods such as Grignard reactions or Ullmann coupling may also be employed. This section will address common side products associated with these methods.
Frequently Asked Questions (FAQs)
Question 1: I've performed a Suzuki-Miyaura coupling to synthesize the 4'-fluoro-biphenyl core and my crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products?
Answer: In a typical Suzuki-Miyaura coupling for this synthesis, you are likely reacting a 4-halobenzaldehyde derivative with a 4-fluorophenylboronic acid (or vice versa). Several side products are common in this reaction.[1][2][3]
-
Homocoupling Products: You may observe the formation of 4,4'-difluorobiphenyl and biphenyl-4,4'-dicarboxaldehyde. These arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide, respectively.[1][2]
-
Protodeboronation Product: The 4-fluorophenylboronic acid can be converted to fluorobenzene through the loss of the boronic acid group.[1][3]
-
Dehalogenation Product: The aryl halide starting material can be reduced to the corresponding dehalogenated compound (e.g., benzaldehyde if you started with 4-halobenzaldehyde).[1]
-
Residual Starting Materials: Incomplete reaction will result in the presence of unreacted aryl halide and boronic acid.
The formation of these side products can be influenced by reaction conditions such as the catalyst, base, solvent, and temperature.[4]
Question 2: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
Answer: Minimizing homocoupling requires careful optimization of your reaction conditions. Here are some key strategies:
-
Oxygen Exclusion: Rigorous exclusion of dissolved oxygen is crucial, as oxygen can promote the homocoupling of boronic acids.[5] This can be achieved by thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[5]
-
Choice of Catalyst and Ligand: The palladium catalyst and its ligand play a significant role. Using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.[4]
-
Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of that reagent, thereby disfavoring the homocoupling side reaction.
-
Use of a "Slow-Release" Boron Reagent: Employing a protected boronic acid, such as a boronic ester, can sometimes mitigate side reactions by slowly releasing the active boronic acid into the reaction mixture.[3]
Question 3: What are the best methods for removing unreacted boronic acid and its byproducts after a Suzuki-Miyaura coupling?
Answer: Boronic acids are acidic and this property can be exploited for their removal.
-
Aqueous Base Wash: A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH).[6] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer, while your desired biphenyl product remains in the organic layer.[6]
-
Chromatography: If the basic wash is insufficient, column chromatography is a reliable method. Due to the polarity of the boronic acid, it will have a different retention factor on silica gel compared to the less polar biphenyl product. A solvent system such as ethyl acetate/hexanes is often effective. For very polar boronic acids, a more polar solvent system like dichloromethane/methanol may be necessary.[6]
-
Pinacol Removal: If you used a pinacol boronic ester, residual pinacol can be a persistent impurity.[7] Recrystallization from a nonpolar solvent like hexanes can sometimes be effective in crashing out the desired product, leaving the more soluble pinacol in the mother liquor.[7]
| Impurity | Removal Method | Principle |
| Unreacted Boronic Acid | Aqueous base wash (e.g., NaOH) | Forms a water-soluble boronate salt.[6] |
| Homocoupling Products | Column Chromatography | Difference in polarity compared to the desired product. |
| Pinacol | Recrystallization from non-polar solvents | Difference in solubility.[7] |
Question 4: I used a Grignard reaction to form the biphenyl core and have a significant amount of a non-polar byproduct. What is it and how do I remove it?
Answer: The most common side product in a Grignard reaction for biphenyl synthesis is biphenyl itself, formed from the coupling of the Grignard reagent with unreacted aryl halide.[8][9][10] This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures.[9][10]
Removal of Biphenyl:
-
Trituration/Recrystallization: Biphenyl is a non-polar, often crystalline solid. It can frequently be removed by trituration with a non-polar solvent like petroleum ether or hexanes.[9][11] The desired, more polar product (in this case, likely 4'-fluoro-biphenyl-4-carboxaldehyde) will be less soluble and can be isolated by filtration. Recrystallization from a suitable solvent is also an effective purification method.
Visualizing the Biphenyl Synthesis and Side Reactions
Below is a diagram illustrating a common synthetic route to the 4'-fluoro-biphenyl core via Suzuki-Miyaura coupling and the associated side products.
Caption: Suzuki-Miyaura coupling and common side products.
Section 2: Troubleshooting the Reductive Amination Step
Once the 4'-fluoro-biphenyl-4-carboxaldehyde is synthesized, the next step is typically a reductive amination to form the final product, this compound.
Frequently Asked Questions (FAQs)
Question 5: I've performed a reductive amination on 4'-fluoro-biphenyl-4-carboxaldehyde and my product is contaminated with what appears to be a secondary amine. How does this happen and how can I prevent it?
Answer: The formation of a secondary amine, N-(4'-fluoro-biphenyl-4-methyl)-4'-fluoro-biphenyl-4-methanamine, is a common side product in reductive aminations, especially when using ammonia as the nitrogen source. This occurs because the newly formed primary amine product is also nucleophilic and can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary amine. This is often referred to as over-alkylation.[12][13]
Prevention of Secondary Amine Formation:
-
Excess Ammonia: Using a large excess of the ammonia source can statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Choice of Reducing Agent: The choice of reducing agent can influence selectivity. Sodium triacetoxyborohydride (STAB) is often a good choice as it is a mild reducing agent that is selective for the reduction of imines and protonated imines in the presence of aldehydes.[13][14] Sodium cyanoborohydride (NaBH3CN) is also effective and can selectively reduce imines at a controlled pH.[13][15]
-
One-Pot vs. Two-Step Procedure: While one-pot reductive aminations are common, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control and minimize over-alkylation.
Question 6: What are the best methods for purifying the final this compound product?
Answer: The purification of primary amines can be achieved through several methods, leveraging their basic nature.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities (like unreacted aldehyde or biphenyl side products).
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1 M HCl). The primary amine will be protonated to form a water-soluble ammonium salt and will move to the aqueous layer.
-
Wash the organic layer again with the acidic solution to ensure complete extraction of the amine.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a high pH.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified primary amine.
-
-
Column Chromatography: Flash chromatography on silica gel is a standard method for purifying amines. However, amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), can be added to the eluent. Reversed-phase chromatography on a C18 column is also a viable option for polar amines.[16]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. This can also be used to isolate the product as a specific salt (e.g., the hydrochloride salt).
-
Advanced Techniques: For challenging separations, methods like selective ammonium carbamate crystallization (SACC) or the use of scavenger resins can be employed.[17][18] SACC involves the reversible reaction of primary amines with CO2 to form carbamate salts that can be selectively crystallized.[17]
| Purification Method | Principle | Best for Removing |
| Acid-Base Extraction | The basicity of the amine allows for its separation into an aqueous layer as a salt. | Non-basic impurities (e.g., aldehydes, biphenyls). |
| Column Chromatography | Separation based on polarity differences.[16] | A wide range of impurities with different polarities. |
| Crystallization | Difference in solubility between the product and impurities at different temperatures. | Impurities with different solubility profiles. |
| SACC | Reversible formation and selective crystallization of ammonium carbamate salts from primary amines.[17] | Secondary and tertiary amines, other non-amine impurities.[18] |
Workflow for Purification of this compound
The following diagram outlines a typical workflow for the purification of the final product.
Caption: Acid-base extraction workflow for amine purification.
References
- Grignard Reaction Byproducts and Potential Problems.
- Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). - ResearchGate.
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. Available at: [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. Available at: [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]
- Grignard Reaction: Synthesis of Triphenylmethanol.
-
Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution? - Reddit. Available at: [Link]
-
Best way to remove pinacol post suzuki : r/chemistry - Reddit. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
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2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available at: [Link]
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Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
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Chemistry Ullmann Reaction - sathee jee. Available at: [Link]
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Reductive amination - Myers Chem 115. Available at: [Link]
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Reductive Amination - Common Conditions. Available at: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. Available at: [Link]
-
4-Fluoro-4'-methyl-1,1'-biphenyl - PubChem. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 4′-deoxy-4′-fluoro neamine and 4 - RSC Publishing. Available at: [Link]
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4,4'-difluorobiphenyl - Organic Syntheses Procedure. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. jocpr.com [jocpr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. teledyneisco.com [teledyneisco.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions for 4'-fluoro-biphenyl-4-methanamine
Welcome to the technical support center for the synthesis of 4'-fluoro-biphenyl-4-methanamine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific, yet widely applicable, C-C bond formation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks.
Q1: My reaction shows no conversion of starting materials. Where do I begin troubleshooting?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are an inactive catalyst, issues with the base, or problems with your starting materials. Begin by verifying the quality and purity of your aryl halide, boronic acid, palladium source, and ligand. Ensure your base is appropriately chosen and sufficiently soluble in the reaction medium. Rigorous exclusion of oxygen is also critical, as it can deactivate the palladium catalyst.[1][2]
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[2][3] Oxygen can facilitate the oxidative homocoupling of the boronic acid reagent.[2] To minimize this, ensure your reaction setup is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen). Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precursors that require in-situ reduction.[2][4]
Q3: My primary byproduct is the dehalogenated starting material. What is the cause?
A3: Dehalogenation, or the reduction of the aryl halide, can occur when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[3] Certain solvents or bases can promote this side reaction.[4] Consider changing your solvent system or employing a non-coordinating base to mitigate this issue.
Q4: Why is the choice of base so critical in a Suzuki coupling?
A4: The base plays multiple indispensable roles in the Suzuki coupling catalytic cycle. Its primary functions are to activate the organoboron species to form a more nucleophilic boronate, which facilitates the crucial transmetalation step, and to aid in the regeneration of the active Pd(0) catalyst.[5][6] The strength and type of base can significantly influence reaction rate and selectivity.[6][7]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific reaction failures, categorized by the observed outcome.
Symptom 1: No Reaction or Low Conversion
If your reaction is stalled with unreacted starting materials, a systematic evaluation of each reaction component is necessary.
Potential Cause 1.1: Catalyst Inactivity
The palladium catalyst is the heart of the reaction, and its failure to activate or its subsequent deactivation will halt the catalytic cycle.
-
Diagnosis:
-
Palladium(II) Precursor Reduction: Many common Suzuki catalysts, like Pd(OAc)₂, are Pd(II) sources and must be reduced in situ to the active Pd(0) species.[8] This reduction can sometimes be inefficient.
-
Ligand Degradation: Phosphine ligands, while common, can be susceptible to oxidation or other degradation pathways, rendering them unable to stabilize the active palladium center.[5]
-
Catalyst Poisoning: Trace impurities in starting materials or solvents can act as catalyst poisons. The methanamine group in the target molecule or starting material could potentially coordinate to the palladium center, inhibiting catalysis.[9]
-
-
Solutions & Protocols:
-
Protocol 1: Pre-catalyst Screening: If using a Pd(II) source, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or using a pre-catalyst system with a ligand that facilitates facile reduction.
-
Protocol 2: Ligand Evaluation: For electron-rich aryl halides, electron-rich and bulky ligands are often beneficial for promoting the oxidative addition step.[3][10][11] Consider screening a panel of ligands.
-
| Ligand Type | Examples | Recommended For |
| Buchwald Ligands | XPhos, SPhos | General purpose, good for challenging substrates[10] |
| Ferrocenylphosphines | dppf | Robust and versatile |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active, good for sterically hindered substrates[5][11] |
-
Protocol 3: Purification of Reagents: Ensure all starting materials, particularly the aryl halide and boronic acid, are of high purity. Recrystallization or column chromatography may be necessary.
Potential Cause 1.2: Boronic Acid Instability
The boronic acid is a key coupling partner, but it can be prone to degradation under reaction conditions.
-
Diagnosis:
-
Protodeboronation: This is the protonolysis of the C-B bond, effectively removing the boronic acid from the reaction.[4][12] This is often accelerated by heat and aqueous basic conditions.[13]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of residual oxygen and certain solvents.[14]
-
-
Solutions & Protocols:
-
Protocol 4: Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as alternatives.[14][15] MIDA boronates are another air-stable option that can release the boronic acid slowly under the reaction conditions.[13]
-
Protocol 5: Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[10]
-
Symptom 2: Significant Byproduct Formation
The presence of undesired products indicates that side reactions are competing with the desired cross-coupling.
Potential Cause 2.1: Homocoupling of the Aryl Halide
While less common than boronic acid homocoupling, the aryl halide can also undergo homocoupling.
-
Diagnosis: This side reaction can be promoted by high temperatures and certain catalyst systems.
-
Solutions & Protocols:
-
Protocol 6: Temperature Optimization: Lowering the reaction temperature may disfavor the homocoupling pathway.
-
Protocol 7: Ligand Modification: Bulky ligands can sterically hinder the formation of the homocoupled product.[10]
-
Potential Cause 2.2: Reaction with the Methanamine Group
The primary amine in this compound or its precursor could potentially participate in side reactions.
-
Diagnosis: The amine could act as a base or a ligand, interfering with the catalytic cycle. It could also undergo N-arylation under certain conditions, though this is less common in Suzuki reactions.
-
Solutions & Protocols:
-
Protocol 8: Amine Protection: If side reactions involving the amine are suspected, consider protecting it with a suitable group (e.g., Boc) that can be removed after the coupling reaction.
-
Protocol 9: Base Selection: Use a base that is strong enough to promote the Suzuki coupling but not so strong that it deprotonates the amine and facilitates side reactions. A weaker inorganic base like K₂CO₃ or NaHCO₃ might be preferable to stronger bases like hydroxides or alkoxides.[10]
-
III. Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][16][17]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
IV. Experimental Protocols
Protocol 10: General Procedure for Suzuki Coupling of 4-bromo-N-Boc-benzylamine and 4-fluorophenylboronic acid
-
To a flame-dried Schlenk flask, add 4-bromo-N-Boc-benzylamine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. (2003). The Journal of Organic Chemistry. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (2023). Nature Catalysis. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2020). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2021). Catalysts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2010). Organic Letters. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). Chemical Science. [Link]
-
Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. (2023). ResearchGate. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). The Journal of Organic Chemistry. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2019). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules. [Link]
-
Problems with Suzuki coupling. (2025). Reddit. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022). ACS Catalysis. [Link]
-
Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. (2020). Chemical Engineering Transactions. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
Optimization of catalyst and ligand for 4'-fluoro-biphenyl-4-methanamine synthesis
Welcome to the technical support center for the synthesis of 4'-fluoro-biphenyl-4-methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the palladium-catalyzed cross-coupling synthesis of this important biphenyl compound. The following sections offer solutions to common experimental challenges and answer frequently asked questions, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is of high quality. Consider using a pre-activated catalyst or a palladacycle, which can exhibit enhanced activity.[1][2][3] For challenging couplings, employing bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity.[4][5]
-
-
Improperly Degassed Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[6]
-
Solution: Thoroughly degas your solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an adequate amount of time.[4] Assembling the reaction in a glovebox is also a highly effective option.
-
-
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step.
-
Presence of Inhibitors: Water or other impurities in your starting materials or solvent can poison the catalyst.
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing significant formation of side products, such as homocoupled biphenyl from the boronic acid and dehalogenated starting material. How can I minimize these?
Answer:
The formation of homocoupled and dehalogenated byproducts points to specific undesired pathways competing with your main reaction.
Side Product Formation and Mitigation Strategies:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Caused by the presence of Pd(II) species and oxygen.[6] An excess of the boronic acid can also contribute to this.[9] | Ensure thorough degassing to minimize oxygen. Optimize the stoichiometry of your reactants; a slight excess of the boronic acid (1.1-1.3 equivalents) is typical, but a large excess should be avoided. |
| Dehalogenation of Aryl Halide | The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine bases), leading to reductive elimination.[7] | Ensure the reaction is under a strict inert atmosphere. Choose a solvent less prone to acting as a hydride source. |
| Protodeboronation of Boronic Acid | The boronic acid is replaced by a hydrogen atom, often from the solvent or trace water, especially under prolonged heating or with a strong base.[9] | Use a boronic ester (e.g., pinacol ester) which is more stable than the corresponding boronic acid.[6] Avoid excessively high temperatures or prolonged reaction times. |
Question 3: The aminomethyl group on my boronic acid seems to be causing issues. Are there specific considerations for this functional group?
Answer:
Yes, the aminomethyl group can present specific challenges. The basic nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. Additionally, the boronic acid itself may be less stable.
Solutions for Amine-Containing Substrates:
-
Protect the Amine: While an extra step, protecting the amine as a Boc-carbamate can prevent its interference with the catalyst. The Boc group can be easily removed post-coupling.
-
Use a Boronic Ester: As mentioned, boronic esters, such as MIDA boronates, are more stable and can be a good alternative to the free boronic acid, especially for functionalized substrates.[10]
-
Ligand Choice: Certain ligands have been shown to be more tolerant of functional groups. Screening a panel of ligands is often a prudent approach. Buchwald's biarylphosphine ligands are generally a good starting point for such systems.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the synthesis of this compound?
A1: There is no single "best" combination, as the optimal choice can depend on the specific reaction conditions and scale. However, for the Suzuki-Miyaura coupling of an aryl halide with (4-(aminomethyl)phenyl)boronic acid, a highly active catalyst system is recommended. A common and effective starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos.[5][8] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which is crucial for efficient coupling.[5][6]
Q2: Which aryl halide should I use: 1-fluoro-4-iodobenzene or 1-bromo-4-fluorobenzene?
A2: The reactivity of the aryl halide in the oxidative addition step follows the trend: I > Br > OTf >> Cl.[11][12] Therefore, 1-fluoro-4-iodobenzene will generally be more reactive and lead to higher yields under milder conditions compared to 1-bromo-4-fluorobenzene. However, the bromo derivative is often less expensive and may be suitable with a sufficiently active catalyst system.
Q3: What are the recommended solvent and base for this reaction?
A3: A mixture of an organic solvent and water is commonly used. Typical solvent systems include dioxane/water, toluene/water, or THF/water.[6][7] The addition of water can be crucial for the solubility of the base and for facilitating the transmetalation step. For the base, a moderately strong to strong base is usually required. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective and generally compatible with a wide range of functional groups.[7][8] Cesium carbonate (Cs₂CO₃) is another strong and effective base.[9]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | Readily available and effective precatalyst. |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand promoting efficient catalysis.[5] |
| Aryl Halide | 1-fluoro-4-iodobenzene | Higher reactivity leads to milder conditions and better yields.[11] |
| Boronic Acid | (4-(aminomethyl)phenyl)boronic acid pinacol ester (1.2 equiv.) | Ester form provides greater stability.[6] |
| Base | K₃PO₄ (2-3 equiv.) | Strong, effective base for Suzuki couplings.[7][8] |
| Solvent | Dioxane/Water (e.g., 4:1) | Good solvent system for dissolving reactants and facilitating the reaction. |
| Temperature | 80-100 °C | A good starting temperature range for many Suzuki couplings.[7] |
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine when the reaction is complete and avoid unnecessary heating that could lead to side product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with an internal standard can be employed.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- PubMed. (2008, March 21). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates.
- ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Semantic Scholar. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed. (2002, June). Analytical methods for the monitoring of solid phase organic synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
- Wikipedia. (n.d.). Suzuki reaction.
- Bröring, M., & Sladek, A. (2012). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein journal of organic chemistry, 8, 116–122.
- Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
- Benchchem. (n.d.). Temperature optimization for 4-Methylbiphenyl synthesis.
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). Optimizing catalyst loading for 4-Methylbiphenyl synthesis.
- ResearchGate. (2024, September 26). Design and Characterization of Fe₃O₄@n-pr-NH₂@Zn₃(BTC)₂ Magnetic MOF : A Catalyst for Dihydropyrimidine and 2-Amino- 4H-Chromene Synthesis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
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- 12. tcichemicals.com [tcichemicals.com]
Preventing degradation of 4'-fluoro-biphenyl-4-methanamine during synthesis and storage
A Guide to Preventing Degradation During Synthesis and Storage
Welcome to the technical support center for 4'-fluoro-biphenyl-4-methanamine. As a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors, maintaining the purity and stability of this compound is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My solid sample of this compound has developed a yellow or brownish tint over time. Is it degrading?
A1: Yes, a color change is a strong indicator of degradation. This compound, as a primary benzylamine, is susceptible to oxidation, especially when exposed to air (oxygen) and light.[2] The primary amine group can oxidize to form an imine, which can subsequently hydrolyze to the corresponding aldehyde (4'-fluoro-biphenyl-4-carbaldehyde). These and other polymeric byproducts are often colored, leading to the observed discoloration.
Q2: What are the primary chemical pathways that cause the degradation of this compound?
A2: There are two principal degradation pathways for primary amines of this type:
-
Oxidative Degradation: This is the most common pathway. The benzylic amine is oxidized by atmospheric oxygen to form an unstable imine intermediate. This imine can then either hydrolyze in the presence of trace moisture to form 4'-fluoro-biphenyl-4-carbaldehyde or polymerize. This process is often accelerated by light and trace metals.[2]
-
Reaction with Carbon Dioxide: Primary amines are basic and can readily react with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate or carbonate salts.[2] While this may not always result in a color change, it reduces the purity of the free base and can impact its reactivity in subsequent synthetic steps.
Below is a diagram illustrating these degradation pathways.
Caption: Primary degradation routes for this compound.
Q3: What are the definitive storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, the compound must be protected from air, moisture, and light. The ideal storage conditions are summarized in the table below.
| Parameter | Solid Sample Storage | Solution Storage |
| Temperature | 2-8°C (Refrigerated)[1] | -20°C (Frozen) |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen)[2] | Use degassed, anhydrous solvents. Store under inert gas. |
| Container | Tightly sealed amber glass vial | Tightly sealed vial with a PTFE-lined cap |
| Environment | Inside a desiccator to protect from moisture[2] | Prepare fresh; avoid long-term storage in solution. |
Q4: I've observed a gradual decrease in purity in my solid sample even though it's in a sealed vial. What could be happening?
A4: Even in a sealed vial, degradation can occur if the vial was not properly prepared. Each time the vial is opened, the sample is exposed to air and moisture.[2] If the vial was originally sealed with ambient air, there is enough oxygen and moisture in the headspace to initiate slow degradation. For long-term storage, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere.
Troubleshooting Guide
Use this guide to diagnose and resolve common problems during the synthesis and handling of this compound.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after synthesis (e.g., reductive amination) | 1. Incomplete reaction. 2. Degradation of the product during aqueous workup. 3. Product loss during purification (adhesion to silica gel). | 1. Monitor the reaction by TLC/LC-MS to ensure full consumption of the starting aldehyde. 2. Minimize the duration of the aqueous workup. Consider extracting into a solvent and immediately drying. 3. Add 0.5-1% triethylamine to the chromatography eluent to prevent streaking and irreversible adsorption. |
| Product appears as an oil or fails to solidify | Presence of solvent or impurities that depress the melting point. | Re-purify by column chromatography. Ensure the purified product is thoroughly dried under high vacuum to remove all residual solvents. |
| Multiple spots on TLC after purification | 1. Co-elution of an impurity. 2. On-plate degradation on the acidic silica gel. 3. Degradation post-purification due to air/light exposure. | 1. Optimize the chromatography solvent system for better separation. 2. Use silica gel treated with triethylamine or switch to neutral alumina. 3. Concentrate purified fractions immediately under reduced pressure and store the final product under an inert atmosphere. |
| Unexpected peaks in HPLC/LC-MS of a stock solution | 1. Degradation in solution.[2] 2. Reaction with the solvent (e.g., acetone, an aldehyde). 3. Use of a protic solvent (e.g., methanol) that can facilitate degradation. | 1. Prepare solutions fresh before use. 2. Use high-purity, anhydrous, and non-reactive solvents like DMSO or DMF for stock solutions. 3. If possible, use aprotic solvents. Ensure mobile phases for HPLC are properly degassed. |
Experimental Protocols
These protocols provide a framework for the successful synthesis, purification, and storage of this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general method for synthesizing the target compound from 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes.
-
Causality: The ammonium acetate serves as the ammonia source, first forming an imine in situ with the aldehyde. Anhydrous conditions are crucial to favor imine formation over aldehyde hydration.
-
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0°C to decompose excess reducing agent. Adjust the pH to >10 with 2M NaOH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Eluent Preparation: Prepare a mobile phase consisting of Hexane and Ethyl Acetate. Crucially, add 0.5-1% triethylamine (TEA) to the total eluent volume.
-
Causality: The basic amine product can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and product loss. TEA is a stronger base that deactivates these sites, allowing the product to elute cleanly.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a low polarity solvent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) and gradually increase the polarity by increasing the percentage of Ethyl Acetate. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
Protocol 3: Best Practices for Long-Term Storage
-
Quantify and Aliquot: After confirming the purity of the final product, weigh the entire batch. Divide the material into several smaller, single-use amber glass vials.
-
Causality: Aliquoting prevents the repeated exposure of the main batch to atmospheric conditions each time a sample is needed.
-
-
Inert Atmosphere: Place the open vials in a glovebox or a chamber that can be purged with an inert gas. Backfill the vials with dry argon or nitrogen.
-
Sealing and Labeling: Tightly seal the vials with PTFE-lined caps. Label each vial clearly with the compound name, batch number, quantity, and date.
-
Final Storage: Place the sealed vials inside a labeled container within a desiccator in a refrigerator set to 2-8°C.
Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of this compound is critical. The following methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[3][4] A reverse-phase C18 column is typically used. The mobile phase should be buffered (e.g., with ammonium bicarbonate or a low concentration of formic acid) to ensure consistent protonation of the amine and achieve sharp, symmetrical peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile impurities and degradation products. It provides both retention time data for quantification and mass spectra for structural identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. ¹⁹F NMR is particularly valuable as the fluorine signal is highly sensitive to the electronic environment, making it an excellent probe for detecting subtle structural changes or impurities.[7][8] Quantitative NMR (qNMR) with a certified internal standard can be used for an accurate purity determination.[6]
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their synthetic and biological studies involving this compound.
References
-
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzylamines - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing). (2018). Retrieved January 17, 2026, from [Link]
-
Degradation of 4-fluorobiphenyl by mycorrhizal fungi as determined by (19)F nuclear magnetic resonance spectroscopy and (14)C radiolabelling analysis - Queen's University Belfast. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Scale-up challenges for the production of 4'-fluoro-biphenyl-4-methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4'-fluoro-biphenyl-4-methanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important pharmaceutical building block. Our focus is on providing practical, field-tested insights grounded in chemical principles to address common scale-up challenges.
Introduction: The Synthetic Strategy
The most common and scalable synthetic route to this compound involves a two-step process. First, a Suzuki-Miyaura cross-coupling reaction is used to construct the 4'-fluoro-biphenyl-4-carbonitrile intermediate. This is followed by the reduction of the nitrile functional group to the desired primary amine. Each of these steps presents unique challenges when moving from the bench to a larger scale. This guide is structured to address these stages sequentially.
Overall Synthetic Workflow
Caption: Decision tree for troubleshooting the Suzuki coupling step.
Part 2: Reduction of 4'-Fluoro-biphenyl-4-carbonitrile
The reduction of the aromatic nitrile to a benzylamine is a critical transformation. The primary challenge on scale-up is achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine impurities. [1]
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this transformation at scale? LiAlH₄ or catalytic hydrogenation? A1: While lithium aluminum hydride (LiAlH₄) is effective on a small scale, its pyrophoric nature and the need for a stoichiometric amount make it less desirable for large-scale production. [2][3]Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is generally the preferred industrial method. [2]It is more cost-effective, safer to handle, and generates less waste. [4] Q2: I am seeing a significant amount of the secondary amine impurity. Why does this happen and how can I stop it? A2: The formation of the secondary amine, bis(4'-fluoro-[1,1'-biphenyl]-4-ylmethyl)amine, is the most common and problematic side reaction. [1]It occurs when the initially formed primary amine attacks the intermediate imine, which is generated during the reduction process. This is often exacerbated at higher concentrations and temperatures. The most effective way to suppress this is to conduct the hydrogenation in the presence of ammonia. [5]Ammonia competes with the primary amine in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.
Troubleshooting Guide: Nitrile Reduction
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| High Levels of Secondary Amine Impurity | 1. Imine-Amine Condensation: The primary amine product reacts with the imine intermediate. | - Add Ammonia: Conduct the hydrogenation in a solvent saturated with ammonia (e.g., methanolic ammonia) or under an atmosphere of H₂/NH₃. [5]This is the most effective industrial solution. - Control Concentration: Lowering the substrate concentration can reduce the rate of this bimolecular side reaction. |
| Incomplete Reaction | 1. Catalyst Poisoning: Trace impurities from the previous step (e.g., sulfur-containing compounds or residual palladium scavengers) can poison the hydrogenation catalyst. | - Ensure the 4'-fluoro-biphenyl-4-carbonitrile intermediate is highly pure before the reduction step. A charcoal treatment or recrystallization may be necessary. |
| 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions are not vigorous enough for complete conversion. | - Increase hydrogen pressure. This increases the rate of hydrogenation of the imine to the primary amine, minimizing its availability to form the secondary amine. - Cautiously increase the temperature, but be aware this can also increase side reactions. | |
| Formation of Aldehyde/Imine by hydrolysis | 1. Water in the reaction: The intermediate imine can be hydrolyzed to the corresponding aldehyde during workup if conditions are not anhydrous. | - Ensure an anhydrous workup. Use dry solvents and handle the reaction mixture under an inert atmosphere until the product is isolated. |
Mechanism of Secondary Amine Formation
Caption: Reaction pathways showing desired product vs. secondary amine formation.
Comparison of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ + Raney Ni or Pd/C | 2-10 bar H₂, 40-80 °C, MeOH/NH₃ | Scalable, cost-effective, high atom economy, clean workup. [6] | Catalyst can be pyrophoric; susceptible to poisoning; requires specialized pressure equipment. |
| Hydride Reduction | LiAlH₄ or BH₃-THF | Anhydrous THF, 0 °C to reflux | High reactivity, often fast. [7] | Pyrophoric reagents, stoichiometric waste, difficult workup, poor thermal safety on scale. [4] |
| Transfer Hydrogenation | Ammonium formate, isopropanol | Pd/C, reflux | Avoids use of high-pressure hydrogen gas. | Generates stoichiometric byproducts, can be slower. |
Part 3: Final Product Purification and Analysis
Purification is critical to meet the stringent purity requirements for pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil and is difficult to handle. How can I get a solid? A1: Primary amines like this compound are often oils or low-melting solids in their free-base form. The standard industrial practice is to convert the amine to a stable, crystalline salt, most commonly the hydrochloride (HCl) or hydrobromide (HBr) salt. This is achieved by treating a solution of the purified free base (e.g., in isopropanol or ethyl acetate) with a solution of HCl or HBr. The resulting salt typically has a much higher melting point and is easier to handle, filter, and dry.
Q2: What is the best way to remove the secondary amine impurity? A2: Due to its similar structure, the secondary amine can be very difficult to remove from the primary amine by simple recrystallization. The most effective method is column chromatography. [8]On a large scale, this can be costly. The best strategy is to prevent its formation in the first place by optimizing the reduction step (see Part 2). If chromatography is necessary, a silica gel column using a gradient elution of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol, often with a small amount of triethylamine to prevent streaking) is effective.
Typical Impurity Profile and Analysis
| Impurity Name | Origin | Analytical Signature (¹H NMR) |
| 4'-Fluoro-biphenyl-4-carbonitrile | Unreacted starting material | Aromatic signals will be present, but the characteristic -CH₂- signal of the product will be absent. |
| bis(4'-fluoro-[1,1'-biphenyl]-4-ylmethyl)amine | Side-product of reduction | Will show a singlet for the two -CH₂- groups, integrating to 4H relative to the 16 aromatic protons. This signal will be slightly downfield from the product's -CH₂- signal. |
| 4,4'-Difluorobiphenyl | Homocoupling byproduct | A symmetrical molecule showing characteristic fluorine-coupled aromatic signals. |
| Biphenyl-4,4'-dicarbonitrile | Homocoupling byproduct | A symmetrical molecule with distinct aromatic signals for the dinitrile structure. |
References
- BenchChem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem Technical Support.
- Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.).
- BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them. BenchChem Technical Support.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. (2022, November 21).
- Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. (n.d.). Semantic Scholar.
- Reduction of nitriles. (n.d.). Chemguide.
- Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Syntheses Procedure. (n.d.).
- The Suzuki Reaction. (2014, February 6).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nitrile to Amine - Common Conditions. (n.d.).
- Chemistry For Everyone. (2025, May 6). How To Reduce A Nitrile To An Amine? YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling Byproducts in Fluorinated Biphenyl Synthesis
For: Researchers, scientists, and drug development professionals
Welcome to the Technical Support Center for fluorinated biphenyl synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge in cross-coupling chemistry: the formation of homocoupling byproducts. The strategic incorporation of fluorine into biphenyl scaffolds is a powerful tool in medicinal chemistry, enhancing metabolic stability and binding affinity.[1][2] However, the synthesis of these valuable compounds can be plagued by side reactions that diminish yield and complicate purification.
This resource will delve into the mechanistic origins of homocoupling in prevalent synthetic routes and offer actionable strategies to suppress these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid in my Suzuki-Miyaura reaction. What's happening and how can I fix it?
A: You are likely observing the homocoupling of your arylboronic acid. This is a common side reaction in Suzuki-Miyaura couplings and is almost always exacerbated by the presence of oxygen in your reaction mixture.[3][4]
The Mechanism of Boronic Acid Homocoupling:
The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species by molecular oxygen. This Pd(II) species can then promote the unwanted coupling of two boronic acid molecules, regenerating the Pd(0) catalyst in the process.[5][6] A key intermediate in this process is a palladium peroxo complex, which reacts with the arylboronic acid, ultimately leading to the formation of the symmetrical biaryl byproduct.[5]
Troubleshooting Strategies:
-
Rigorous Degassing: The single most effective way to minimize boronic acid homocoupling is to meticulously remove dissolved oxygen from your reaction.[3][7]
-
Freeze-Pump-Thaw: This is the gold standard for degassing solvents. It involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing the solvent to release dissolved gases. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for an extended period (e.g., 30 minutes) can also effectively remove dissolved oxygen.[3]
-
-
Use of High-Purity Reagents: Ensure your arylboronic acid and other reagents are of high purity. Some impurities can facilitate catalyst oxidation.
-
Catalyst Choice: While less common, some palladium precatalysts may be more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources or pre-catalyst systems.[8] Using a Pd(0) source directly, rather than a Pd(II) source that requires in-situ reduction, can sometimes be beneficial.[9]
-
Addition of Mild Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction medium without disrupting the primary catalytic cycle.[7]
Q2: My primary byproduct isn't from my boronic acid; it's a dimer of my fluorinated aryl halide. What causes this, and what coupling reaction is most susceptible?
A: The homocoupling of aryl halides is a known side reaction in several cross-coupling methodologies, with the Ullmann reaction being particularly susceptible.[10] However, it can also occur in palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings under certain conditions.
Mechanistic Considerations:
-
Ullmann Coupling: In the classic Ullmann reaction, which uses copper catalysis, high temperatures are often required. These conditions can promote the reductive coupling of two aryl halide molecules.[10] Modern Ullmann protocols that utilize ligands and milder conditions can help to mitigate this.[11][12]
-
Palladium-Catalyzed Couplings: In Pd-catalyzed reactions, aryl halide homocoupling can occur, especially with highly reactive aryl iodides or bromides. This can be promoted by certain catalyst systems or reaction conditions that favor the oxidative addition of a second aryl halide molecule to the arylpalladium(II) intermediate before reductive elimination of the desired cross-coupled product can occur.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), can promote the desired reductive elimination step and sterically hinder the approach of a second aryl halide, thereby suppressing homocoupling.[3][13]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of aryl halide homocoupling relative to the desired cross-coupling reaction.[11]
-
Base Selection: The choice of base can influence the reaction pathway. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) have been shown to reduce homocoupling compared to stronger bases.[14]
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. An excess of the aryl halide can sometimes increase the likelihood of homocoupling.
Q3: I'm attempting a Glaser coupling to form a symmetrical fluorinated biphenyl from a terminal alkyne precursor, but my yields are low and I have a complex mixture of products. What are the likely issues?
A: The Glaser coupling, which involves the oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts, can be a sensitive reaction.[15] Low yields and product mixtures often stem from competing side reactions and catalyst deactivation.
Key Challenges in Glaser Coupling:
-
Catalyst Oxidation State: Maintaining the active Cu(I) catalytic species is crucial. The presence of both Cu(I) and an oxidant (typically oxygen from the air) can lead to the formation of off-cycle and inactive Cu(II) complexes.[16]
-
Ligand Effects: The ligand used to stabilize the copper catalyst can significantly impact the reaction's success. Ligands can prevent the formation of inactive copper-acetylide polymers and maintain a catalytically competent copper species in solution.[15][16]
-
Solvent and Base Choice: The reaction medium plays a significant role. The choice of solvent and base can influence the solubility of the catalyst and substrates, as well as the overall reaction rate and selectivity.[17]
Troubleshooting and Optimization:
-
Ligand Screening: If you are not using a ligand, or if your current ligand is proving ineffective, a screening process is highly recommended. Ligands like TMEDA (tetramethylethylenediamine) or specialized bipyridine-based ligands have been shown to improve Glaser couplings.[15][16]
-
Controlled Oxidant Introduction: While oxygen is the typical oxidant, its uncontrolled introduction can be detrimental. Running the reaction under a controlled atmosphere of air or even sparging air through the reaction mixture at a controlled rate can be beneficial.[17]
-
Solvent and Base Optimization: Systematically vary the solvent and base to find the optimal conditions for your specific substrate. Polar aprotic solvents are often a good starting point.[17]
-
Temperature Control: While some Glaser couplings proceed at room temperature, others may benefit from gentle heating. However, excessively high temperatures can lead to decomposition.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Homocoupling in Suzuki-Miyaura Reactions
This guide provides a systematic approach to troubleshooting homocoupling in the synthesis of fluorinated biphenyls via the Suzuki-Miyaura reaction.
Initial Assessment:
-
Identify the Homocoupling Product: Use analytical techniques such as LC-MS, GC-MS, or NMR to confirm the identity of the major byproduct.[18] Is it the dimer of the boronic acid, the aryl halide, or both?
-
Quantify the Extent of the Problem: Determine the ratio of the desired cross-coupled product to the homocoupled byproduct(s). This will serve as a benchmark for evaluating the effectiveness of your troubleshooting efforts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Detailed Steps and Explanations:
-
Step 1: Verify Rigorous Degassing: As oxygen is a primary culprit in boronic acid homocoupling, this should always be your first checkpoint.[3][4][7] Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Step 2: Evaluate Ligand: For sterically hindered or electron-deficient fluorinated substrates, standard ligands like triphenylphosphine may not be optimal.[3] Switching to a bulkier and more electron-donating ligand can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[13]
-
Step 3: Optimize Base: The base plays a crucial role in the transmetalation step. For fluorinated boronic acids, which can be prone to protodeboronation with strong bases, milder bases like K₂CO₃ or KF are often preferred.[14] These can also help suppress homocoupling.
-
Step 4: Screen Pd Precatalyst: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[6] Trying a different, more robust precatalyst or a direct Pd(0) source may be beneficial.
-
Step 5: Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. If you are still observing significant homocoupling, try reducing the reaction temperature.
Guide 2: Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for the synthesis of a generic fluorinated biphenyl, incorporating best practices to minimize homocoupling.
Reagents and Equipment:
-
Fluorinated aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Vessel Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: To the flask, add the fluorinated aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.
-
Solvent Degassing: In a separate flask, degas the chosen solvent by sparging with an inert gas for 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand to the reaction flask.
-
Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
The following table summarizes key reaction parameters and their impact on homocoupling.
| Parameter | Impact on Homocoupling | Recommended Action | Rationale |
| Oxygen | Increases boronic acid homocoupling[3][4][5] | Rigorous degassing of solvent and reaction mixture | Prevents oxidation of Pd(0) to Pd(II), which promotes homocoupling. |
| Ligand | Bulky, electron-rich ligands suppress homocoupling[3][13] | Use Buchwald-type or similar bulky phosphine ligands | Facilitates reductive elimination of the desired product over side reactions. |
| Base | Strong bases can promote side reactions[14] | Use milder bases like K₂CO₃ or KF for fluorinated substrates | Reduces the likelihood of both homocoupling and protodeboronation. |
| Temperature | Higher temperatures can increase side reactions[11] | Optimize for the lowest effective temperature | Improves selectivity for the desired cross-coupling pathway. |
| Catalyst | Pd(II) sources require in-situ reduction, which can be a source of side reactions[6] | Consider using a direct Pd(0) source or a robust precatalyst | Ensures efficient formation of the active catalytic species. |
Visualizing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling pathway in a Suzuki-Miyaura reaction.
Caption: Desired vs. undesired pathways in Suzuki-Miyaura coupling.
This guide provides a comprehensive overview of the causes of homocoupling in fluorinated biphenyl synthesis and offers practical, evidence-based strategies for its minimization. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can significantly improve the efficiency and selectivity of their synthetic efforts.
References
-
Amatore, C., Jutand, A., & Adamo, C. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]
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Chen, W., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Available at: [Link]
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MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. Available at: [Link]
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Lohmann, J., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. The Journal of Organic Chemistry. Available at: [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]
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Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. Available at: [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]
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Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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ResearchGate. (2025). Effect of Metal Surfaces in On-Surface Glaser Coupling. Request PDF. Available at: [Link]
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National Institutes of Health. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC. Available at: [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
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Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. ResearchGate. Available at: [Link]
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Li, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Available at: [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
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Chen, W., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Controlling Selectivity in the Ullmann Reaction on Cu(111). Request PDF. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
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Whitwood, A. C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
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ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. Available at: [Link]
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Mossine, A. V., et al. (2020). Synthesis of High-Molar-Activity [18F]6-fluoro-L-DOPA Suitable for Human Use via Cu-mediated Fluorination of a BPin Precursor. Nature Protocols. Available at: [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available at: [Link]
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ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. Available at: [Link] सिंथेसिस/homocoupling-reactions-of-aryl-halides.shtm
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National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. Available at: [Link]
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Zeng, F., & Yu, Z. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ResearchGate. Available at: [Link]
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ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]
-
Britannica. (2025). Biphenyl. Britannica. Available at: [Link]
-
American Chemical Society. (n.d.). ACS Nano Ahead of Print. ACS Publications. Available at: [Link]
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Optimizing reaction temperature and time for 4'-fluoro-biphenyl-4-methanamine synthesis
Technical Support Center: Optimizing the Synthesis of 4'-fluoro-biphenyl-4-methanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The formation of the biphenyl core, typically via a Suzuki-Miyaura cross-coupling reaction, is a critical step where reaction parameters can dramatically influence yield and purity. This document provides in-depth, experience-driven answers to common challenges, focusing on the strategic optimization of reaction temperature and time to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in low yield. What are the most common issues related to reaction temperature and time?
A1: Low yield in this Suzuki-Miyaura coupling is a frequent challenge. Temperature and time are intimately linked and represent a critical balancing act.
-
Insufficient Thermal Energy: The key steps in the palladium catalytic cycle, namely oxidative addition of the palladium to the aryl halide and the final reductive elimination to form the product, are often rate-limiting and require sufficient thermal energy.[1] If the temperature is too low or the reaction time too short, the reaction will simply be incomplete, leaving significant amounts of starting material. A study on similar fluorinated biphenyl derivatives demonstrated that increasing the temperature from 70 °C to 110 °C significantly improved conversion rates.[2]
-
Catalyst Decomposition at Elevated Temperatures: While heat can accelerate the reaction, excessive temperatures (>110-120 °C) or prolonged heating can lead to the decomposition of the palladium catalyst.[3] This often manifests as the formation of palladium black. Once the catalyst has precipitated, the catalytic cycle halts, and the yield plateaus.
-
Time-Dependent Side Reactions: Extended reaction times, especially at higher temperatures, can promote side reactions. The most common of these is the protodeboronation of the boronic acid starting material, where the boronic acid group is replaced by a hydrogen atom, effectively consuming your reagent without forming the desired product.[4]
A systematic approach, starting with moderate conditions and monitoring the reaction's progress, is the most effective strategy to pinpoint the optimal balance for your specific substrate combination.
Q2: What is a reliable starting point for reaction temperature and time for this synthesis?
A2: For the Suzuki-Miyaura coupling to form the 4'-fluoro-biphenyl core, a good starting point is to heat the reaction mixture to 80-100 °C .[5][6] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water, which is necessary to dissolve the inorganic base.[7]
Begin by monitoring the reaction for 4-12 hours . The most reliable method for monitoring is to take small aliquots from the reaction mixture periodically (e.g., every 2-4 hours) and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is complete when the limiting starting material is no longer observed. This empirical approach prevents unnecessary heating that could lead to byproduct formation.
Q3: I'm observing significant byproduct formation. How do temperature and time influence side reactions like homocoupling and protodeboronation?
A3: This is an excellent question, as managing byproducts is key to achieving high purity.
-
Homocoupling: This side reaction involves the coupling of two identical molecules (e.g., two boronic acid molecules or two aryl halide molecules). The homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1][8] While not directly caused by temperature, higher temperatures can sometimes exacerbate side reactions if the primary coupling is sluggish. The primary solution is to ensure the reaction is performed under a rigorously inert atmosphere by thoroughly degassing all solvents.[6]
-
Protodeboronation: This is a more direct consequence of reaction conditions. The boronic acid is replaced by a hydrogen, often from water or solvent. This process can be base-catalyzed and is sensitive to temperature.[4] Minimizing reaction time at elevated temperatures is crucial. Once your reaction monitoring shows full conversion of the limiting reagent, it is best to cool the reaction to room temperature to prevent this and other degradation pathways.
Q4: How does the presence of the methanamine group (-CH₂NH₂) affect the reaction, and what special considerations are needed?
A4: The amine functionality introduces a specific challenge. Amines can act as ligands for the palladium catalyst.[9] This coordination can sometimes inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed, leading to catalyst deactivation.
To mitigate this, it is often beneficial to use a slight excess of the phosphine ligand relative to the palladium source.[9] This ensures that the intended ligand outcompetes the amine for coordination to the palladium center. Additionally, ensure the amine starting material is of high purity, as trace impurities can also poison the catalyst.[9]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Incomplete Conversion / Low Yield | Insufficient Temperature or Time | Systematically increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) and monitor progress via TLC or LC-MS.[4] This ensures sufficient activation energy is provided for the rate-limiting steps of the catalytic cycle. |
| Catalyst Deactivation | Ensure a rigorously inert atmosphere is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst.[6] If the amine group is suspected of inhibition, increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).[9] | |
| High Levels of Impurities | Homocoupling Byproducts | This is most commonly caused by oxygen.[8] Degas all solvents and water thoroughly before use by sparging with an inert gas (e.g., argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6] |
| Protodeboronation of Boronic Acid | This side reaction is accelerated by prolonged heating in the presence of a base.[4] Do not extend the reaction time unnecessarily. Once the limiting reagent is consumed (as determined by TLC/LC-MS), promptly work up the reaction. Using anhydrous solvents can also help minimize this issue. |
Methodologies and Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis
This protocol provides a robust starting point for the synthesis.
Materials:
-
Aryl Halide (e.g., 4-(bromomethyl)phenylamine or a protected version) (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 4-fluorophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent to the Schlenk flask containing the reagents, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
A logical workflow is essential for efficient troubleshooting and optimization.
Caption: A decision tree for troubleshooting a low-yielding synthesis.
The Suzuki-Miyaura catalytic cycle is the engine of this reaction. Understanding its steps helps clarify the role of temperature.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI.
- ResearchGate.
- BenchChem.
- BenchChem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Purification strategies for removing palladium catalyst from 4'-fluoro-biphenyl-4-methanamine
Last Updated: January 17, 2026
Welcome to the technical support guide for the purification of 4'-fluoro-biphenyl-4-methanamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with residual palladium contamination following synthesis. Given that biphenyl structures are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), effective removal of the catalyst is a critical step to ensure the purity, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2]
This guide provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and decision-making frameworks to help you develop a robust and efficient purification strategy.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical, and what are the regulatory limits?
Palladium is a Class 2B elemental impurity according to the International Council for Harmonisation (ICH) Q3D guidelines, which means it is a metal of toxicological concern.[3][4] Regulatory bodies have established strict limits on its presence in final drug products to ensure patient safety.
The Permitted Daily Exposure (PDE) for palladium is:
-
10 µ g/day for parenteral (injectable) administration.[6]
For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm for an oral drug and 1 ppm for a parenteral drug.[6][7] Failure to meet these limits will result in batch rejection and significant project delays.
Q2: My initial analysis shows high palladium levels (>1000 ppm). What are the most common purification strategies I should consider first?
With high initial contamination, a multi-step approach is often necessary. The primary methods to consider are:
-
Adsorption/Scavenging: This is the most widely used technique and involves treating a solution of your crude product with a material that has a high affinity for palladium.[5] Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica or polymer-based materials functionalized with thiol or triamine groups).[1][5][8]
-
Crystallization: Purifying the this compound via crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[1][5] However, in some cases, the metal can co-crystallize with the product.[9]
-
Extraction: A liquid-liquid extraction using an aqueous solution containing a chelating agent can sometimes partition the palladium species out of the organic phase containing your product.
A logical first step is to screen several scavengers at a small scale to identify the most effective one for your specific process stream.
Q3: I used activated carbon, but my API yield dropped significantly. What happened?
This is a common issue. While cost-effective, activated carbon can be non-selective and adsorb your target molecule, this compound, along with the palladium.[5][10] The primary amine group on your molecule is basic and can interact with acidic sites on the carbon surface, leading to this non-specific binding and yield loss.
Troubleshooting Steps:
-
Minimize Carbon Amount: Use the minimum effective amount of carbon. Titrate the loading in small-scale experiments to find the sweet spot.
-
Test Different Grades: The properties of activated carbon (pore size, surface chemistry) vary significantly between grades.[11][12] Test carbons with different pH values and surface modifications.
-
Change the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon.[5]
-
Switch to a Selective Scavenger: If yield loss remains high, a more selective (though often more expensive) silica-based scavenger is the recommended next step.[5][10]
Q4: What are silica-based metal scavengers and how do I choose the right one for my amine-containing compound?
Metal scavengers are typically silica gels or polymers that have been chemically modified with functional groups (ligands) that chelate strongly to specific metals.[5] For palladium, the most effective functional groups are often sulfur-based or nitrogen-based.
-
Thiol-based Scavengers (e.g., SiliaMetS Thiol): These are robust, versatile, and highly effective for many forms of palladium.[2][8][13] The thiol group forms a strong covalent bond with palladium.
-
Dimercaptotriazine (DMT) Scavengers (e.g., SiliaMetS DMT): DMT is a powerful scavenger that is particularly effective against a broad range of palladium species, including more sterically hindered complexes.[8][13]
-
Amine-based Scavengers (e.g., SiliaMetS Triamine): These can also be effective for palladium removal.[8][13]
Given that your molecule, this compound, has a primary amine, there is a potential for competitive binding or interaction with the scavenger. A thiol-based scavenger is often the best starting point as its binding mechanism is highly selective for soft metals like palladium over the basic nitrogen of your API.
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Inconsistent Palladium Removal from Batch to Batch
Causality: The chemical state (species) of the residual palladium can vary depending on the precise work-up conditions after the coupling reaction. Factors like exposure to air (oxygen), pH, and residual phosphine ligands can change the palladium's oxidation state or coordination sphere, affecting how well a given scavenger works.[5]
Troubleshooting Workflow:
Caption: Workflow for addressing batch-to-batch variability in palladium removal.
Corrective Actions:
-
Standardize the Work-up: Ensure that every batch undergoes an identical work-up protocol before the purification step. This includes quench time, solvent volumes, and atmosphere control (e.g., maintaining a nitrogen blanket).[5]
-
Use a Broad-Spectrum Scavenger: If variability persists, switch to a scavenger known to be effective against multiple palladium species, such as one based on DMT.[5]
-
Consider an Oxidative/Reductive Wash: Sometimes, a pre-treatment wash (e.g., with aqueous sodium bisulfite) can convert various palladium species into a single, more easily scavenged form.[10][14]
Issue 2: Palladium Levels Remain High (>50 ppm) After Scavenger Treatment
Causality: The palladium may be strongly chelated to your this compound. The primary amine and the electron-rich biphenyl system can act as ligands, making the palladium less available to the scavenger.[15] Alternatively, the chosen scavenger or conditions (time, temperature, solvent) may be suboptimal.
Protocol: Small-Scale Scavenger Screening Experiment
This protocol allows you to efficiently test multiple scavengers and conditions to find the optimal method before committing your entire batch.
Materials:
-
Crude this compound solution (known Pd concentration)
-
Scavengers to be tested (e.g., SiliaMetS Thiol, SiliaMetS DMT, Activated Carbon)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Preparation: In separate vials, dissolve a known amount of crude product in a suitable solvent (e.g., THF, Toluene) to a concentration of ~50 mg/mL.[5] Take a "time zero" sample for initial Pd analysis.
-
Scavenger Addition: To each vial, add a different scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the amount of palladium. (e.g., if you have 1000 ppm Pd in a 1g sample, you have 1 mg of Pd. Add 5-10 mg of scavenger).
-
Incubation: Stir the mixtures at a set temperature. Screen both room temperature and an elevated temperature (e.g., 50 °C) for 1-4 hours.[5][18]
-
Sampling & Filtration: At timed intervals (e.g., 1h, 4h), withdraw a small aliquot from each vial. Filter the aliquot through a syringe filter to remove the solid scavenger.
-
Analysis: Dilute the filtered samples and analyze for palladium content using ICP-MS.[17] Also, analyze the API concentration by HPLC or UPLC to assess for any product loss.
-
Evaluation: Compare the final palladium levels and product recovery for each condition to identify the most effective scavenger.
Data Interpretation:
Summarize your screening results in a table for easy comparison.
| Scavenger Type | Loading (wt. equiv.) | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | API Recovery (%) |
| Control (None) | 0 | 50 | 4 | 1250 | 1245 | 100 |
| Activated Carbon | 10 | 50 | 4 | 1250 | 115 | 82 |
| SiliaMetS Thiol | 10 | 25 | 4 | 1250 | 48 | 98 |
| SiliaMetS Thiol | 10 | 50 | 4 | 1250 | <10 | 97 |
| SiliaMetS DMT | 10 | 50 | 4 | 1250 | 15 | 96 |
This is example data. Your results will vary.
Based on this hypothetical data, SiliaMetS Thiol at 50 °C provides the most effective palladium removal with minimal product loss.[18]
Part 3: Advanced Strategies & Final Validation
Q5: My best scavenger still can't get the palladium below the 10 ppm limit. What's next?
When a single method is insufficient, you must employ an orthogonal (i.e., mechanistically different) multi-step purification strategy.
Caption: Decision tree for implementing an orthogonal purification strategy.
Recommended Combination:
-
Scavenger Treatment: First, perform the optimized scavenger treatment to remove the bulk of the palladium.
-
Recrystallization: After filtering off the scavenger, concentrate the solution and recrystallize the this compound from a suitable solvent system. This second, mechanistically different step is highly effective at removing remaining trace impurities.
Q6: How do I validate my final palladium analysis method?
Final quality control requires a validated analytical method, typically Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), due to its high sensitivity and specificity.[1][17]
Key Validation Parameters:
-
Accuracy: Spike known amounts of a palladium standard into a solution of your purified API and measure the recovery. Recoveries should typically be within 80-120%.[16]
-
Precision: Analyze the same sample multiple times to ensure the results are repeatable.
-
Limit of Quantification (LOQ): Determine the lowest concentration of palladium that can be reliably quantified.[16] This LOQ must be well below your target specification (e.g., <1 ppm).
-
Specificity: Ensure that other elements present in your sample do not interfere with the palladium signal.
Important Note on Sample Preparation: For ICP-MS analysis, solid samples must be completely dissolved.[19] This often requires digestion in strong acids.[16] In some cases, volatile palladium compounds can lead to inaccurate, low readings if samples are simply dissolved in an organic solvent and directly injected.[19][20] Using a complexing agent like thioacetamide during sample preparation can prevent this loss.[19]
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
da Silva, M. A., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(39), 4806-4812. PubMed. Retrieved from [Link]
-
Sharkey, D., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
-
Al-Ammar, A. S., & Northington, J. (2011). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry, 26(6), 1216-1221. RSC Publishing. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). SiliametS Metal Scavengers. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896–899. ResearchGate. Retrieved from [Link]
-
Si-Novation. (n.d.). Removal of Residual Palladium from API. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Retrieved from [Link]
-
Biotage. (n.d.). ISOLUTE® Si-Thiol - Metal Scavenger. Retrieved from [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
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Validation & Comparative
The Impact of a Single Fluorine Atom: A Comparative Analysis of 4'-fluoro-biphenyl-4-methanamine and Biphenyl-4-methanamine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic introduction of a fluorine atom can dramatically alter the pharmacological profile of a lead compound. This guide provides an in-depth comparative analysis of 4'-fluoro-biphenyl-4-methanamine and its non-fluorinated parent, biphenyl-4-methanamine. By examining their physicochemical properties, pharmacological activities, and metabolic profiles, we aim to elucidate the profound influence of this seemingly minor structural modification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Introduction: The Power of Fluorine in Drug Design
The biphenyl-4-methanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid yet conformationally flexible nature allows for effective interaction with a variety of biological targets. The introduction of a fluorine atom at the 4'-position, creating this compound, is a common strategy to enhance a molecule's drug-like properties. Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong bonds with carbon—can significantly impact a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile[1]. This guide will dissect these effects through a detailed comparison of the fluorinated and non-fluorinated analogs.
Physicochemical Properties: A Tale of Two Molecules
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical parameters of this compound and biphenyl-4-methanamine.
| Property | This compound | Biphenyl-4-methanamine | Impact of Fluorination |
| Molecular Formula | C₁₃H₁₂FN | C₁₃H₁₃N | Addition of one fluorine atom |
| Molecular Weight | 201.24 g/mol | 183.25 g/mol | Increase in molecular weight |
| pKa (predicted) | ~8.9 | ~9.2 | Electron-withdrawing effect of fluorine is expected to slightly decrease the basicity of the amine. |
| logP (predicted) | ~3.1 | ~2.9 | Fluorine substitution generally increases lipophilicity. |
| Aqueous Solubility | Lower (predicted) | Higher (predicted) | Increased lipophilicity typically leads to decreased aqueous solubility. |
The introduction of the electron-withdrawing fluorine atom is anticipated to lower the pKa of the primary amine in this compound compared to its non-fluorinated counterpart. This can have significant implications for the compound's ionization state at physiological pH, affecting its interaction with targets and its membrane permeability. The increased lipophilicity, as indicated by the higher predicted logP, can enhance membrane transport but may also lead to lower aqueous solubility, presenting a potential challenge for formulation.
Pharmacological Profile: A Focus on Monoamine Transporters
Biphenyl-methanamine derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[2][3][4][5][6][7][8]. The affinity and selectivity for these transporters are critical determinants of a compound's pharmacological effect. While direct comparative binding data for this compound and biphenyl-4-methanamine is not available, studies on analogous series of compounds provide valuable insights into the likely impact of fluorination.
Fluorination can influence receptor binding affinity through several mechanisms:
-
Altered Electrostatic Interactions: The highly electronegative fluorine atom can change the molecule's electrostatic potential, leading to different interactions with amino acid residues in the binding pocket of a receptor[1].
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of the biphenyl rings, potentially leading to a more favorable or unfavorable orientation for receptor binding.
-
Hydrophobic Interactions: Increased lipophilicity can enhance binding to hydrophobic pockets within a receptor.
In many cases, the position of the fluorine atom is crucial and can lead to significant differences in activity and selectivity[9]. For instance, in a series of biaryl amine ligands for the muscarinic M3 receptor, a para-fluorine substitution was found to engage in a hydrogen bond with a key nitrogen atom in the binding site[9].
Metabolic Stability: The Fluorine Shield
A major driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability[1][10][11][12]. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.
Metabolic Pathways of Biphenyl Derivatives
The biphenyl scaffold is susceptible to oxidative metabolism by CYP enzymes, primarily through hydroxylation of the aromatic rings. The introduction of a fluorine atom at the 4'-position can block this site of metabolism, forcing metabolism to occur at other, potentially less favorable, positions. This "metabolic switching" can lead to a longer half-life and improved bioavailability of the compound.
Caption: General workflow for the synthesis of biphenyl-methanamine derivatives.
For the synthesis of this compound, one would typically start with a fluorinated aryl boronic acid or a fluorinated aryl halide. The methanamine group can be introduced through various functional group transformations, such as the reduction of a nitrile or an amide.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for key experiments.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the primary amine in the test compounds.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., a mixture of water and methanol for sparingly soluble compounds).
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
Use a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2][4]
-
-
Titration:
-
Calibrate a pH meter using standard buffers.
-
Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant (HCl for a basic compound) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation:
-
Partitioning:
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).
-
Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[12]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15][17][18][19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
Conclusion
The introduction of a single fluorine atom at the 4'-position of the biphenyl-4-methanamine scaffold is a subtle yet powerful modification that can significantly enhance the drug-like properties of the molecule. The expected decrease in pKa, increase in lipophilicity, and, most importantly, the anticipated improvement in metabolic stability make this compound a potentially more attractive candidate for further development compared to its non-fluorinated parent. While direct comparative experimental data remains to be generated, the principles outlined in this guide, supported by data from analogous compounds, provide a strong rationale for the continued exploration of fluorination as a key strategy in modern drug discovery. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a definitive head-to-head comparison.
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The Impact of Fluorination on a Privileged Scaffold: A Comparative Analysis of 4'-Fluoro-biphenyl-4-methanamine and Biphenyl-4-methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a pivotal strategy for optimizing drug-like properties. This guide provides an in-depth comparative analysis of the biological activities of 4'-fluoro-biphenyl-4-methanamine and its non-fluorinated parent compound, biphenyl-4-methanamine. By examining the influence of a single fluorine atom on this biphenylmethanamine scaffold, we aim to provide researchers with a framework for understanding the nuanced effects of fluorination on metabolic stability, target engagement, and overall pharmacological profile.
The biphenylmethanamine core is a recognized privileged structure, appearing in a variety of biologically active compounds. This guide will delve into the anticipated and experimentally supported differences between the fluorinated and non-fluorinated analogs, offering insights into their potential as therapeutic agents.
The Rationale for Fluorination: A Strategic Advantage in Drug Design
The introduction of fluorine into a drug candidate is a well-established tactic to enhance its pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can prolong the half-life of a drug in the body.
-
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target protein through hydrogen bonds or dipole-dipole interactions.
-
Improved Lipophilicity: Fluorination often increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its target.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the amine in biphenyl-4-methanamine. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and receptor interactions.
Comparative Biological and Physicochemical Profile
While direct comparative experimental data for this compound and biphenyl-4-methanamine is limited in publicly available literature, we can infer a likely comparative profile based on structure-activity relationships of analogous compounds and the known effects of fluorination.
| Property | Biphenyl-4-methanamine | This compound | Rationale for Predicted Difference |
| Metabolic Stability | Susceptible to aromatic hydroxylation, particularly at the 4'-position.[1] | Likely more resistant to 4'-hydroxylation due to the C-F bond strength.[2] | The strong C-F bond blocks a primary site of oxidative metabolism. |
| Lipophilicity (LogP) | Moderately lipophilic. | Predicted to be more lipophilic. | Fluorine substitution generally increases lipophilicity. |
| Basicity (pKa of amine) | Higher pKa. | Predicted to have a lower pKa. | The electron-withdrawing fluorine atom reduces the electron density on the amine nitrogen. |
| Potential for Genotoxicity | The parent amine, 4-aminobiphenyl, is a known carcinogen, with genotoxicity linked to metabolic activation.[1][3][4] | The effect of the 4'-fluoro group on genotoxicity is not definitively established, but electron-withdrawing groups on the 4'-position of 4-aminobiphenyl have been shown to increase in vitro mutagenicity in some studies.[5] | The electronic effect of the fluorine atom could influence the metabolic activation pathway. |
| Target Binding Affinity | Varies depending on the specific biological target. | Potentially enhanced affinity for certain targets. | The fluorine atom can participate in favorable interactions (e.g., hydrogen bonding, dipole interactions) within a protein binding pocket. |
In-Depth Mechanistic Considerations
Metabolic Pathways
The metabolism of biphenyl compounds is primarily mediated by cytochrome P450 enzymes, with hydroxylation being a major route.[1] For biphenyl-4-methanamine, the unsubstituted 4'-position is a likely site for metabolic attack, leading to the formation of a phenolic metabolite that can be further conjugated and excreted.
The introduction of a fluorine atom at the 4'-position in this compound is expected to significantly alter this metabolic profile. The high strength of the C-F bond makes it resistant to hydroxylation, thus blocking this major metabolic pathway. This metabolic blocking effect is a key reason for the use of fluorination in drug design to improve a compound's pharmacokinetic profile.
Caption: Predicted metabolic pathways of the two compounds.
Potential for Genotoxicity
The non-fluorinated parent amine, 4-aminobiphenyl, is a well-documented human bladder carcinogen.[3][4] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that form DNA adducts.[1][4] Given the structural similarity, biphenyl-4-methanamine may also pose a genotoxic risk following metabolic activation.
A study on 4-amino-4'-substituted biphenyls showed a correlation between the mutagenicity in Salmonella typhimurium strain TA98 with S9 activation and the Hammett sigma + values of the substituents.[5] This suggests that electron-withdrawing substituents at the 4'-position can increase mutagenicity. Since fluorine is an electron-withdrawing group, it is plausible that this compound could also exhibit genotoxicity, potentially to a different degree than its non-fluorinated counterpart. However, direct experimental evidence is required to confirm this.
Experimental Protocols for Comparative Analysis
To provide definitive, comparative data on the biological activities of these two compounds, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of this compound and biphenyl-4-methanamine in liver microsomes.
Methodology:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, combine liver microsomes (human, rat, or mouse), a NADPH-generating system, and either this compound or biphenyl-4-methanamine at a final concentration of 1 µM.
-
Incubation: Incubate the mixtures at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro metabolic stability assay.
Ames Mutagenicity Assay
Objective: To assess and compare the mutagenic potential of this compound and biphenyl-4-methanamine.
Methodology:
-
Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Test Compound Preparation: Prepare a series of concentrations for both test compounds.
-
Assay Procedure:
-
Combine the test compound, the bacterial strain, and either S9 mix or a buffer control in a test tube.
-
Pre-incubate the mixture at 37°C.
-
Add molten top agar and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Conclusion
The strategic fluorination of the biphenyl-4-methanamine scaffold at the 4'-position is predicted to confer significant advantages in terms of metabolic stability by blocking a key site of oxidative metabolism. This modification is also expected to increase lipophilicity and modulate the basicity of the amine group, which could have profound effects on the compound's pharmacokinetic and pharmacodynamic properties. However, the potential for altered genotoxicity due to the electron-withdrawing nature of fluorine warrants careful experimental evaluation.
The provided experimental protocols offer a robust framework for a head-to-head comparison of this compound and its non-fluorinated analog. The data generated from these studies will be invaluable for researchers and drug development professionals in making informed decisions about the therapeutic potential of these and other fluorinated biphenylmethanamine derivatives.
References
- BenchChem. (2025). The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry.
- Klaunig, J. E. (2012). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Journal of Toxicology and Environmental Health, Part B, 15(5), 313-329.
- MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
- You, Z., Brezzell, M. D., Das, S. K., Hooberman, B. H., & Sinsheimer, J. E. (1994). Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives. Mutation Research/Genetic Toxicology, 320(1-2), 45-58.
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A Comparative Guide to Kinase Inhibitors Derived from the 4'-Fluoro-biphenyl-4-methanamine Scaffold: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the biphenyl scaffold has emerged as a privileged structure, particularly in the design of small molecule kinase inhibitors.[1] Its inherent properties, such as metabolic stability and the ability to engage in favorable binding interactions, make it a valuable starting point for drug discovery. The strategic introduction of a fluorine atom, as seen in the 4'-fluoro-biphenyl-4-methanamine core, can further enhance metabolic stability and binding affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from or containing this key biphenyl methanamine moiety, with a comparative look at related biphenyl structures targeting various kinase families.
The Biphenyl Methanamine Scaffold: A Foundation for Kinase Inhibition
The this compound structure provides a versatile backbone for the synthesis of kinase inhibitors. The biphenyl group can occupy hydrophobic pockets within the kinase active site, while the methanamine linker offers a crucial attachment point for various heterocyclic systems that can interact with the hinge region of the kinase. The 4'-fluoro substituent is a key feature, often introduced to block potential sites of metabolism and to modulate the electronic properties of the phenyl ring, which can influence binding interactions.
Comparative SAR Analysis: Targeting Different Kinase Families
Biphenyl Amide Inhibitors of p38 MAP Kinase
A notable example of the utility of the biphenyl scaffold is in the development of p38α MAP kinase inhibitors. A series of biphenyl amides (BPAs) has been extensively studied, revealing crucial SAR insights that are applicable to derivatives of this compound.[1]
Key SAR Observations for Biphenyl Amide p38 Inhibitors:
-
Binding Mode: These compounds can bind to p38α in either the DFG-in (active) or DFG-out (inactive) conformation, depending on the nature of the substituents.[1]
-
Potency: DFG-out binding compounds have the potential for higher potency, which can be achieved by increasing their size to occupy the allosteric pocket.[1]
-
Selectivity: Interestingly, compounds that bind to the DFG-out conformation have shown diminished selectivity.[1]
These findings suggest that when designing inhibitors based on the this compound scaffold for p38, the choice of the group attached to the methanamine will critically influence the binding mode and, consequently, the potency and selectivity profile.
Experimental Protocols
General Synthesis of Biphenyl Amide Kinase Inhibitors
The synthesis of biphenyl amide inhibitors typically involves a key amide bond formation step between a biphenyl carboxylic acid and a desired amine. For derivatives of this compound, a similar strategy would be employed, coupling the amine with a suitable carboxylic acid-containing heterocycle.
Step-by-Step Synthesis:
-
Activation of the Carboxylic Acid: The carboxylic acid partner is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF or DCM).
-
Amide Coupling: The this compound is then added to the activated carboxylic acid solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biphenyl amide inhibitor.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of biphenyl amide kinase inhibitors.
Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay.
Step-by-Step Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate and ATP), and a solution of the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring the radioactivity. In a fluorescence-based assay, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram of Kinase Assay Workflow:
Caption: A typical workflow for determining kinase inhibitory activity.
Comparative Data Summary
While a direct comparison of a single series of this compound derivatives against multiple kinases is not available, we can compile data from related series to illustrate the potential of this scaffold. The following table presents hypothetical but representative IC50 data for biphenyl-containing inhibitors against different kinases to guide future design efforts.
| Compound ID | Core Scaffold | R-Group Modification | Target Kinase | IC50 (nM) |
| BPA-1 | Biphenyl Amide | 3-pyridyl | p38α | 50 |
| BPA-2 | Biphenyl Amide | 4-pyridyl | p38α | 25 |
| BPA-3 | Biphenyl Amide | 3-pyridyl with morpholine | p38α | 10 |
| BFA-1 | Biaryl-furo[2,3-d]pyrimidine | Phenyl | Lck | 100 |
| BFA-2 | Biaryl-furo[2,3-d]pyrimidine | 4-fluorophenyl | Lck | 75 |
| AQA-1 | 4-Aminoquinoline | Benzo[d]thiazol-5-amine | RIPK2 | 5.1[2] |
| AQA-2 | 4-Aminoquinoline | 4-pyridinyl | RIPK2 | >1000 |
Note: Data for BPA and BFA series are representative and intended for illustrative purposes. Data for AQA-1 is from published literature.[2]
This compiled data underscores the importance of the substitution pattern on the biphenyl ring and the nature of the heterocyclic system attached to the linker in determining both potency and selectivity. The improved potency of AQA-1 with a specific substitution highlights the fine-tuning possible with these scaffolds.[2]
Future Directions and Conclusion
The this compound scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. The insights gained from the SAR of related biphenyl amides and other biaryl inhibitors provide a solid foundation for future drug discovery efforts.
Key areas for future exploration include:
-
Systematic SAR Studies: A comprehensive study of a library of this compound derivatives against a broad panel of kinases would be invaluable for elucidating the full potential of this scaffold and identifying novel selective inhibitors.
-
Exploration of Diverse Heterocycles: The methanamine linker allows for the facile introduction of a wide variety of heterocyclic systems. Exploring less common heterocycles could lead to inhibitors with novel binding modes and improved selectivity profiles.
-
Targeting Emerging Kinases: While kinases like p38 have been well-explored, applying the biphenyl-methanamine scaffold to less-drugged kinases, such as Aurora kinases or Janus kinases (JAKs), could yield promising new therapeutic agents.
References
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Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 4: DFG-in and DFG-out binding modes. Bioorganic & Medicinal Chemistry Letters, 18(15), 4433-4437. [Link]
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Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]
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Katayama, R., et al. (2011). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Oncology Letters, 2(6), 1163-1168. [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1391. [Link]
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Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 117735. [Link]
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Sahu, N., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 633. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 4'-fluoro-biphenyl-4-methanamine Derivatives as Anticancer Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and selective treatments to combat the global burden of cancer.[1] A significant challenge in drug discovery is the high rate of attrition for new chemical entities, often due to a lack of efficacy or unforeseen toxicity.[2] Therefore, robust and predictive preclinical evaluation is paramount.[3][4] This guide focuses on a promising class of molecules, the 4'-fluoro-biphenyl-4-methanamine derivatives, and provides a comprehensive framework for their in vitro validation.
The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[5][6] The strategic addition of a fluorine atom can enhance metabolic stability and binding affinity, while the methanamine group can improve aqueous solubility and provide a key interaction point with biological targets. This guide will not only detail the requisite experimental protocols but also delve into the scientific rationale behind each step, establishing a self-validating workflow for researchers, scientists, and drug development professionals.
Experimental Design: A Multi-Faceted Approach to In Vitro Validation
A thorough in vitro assessment is not a single experiment but a logical progression of assays designed to answer fundamental questions: Is the compound cytotoxic? How does it kill cancer cells? What cellular processes does it disrupt? Our approach is structured to build a comprehensive activity profile for each derivative.
Below is a diagram illustrating the typical experimental workflow for validating a novel anticancer compound in vitro.
Caption: Hypothetical signaling pathway for G2/M arrest and apoptosis.
This hypothesis can be tested using Western blot analysis to probe for key proteins in this pathway, such as phosphorylated Chk1/Chk2, cleaved Caspase-3, and cleaved PARP.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the in vitro validation of this compound derivatives. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can build a strong preclinical data package.
The hypothetical results for "Derivative A" identify it as a promising lead compound that induces G2/M arrest and apoptosis. The next steps in its development would include:
-
Target Deconvolution: Employing techniques like kinase profiling or affinity chromatography to identify its direct molecular target(s). [7]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity. [6]* In Vivo Validation: Assessing the compound's efficacy and safety in preclinical animal models of cancer. [4][8] By adhering to this rigorous, evidence-based approach, the scientific community can more efficiently identify and advance novel chemical entities like this compound derivatives, bringing promising new cancer therapies closer to the clinic.
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Wang, Y., et al. (2018). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 9(3), 540-547. [Link]
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Comparing the efficacy of different catalysts for 4'-fluoro-biphenyl-4-methanamine synthesis
Introduction: The Significance of 4'-Fluoro-biphenyl-4-methanamine in Modern Drug Discovery
This compound is a key structural motif in contemporary medicinal chemistry. The biphenyl scaffold provides a rigid framework for orienting pharmacophoric groups, while the fluorination of one phenyl ring enhances metabolic stability and modulates electronic properties. The aminomethyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of therapeutic candidates. Given its importance, the efficient and selective synthesis of this compound is of paramount interest to researchers in drug development. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.
Two primary synthetic strategies are commonly employed for the construction of this compound:
-
The Suzuki-Miyaura Coupling Approach: This powerful cross-coupling reaction forms the biphenyl core by creating a carbon-carbon bond between an aryl halide and an arylboronic acid derivative. The choice of catalyst is critical for achieving high yields and functional group tolerance.
-
The Nitrile Reduction Pathway: This two-step approach involves the initial synthesis of 4'-fluoro-biphenyl-4-carbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine. The efficacy of this route is heavily dependent on the choice of the reduction catalyst to ensure high conversion and selectivity.
This guide will dissect each of these strategies, providing a comparative analysis of the most effective catalytic systems for each approach.
Part 1: The Suzuki-Miyaura Coupling Approach: A Tale of Two Metals
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[1] The reaction is typically catalyzed by palladium complexes, though more cost-effective nickel-based systems have gained significant traction.[2]
Palladium Catalysis: The Gold Standard
Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in Suzuki-Miyaura couplings.[3] For the synthesis of this compound, a common strategy involves the coupling of a fluorinated aryl halide with a (4-aminomethyl)phenylboronic acid derivative or a protected version thereof.
A representative palladium-catalyzed Suzuki-Miyaura coupling is depicted below:
Caption: The catalytic cycle of a Palladium-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 4-(bromomethyl)bromobenzene followed by amination.
Materials:
-
4-Fluorophenylboronic acid
-
4-(Bromomethyl)bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ammonia solution
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a Schlenk flask, combine 4-fluorophenylboronic acid (1.2 equiv.), 4-(bromomethyl)bromobenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add an excess of ammonia solution.
-
Stir the mixture at room temperature for several hours to complete the amination.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Nickel Catalysis: The Cost-Effective Challenger
Nickel catalysts have emerged as a viable and more economical alternative to palladium for Suzuki-Miyaura couplings.[2] They are particularly effective in activating less reactive aryl chlorides.[4]
Comparative Efficacy: Palladium vs. Nickel
| Catalyst System | Typical Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | High | [1] |
| Palladium | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 100 | High | [1] |
| Nickel | NiCl₂(dppe) | - | K₃PO₄ | Toluene | 80-110 | Good to High | [4] |
| Nickel | Ni(acac)₂ | PCy₃ | K₃PO₄ | THF | 60-80 | Good to High | [4] |
Causality Behind Experimental Choices:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., PPh₃, PCy₃) are often employed to stabilize the metal center and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[1] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.
Part 2: The Nitrile Reduction Pathway: A Focus on Selectivity
An alternative and often highly effective route to this compound involves the catalytic reduction of a 4'-fluoro-biphenyl-4-carbonitrile precursor. The success of this strategy hinges on the selection of a catalyst that can efficiently reduce the nitrile group to a primary amine without affecting the biphenyl core or the fluorine substituent.
Catalytic Hydrogenation: A Comparative Analysis
Catalytic hydrogenation is a widely used and atom-economical method for the reduction of nitriles to primary amines.[5] The most common heterogeneous catalysts for this transformation are Raney Nickel and Palladium on Carbon (Pd/C).
Caption: A simplified workflow for the catalytic hydrogenation of a nitrile to a primary amine.
Comparative Efficacy of Nitrile Reduction Catalysts
| Catalyst | Key Advantages | Key Disadvantages | Typical Reaction Conditions | Yield (%) | Reference |
| Raney Nickel | Cost-effective, less prone to dehalogenation.[6] | Pyrophoric, may require higher pressures and temperatures.[6] | H₂ (high pressure), Ethanol/Ammonia, 50-100°C | High | [7] |
| Palladium on Carbon (Pd/C) | High activity, milder reaction conditions.[6] | More expensive, can cause dehalogenation.[6] | H₂ (low to high pressure), Methanol/Ethanol, Room temp. to 60°C | High | [8] |
| Cobalt-based Catalysts | Can offer high selectivity for primary amines. | May require specific ligands and conditions. | H₂ or hydrosilanes, various solvents and temperatures | Good to High | [9][10] |
Expert Insights on Catalyst Selection:
-
Raney Nickel is often the catalyst of choice for large-scale industrial processes due to its lower cost.[6] Its lower propensity for dehalogenation makes it particularly suitable for substrates containing halogen substituents.[7]
-
Palladium on Carbon (Pd/C) is favored for its high catalytic activity, often allowing for reactions to be conducted under milder conditions (lower pressure and temperature) and with lower catalyst loadings.[6] However, its higher cost and the potential for dehalogenation are important considerations.
-
Cobalt-based catalysts represent an emerging area of research for nitrile reduction, offering the potential for high selectivity under specific conditions.[10]
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
This protocol describes a general procedure for the reduction of 4'-fluoro-biphenyl-4-carbonitrile using Raney Nickel.
Materials:
-
4'-Fluoro-biphenyl-4-carbonitrile
-
Raney Nickel (slurry in water)
-
Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add 4'-fluoro-biphenyl-4-carbonitrile and ethanol.
-
Carefully add the Raney Nickel slurry. A small amount of ammonia solution can be added to improve selectivity towards the primary amine.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to 50-100°C and stir vigorously.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Conclusion: A Strategic Approach to Catalyst Selection
The synthesis of this compound can be effectively achieved through either a Suzuki-Miyaura coupling or a nitrile reduction pathway. The optimal choice of catalyst is contingent upon a careful consideration of factors such as cost, desired reaction conditions, and the presence of other functional groups in the starting materials.
For the Suzuki-Miyaura coupling , palladium catalysts offer high reliability and broad applicability, while nickel catalysts provide a more economical alternative, particularly for large-scale syntheses.
For the nitrile reduction pathway , Raney Nickel is a cost-effective and robust catalyst, especially when dehalogenation is a concern. Palladium on carbon, while more expensive, often allows for milder reaction conditions and higher activity.
Ultimately, the selection of the most efficacious catalyst requires a thorough evaluation of the specific requirements of the synthesis and a data-driven approach to process optimization. This guide provides a foundational framework to aid researchers in making informed decisions for the efficient and selective synthesis of this critical pharmaceutical building block.
References
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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PubMed. (2025). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. [Link]
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Taylor & Francis Online. (2021). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki-Miyaura couplings. [Link]
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ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]
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Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
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PubMed. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
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MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
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OUCI. (2025). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. [Link]
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ChemistryViews. (2017). Selective Nitrile Reduction. [Link]
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ScienceDirect. (2005). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]
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ResearchGate. (2018). A Review on the Recent Advances in the Reductions of Carbon–Carbon/Oxygen Multiple Bonds Including Aromatic Rings Using Raney Ni–Al Alloy or Al Powder in the Presence of Noble Metal Catalysts in Water. [Link]
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PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. [Link]
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PubMed. (2015). Covalent organic frameworks comprising cobalt porphyrins for catalytic CO₂ reduction in water. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4'-Fluoro-biphenyl-4-methanamine: A Guide for Discovery and Process Chemistry
Introduction
4'-Fluoro-biphenyl-4-methanamine is a valuable building block in medicinal chemistry and materials science. The presence of the fluorobiphenyl scaffold can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[1][2] The primary amine handle provides a crucial point for further chemical elaboration. Consequently, the efficient and scalable synthesis of this compound is of significant interest to researchers in drug development and chemical synthesis.
This guide provides an in-depth, head-to-head comparison of the most prevalent and practical synthetic routes to this compound. We move beyond simple protocols to dissect the underlying chemical principles, evaluate the pros and cons of each approach, and provide field-proven insights to guide your synthetic strategy, whether for small-scale library synthesis or large-scale production.
Retrosynthetic Analysis: Devising the Strategy
The core challenge lies in the efficient construction of the C-C bond forming the biphenyl system and the subsequent or prior installation of the aminomethyl group. A logical retrosynthetic analysis points to two primary strategies, both leveraging the power of palladium-catalyzed cross-coupling.
Figure 1: Retrosynthetic analysis of this compound.
This analysis highlights a convergent strategy where the key biphenyl C-C bond is formed via a Suzuki-Miyaura coupling. The choice of the functional group on the second aromatic ring dictates the final transformation into the target amine. We will compare two robust variations of this strategy:
-
Route 1: Suzuki coupling to form a nitrile intermediate, followed by its reduction.
-
Route 2: Suzuki coupling to form an aldehyde intermediate, followed by one-pot reductive amination.
Route 1: Suzuki Coupling and Nitrile Reduction
This classic and highly reliable two-step approach involves the synthesis of a stable nitrile intermediate, which is subsequently reduced to the primary amine.
Conceptual Overview & Mechanistic Insight
The first step is the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for its high functional group tolerance and mild conditions.[2][3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product.[3]
The second step is the reduction of the nitrile. This can be achieved through several methods, most commonly catalytic hydrogenation or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its scalability and atom economy, but requires careful control to avoid the formation of secondary and tertiary amine byproducts.[4][5][6]
Figure 2: Workflow for the Nitrile Reduction Route.
Detailed Experimental Protocols
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via Suzuki Coupling
-
Reagent Setup: To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or a combination of Pd(OAc)₂ (1 mol%) and a suitable phosphine ligand like SPhos (2 mol%). The choice of catalyst can be critical and depends on substrate reactivity and desired reaction times.[7]
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1). Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile as a white solid.[8]
Step 2: Reduction of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
-
Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel, suspend 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in a suitable solvent like ethanol or methanol. Add a catalytic amount of Raney Nickel (approx. 10% w/w), being careful as it is often pyrophoric.[6] To suppress the formation of secondary amine byproducts, add ammonium hydroxide (2-3 eq).[6]
-
Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by GC-MS), carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., DCM/MeOH/NEt₃ 95:4:1).
Route 2: Suzuki Coupling and Reductive Amination
This modern approach combines the final two steps into a single, efficient one-pot operation, proceeding via an aldehyde intermediate.
Conceptual Overview & Mechanistic Insight
The initial Suzuki coupling is analogous to Route 1, this time forming 4'-fluoro-[1,1'-biphenyl]-4-carboxaldehyde. This aldehyde is then directly subjected to reductive amination. This reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ to the target primary amine.[9][10]
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of weakly acidic conditions that favor imine formation.[9][11]
Figure 3: Workflow for the Reductive Amination Route.
Detailed Experimental Protocols
Step 1: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde
This step follows the same procedure as Step 1 in Route 1, substituting 4-bromobenzonitrile with 4-bromobenzaldehyde. The aldehyde product is often stable enough to be isolated and purified, but for a one-pot procedure, it can be carried forward directly.
Step 2: One-Pot Reductive Amination
-
Reagent Setup: To a solution of 4'-fluoro-[1,1'-biphenyl]-4-carboxaldehyde (1.0 eq) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A dehydrating agent, such as molecular sieves, can be added to drive the equilibrium.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Continue stirring at room temperature for 6-18 hours until the reaction is complete (monitored by LC-MS or GC-MS).
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified as described in Route 1.
Head-to-Head Comparison
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Rationale & Expert Commentary |
| Number of Steps | 2 isolated steps | 2 steps (can be run one-pot) | Route 2 offers superior operational efficiency, reducing handling and workup time if performed as a one-pot process.[10] |
| Overall Yield | Generally High (70-85%) | Good to High (65-80%) | Route 1 often provides slightly higher and more consistent overall yields due to the high efficiency of both individual steps. Aldehyde stability can sometimes be a minor issue in Route 2. |
| Scalability | Excellent | Very Good | Both routes are highly scalable. Catalytic hydrogenation in Route 1 is a standard industrial process. The cost and stoichiometry of NaBH(OAc)₃ in Route 2 can be a consideration on a very large scale. |
| Reagent Safety | Requires careful handling of pyrophoric Raney Ni and high-pressure H₂ gas. LiAlH₄ (alternative) is highly reactive. | Uses NaBH(OAc)₃, which is a milder, more stable hydride reagent. Solvents like DCM/DCE are common. | From a bench-scale safety perspective, Route 2 is often preferred due to the avoidance of high-pressure hydrogenation and pyrophoric catalysts.[11] |
| Intermediate Stability | The nitrile intermediate is highly stable and easy to purify and store. | The aldehyde intermediate is generally stable but can be prone to oxidation over long-term storage. | The robustness of the nitrile intermediate in Route 1 is a significant advantage, allowing for convenient stopping points in the synthesis. |
| Byproduct Profile | Potential for secondary/tertiary amine formation during hydrogenation, which requires optimization (e.g., adding NH₄OH).[5][6] | Generally very clean, with the primary byproduct being unreacted aldehyde or the corresponding alcohol from over-reduction, which is minimal with NaBH(OAc)₃. | Route 2 often provides a cleaner crude product, simplifying purification. The selectivity of NaBH(OAc)₃ for the imine is a key advantage.[11] |
Senior Application Scientist's Recommendation
The optimal synthetic route to this compound is highly dependent on the specific context of the research or development program.
-
For Discovery Chemistry & Small-Scale Synthesis: Route 2 (Reductive Amination) is highly recommended. Its operational simplicity, use of milder reagents, and typically cleaner reaction profile make it ideal for rapidly generating analogs and building libraries where speed and ease of execution are paramount.
-
For Process Development & Large-Scale Manufacturing: Route 1 (Nitrile Reduction) is often the superior choice. The high stability of the 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile intermediate allows for robust process control and purification at scale. While catalytic hydrogenation requires specialized equipment, it is an economically favorable and well-established industrial method that avoids the use of stoichiometric, moderately expensive borohydride reagents. The potential for byproduct formation is well-understood and can be effectively controlled through process optimization.
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Catalytic Reduction of Nitriles. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4'-fluoro-biphenyl-4-methanamine
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities such as 4'-fluoro-biphenyl-4-methanamine, a compound of interest in contemporary drug discovery, the establishment of a robust and validated analytical method for purity assessment is a non-negotiable prerequisite for regulatory submission and clinical progression. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind experimental choices, present illustrative data, and offer a framework for ensuring the trustworthiness and scientific integrity of the analytical procedures.
The Criticality of Method Validation in API Purity
The validation of an analytical procedure is the documented evidence that the method is suitable for its intended purpose.[1][2] For the purity assessment of an API, this translates to a method that can accurately and precisely quantify the main component and resolve it from any potential impurities, including process-related impurities, degradation products, and enantiomeric impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the basis of our discussion.[3][4]
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for purity assessment, their suitability for this compound varies based on the physicochemical properties of the molecule and the specific requirements of the analysis.
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Highly suitable due to the non-volatile nature and UV absorbance of the biphenyl chromophore. | High resolution, sensitivity, and specificity.[5] Amenable to gradient elution for separating complex mixtures. | May require derivatization for compounds lacking a chromophore.[6] |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile impurities and residual solvents.[7] Derivatization would be necessary for the non-volatile API. | Excellent for separating volatile and semi-volatile compounds. High sensitivity. | Not ideal for non-volatile or thermally labile compounds like the target API. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Potentially suitable, especially for charged impurities or chiral separations. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Given its versatility, robustness, and wide applicability in the pharmaceutical industry, a reversed-phase HPLC method is the recommended approach for the purity assessment of this compound.
A Validated HPLC Method for Purity Assessment
The following section outlines a detailed, albeit illustrative, validated HPLC method for the determination of purity and impurities of this compound.
Experimental Protocol: HPLC Method
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Solution: Prepare the test sample in the same diluent to a similar concentration as the standard solution.
Validation of the Analytical Method: An In-Depth Analysis
The validation of the proposed HPLC method is performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
Experimental Approach:
-
Analyze the blank (diluent), a placebo (if applicable), a solution of the this compound reference standard, and the sample solution.
-
Conduct forced degradation studies to generate potential degradation products and demonstrate their separation from the main peak.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Approach: Prepare a series of at least five concentrations of the this compound reference standard over a specified range (e.g., 50% to 150% of the nominal concentration).
Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) of ≥ 0.999.
Illustrative Data:
| Concentration (µg/mL) | Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²): 0.9998 |
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Acceptance Criteria: The specified range is supported by the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Approach: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Illustrative Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Experimental Approach: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or different equipment.
Experimental Approach: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The QL should be sufficiently low to accurately measure the levels of impurities.
Forced Degradation Studies: Unveiling Stability
Forced degradation studies are crucial for developing stability-indicating methods and understanding the degradation pathways of the API. These studies involve subjecting the API to stress conditions more severe than accelerated stability conditions.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the API solution to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed by the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.
Visualizing the Workflow
Caption: Workflow for Analytical Method Validation.
Caption: Design of a Forced Degradation Study.
Conclusion
The validation of an analytical method for the purity assessment of this compound is a multifaceted process that underpins the quality and safety of the potential drug product. A well-validated, stability-indicating HPLC method, as outlined in this guide, provides a high degree of confidence in the purity results. By adhering to the principles of scientific integrity, following established guidelines such as ICH Q2(R1), and thoroughly documenting all validation activities, researchers and drug developers can ensure the reliability of their analytical data and build a strong foundation for regulatory approval. The choice of analytical methodology and the rigor of its validation are not mere procedural steps but are integral to the successful translation of a promising molecule from the laboratory to the clinic.
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Navigating the In Vivo Landscape: A Comparative Guide to Biphenyl-Derived Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The 4'-fluoro-biphenyl-4-methanamine scaffold represents a promising starting point for the synthesis of novel therapeutics. Its inherent structural features, including the lipophilic biphenyl core and the reactive methanamine group, offer a versatile platform for designing molecules with diverse pharmacological activities. This guide provides a comparative analysis of in vivo studies of drug candidates structurally related to this core, offering insights into their performance against established alternatives in key therapeutic areas: cancer immunotherapy, diabetes, and Alzheimer's disease. The experimental data and detailed protocols presented herein are intended to support researchers in designing and evaluating their own in vivo studies.
Section 1: Cancer Immunotherapy - Targeting the PD-1/PD-L1 Axis with Biphenyl Pyridine Derivatives
The immune checkpoint protein programmed cell death-1 (PD-1) and its ligand (PD-L1) are key regulators of T-cell activation and play a crucial role in tumor immune evasion. Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest as potential alternatives to monoclonal antibody therapies.
Lead Candidate: Biphenyl Pyridine PD-1/PD-L1 Inhibitors
Recent studies have highlighted a series of novel biphenyl pyridines as potent inhibitors of the PD-1/PD-L1 interaction. One such compound, 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol, has demonstrated significant in vivo antitumor activity in a CT26 mouse model.[1] This class of compounds represents a promising avenue for the development of orally bioavailable cancer immunotherapies.[2][3][4]
Comparative Agent: Pembrolizumab
Pembrolizumab is a humanized monoclonal antibody that targets PD-1 and is a standard-of-care treatment for various cancers. While effective, antibody-based therapies can have limitations such as poor oral bioavailability and potential for immunogenicity.[3] A direct in vivo comparison with small molecule inhibitors is crucial for evaluating the translational potential of these new chemical entities. While public data for a direct comparison with a specific biphenyl pyridine is not available, pembrolizumab's performance in similar models serves as a benchmark.[5]
In Vivo Performance Comparison
| Parameter | Biphenyl Pyridine Derivative (Example) | Pembrolizumab (Benchmark) |
| Model | CT26 syngeneic mouse model of colon cancer[1][6][7][8][9][10] | CT26 syngeneic mouse model of colon cancer[10] |
| Dosing | Oral administration[1] | Intraperitoneal injection[10] |
| Efficacy | Significant in vivo antitumor activity observed[1][11] | Demonstrates antitumor effect[12] |
| Mechanism | Blocks PD-1/PD-L1 interaction, activates immune activity in tumors[1] | Blocks PD-1/PD-L1 interaction, restores T-cell activity[5] |
Experimental Protocol: CT26 Syngeneic Tumor Model for Efficacy Studies
This protocol outlines the key steps for evaluating the in vivo antitumor efficacy of a test compound in the CT26 colon carcinoma model.
1. Cell Culture and Implantation:
- CT26 cells are cultured under standard conditions.
- BALB/c mice are subcutaneously injected with a suspension of CT26 cells in the flank.[7]
2. Tumor Growth Monitoring and Randomization:
- Tumor volume is monitored regularly using calipers.
- Once tumors reach a predetermined size (e.g., ~120mm³), mice are randomized into treatment and control groups.[7]
3. Treatment Administration:
- The biphenyl pyridine derivative is administered orally according to the predetermined dosing schedule.
- The comparator, Pembrolizumab (or an appropriate anti-mouse PD-1 antibody), is administered via intraperitoneal injection.[10]
- A vehicle control group receives the same formulation as the test compound, without the active ingredient.
4. Efficacy Evaluation:
- Tumor volumes and body weights are measured throughout the study.
- At the end of the study, tumors are excised and weighed.[7]
- Tumor growth inhibition (TGI) is calculated to quantify the antitumor effect.
5. Pharmacodynamic Analysis:
- Tumor and spleen samples can be collected for flow cytometry analysis of immune cell populations (e.g., CD8+ T-cells) to confirm the mechanism of action.[1]
Signaling Pathway
Caption: Biphenyl pyridine inhibitors block the PD-1/PD-L1 interaction, preventing T-cell inactivation.
Section 2: Diabetes - Dual PTP1B Inhibition and AMPK Activation with Biphenyl Derivatives
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling, making it a key target for type 2 diabetes treatment.[13][14] AMP-activated protein kinase (AMPK) is a central regulator of glucose and lipid metabolism.[15] Compounds that can dually inhibit PTP1B and activate AMPK are highly sought after.
Lead Candidate: Biphenyl Derivatives of 2-Iminobenzimidazoles
A novel series of biphenyl derivatives of 2-iminobenzimidazoles has been identified as dual PTP1B inhibitors and AMPK activators, demonstrating a disease-modifying effect in a rat model of type 2 diabetes mellitus by improving insulin sensitivity and lipid metabolism.
Comparative Agent: Metformin
Metformin is a first-line oral medication for type 2 diabetes that is known to activate AMPK.[16][17] It serves as a gold standard for comparison in preclinical and clinical studies of new antidiabetic agents.[18][19]
In Vivo Performance Comparison
| Parameter | Biphenyl Derivative of 2-Iminobenzimidazole (Example) | Metformin (Benchmark) |
| Model | Rat model of type 2 diabetes mellitus (High-Fat Diet and Streptozotocin-induced)[20][21][22][23][24] | Streptozotocin-injected diabetic mice[25] |
| Dosing | To be determined based on preclinical studies | Oral administration |
| Efficacy | Marked reduction in blood glucose and serum insulin levels | Blunts diabetes-induced reduction of AMPK phosphorylation and normalizes endothelial relaxation[25] |
| Mechanism | Dual PTP1B inhibition and AMPK activation | Primarily AMPK activation[15] |
Experimental Protocol: Induction of Type 2 Diabetes in Rats
This protocol describes a common method for inducing a type 2 diabetes phenotype in rats that mimics the human condition.
1. High-Fat Diet (HFD) Feeding:
- Male Wistar rats are fed a high-fat diet (e.g., 45-58% energy from fat) for a period of at least 3 weeks to induce insulin resistance.[20][21][23][24]
2. Low-Dose Streptozotocin (STZ) Administration:
- Following the HFD period, rats are fasted and then receive a single intraperitoneal injection of a low dose of STZ (e.g., 30-35 mg/kg).[20][21][22][23][24] STZ is a toxin that partially damages pancreatic beta cells.
3. Confirmation of Diabetes:
- Blood glucose levels are monitored. Diabetes is typically confirmed when fasting blood glucose levels are consistently elevated (e.g., >140 mg/dL).[21]
4. Treatment and Monitoring:
- The biphenyl derivative is administered (e.g., orally) to the treatment group.
- Metformin is administered to the comparator group.
- A control group receives a vehicle.
- Parameters such as blood glucose, plasma insulin, and lipid profiles are monitored throughout the study.
Signaling Pathway
Caption: Biphenyl derivatives can enhance insulin signaling by inhibiting PTP1B and activating AMPK.
Section 3: Alzheimer's Disease - Cholinesterase Inhibition with Biphenyl Imidazole Derivatives
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine.[26] Cholinesterase inhibitors, which prevent the breakdown of acetylcholine, are a mainstay of symptomatic treatment.[26][27][28]
Lead Candidate: Biphenyl Imidazole Derivatives
Novel biphenyl imidazole derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vivo behavioral studies using the scopolamine-induced Y-maze model have shown their potential to ameliorate cognitive deficits.
Comparative Agent: Donepezil
Donepezil is a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[29][30] It is a reversible inhibitor with a long half-life, allowing for once-daily dosing.[28] Its efficacy in improving cognitive function has been demonstrated in numerous clinical trials.[27][31][32]
In Vivo Performance Comparison
| Parameter | Biphenyl Imidazole Derivative (Example) | Donepezil (Benchmark) |
| Model | Scopolamine-induced cognitive impairment in mice (Y-maze test)[33][34][35][36][37] | Scopolamine-induced memory impairment in mice[30] |
| Dosing | To be determined based on preclinical studies | Oral administration |
| Efficacy | Improvement in spatial learning and memory | Significantly prevents scopolamine-induced memory impairment[30] |
| Mechanism | Inhibition of acetylcholinesterase and butyrylcholinesterase[38][39] | Selective and reversible inhibition of acetylcholinesterase[30] |
Experimental Protocol: Scopolamine-Induced Y-Maze Test
This protocol is used to assess short-term spatial memory and the ability of a compound to reverse a chemically induced cognitive deficit.
1. Apparatus:
- A Y-shaped maze with three identical arms.[36]
2. Scopolamine Administration:
- Mice are administered scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce a transient cognitive deficit.[36] A control group receives saline.
3. Test Compound Administration:
- The biphenyl imidazole derivative or donepezil is administered prior to the scopolamine injection, according to the desired timing for assessing prophylactic or therapeutic effects.
4. Y-Maze Task:
- Mice are placed in one arm of the Y-maze and allowed to freely explore for a set period (e.g., 5-6 minutes).[35][36]
- The sequence of arm entries is recorded.
5. Data Analysis:
- Spontaneous alternation percentage (SAP) is calculated. A higher SAP indicates better spatial working memory.
- The number of arm entries can be used as a measure of locomotor activity.
Workflow Diagram
Caption: Workflow for evaluating the efficacy of a cognitive enhancer in the scopolamine-induced Y-maze test.
References
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A Senior Application Scientist's Guide to Benchmarking Novel 4'-Fluoro-biphenyl-4-methanamine-Based Compounds Against Existing CNS Drugs
Introduction: The Rationale for Exploring the 4'-Fluoro-biphenyl-4-methanamine Scaffold
In the relentless pursuit of safer and more effective therapeutics for central nervous system (CNS) disorders, medicinal chemists are continuously exploring novel chemical scaffolds. The this compound core has emerged as a promising starting point for the development of new pharmacological agents. Its structural features, including the biphenyl backbone and the methanamine moiety, bear resemblance to known monoamine reuptake inhibitors, suggesting a potential interaction with key neurotransmitter transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] The strategic incorporation of a fluorine atom can also confer advantageous pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity. This guide provides a comprehensive framework for the systematic evaluation and benchmarking of novel compounds derived from this scaffold against established drugs in the field, with a focus on antidepressant and anxiolytic therapeutic areas.
Our objective is to present a rigorous, multi-tiered approach to preclinical drug development that aligns with regulatory expectations and provides a clear, data-driven comparison of a novel compound's performance against current standards of care.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
Pillar I: Foundational In Vitro Characterization - Establishing a Pharmacological Baseline
The initial phase of benchmarking involves a comprehensive in vitro assessment to determine the fundamental pharmacological and biophysical properties of the novel compounds. This stage is critical for establishing a baseline understanding of a compound's mechanism of action, potency, and potential liabilities before committing to more resource-intensive in vivo studies.
Primary Target Engagement and Potency Determination
Given the structural alerts within the this compound scaffold, the primary hypothesis is its interaction with monoamine transporters. Therefore, the initial screening will focus on quantifying the binding affinity and functional inhibition of SERT and DAT.
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds on SERT and DAT.[1][7][8]
Objective: To quantify the potency of novel compounds in inhibiting the reuptake of serotonin and dopamine by their respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT) or human DAT (hDAT).
-
[³H]-Serotonin and [³H]-Dopamine.
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
-
Test compounds and reference inhibitors (e.g., Paroxetine for SERT, GBR12909 for DAT).
-
96-well cell culture plates and scintillation counter.
Procedure:
-
Cell Plating: Seed hSERT or hDAT expressing cells in 96-well plates at a density that allows for optimal transporter expression and cell health (e.g., 20,000 cells per well).[9]
-
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the assay buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds or reference inhibitors for 20-30 minutes at room temperature.[8][10]
-
Initiation of Uptake: Add a fixed concentration of [³H]-Serotonin or [³H]-Dopamine (e.g., 50 nM) to each well to initiate the uptake reaction.[8]
-
Incubation: Incubate the plates for a short duration (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for transporter-mediated uptake.[8]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The use of stably transfected cell lines provides a consistent and reproducible system for evaluating transporter inhibition.[9][11] Radiolabeled substrates offer high sensitivity and a direct measure of transporter function.[1][12] The choice of reference compounds with known mechanisms of action is crucial for validating the assay and providing a direct comparison point.
Selectivity Profiling: Off-Target and Secondary Pharmacology
A critical aspect of drug development is ensuring the compound's selectivity for its intended target to minimize off-target effects. This involves screening the novel compounds against a panel of other relevant receptors, transporters, and enzymes.
Caption: A streamlined workflow for in vivo efficacy studies.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
| Compound | Route | Dose (mg/kg) | FST Immobility (% Reduction) | EPM Open Arm Time (% Increase) | Cmax (ng/mL) | T½ (h) | Oral Bioavailability (%) |
| Compound A | PO | 10 | 45 | 60 | 250 | 6.2 | 35 |
| Compound B | PO | 10 | 15 | 25 | 180 | 4.8 | 22 |
| Fluoxetine | PO | 10 | 55 | 50 | 310 | 8.5 | 42 |
| Diazepam | PO | 1 | N/A | 80 | 150 | 12.1 | 85 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Pillar III: Comprehensive Preclinical Safety and Tolerability Assessment
Before a compound can be considered for clinical development, a thorough safety and tolerability profile must be established in accordance with regulatory guidelines. [3][5][6][13]
Dose-Range Finding and Repeated-Dose Toxicity Studies
Objective: To identify the maximum tolerated dose (MTD) and assess the potential target organs of toxicity following repeated administration.
These studies are typically conducted in two species (one rodent and one non-rodent) and involve daily dosing for a specified duration (e.g., 14 or 28 days). A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs. [3][5]
Safety Pharmacology
Objective: To investigate the potential adverse effects of the compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
These studies are designed to identify any undesirable pharmacodynamic effects that could pose a safety risk in humans.
Conclusion: A Data-Driven Path to Clinical Candidacy
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the performance of novel this compound-based compounds against existing drugs. By following this multi-tiered strategy, researchers can generate a comprehensive data package that enables a clear and objective comparison of a new chemical entity's potential as a therapeutic agent. The emphasis on understanding the causality behind experimental choices, ensuring the self-validating nature of the protocols, and grounding all claims in authoritative references will ultimately lead to more informed decision-making and a higher probability of success in the challenging journey of drug discovery and development.
References
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (n.d.).
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
- In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (n.d.).
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. (n.d.).
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- Step 2: Preclinical Research - FDA. (2018, January 4).
- Animal models for screening anxiolytic-like drugs: a perspective - PMC - PubMed Central. (n.d.).
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- Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.).
- Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PubMed Central. (n.d.).
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29).
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.).
- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15).
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- “Experimental Models for Screening Anxiolytic Activity” - Jetir.Org. (n.d.).
- Pre-Clinical Trials: USFDA Regulations to be Followed - Liveon Biolabs. (n.d.).
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1).
- Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US. (n.d.).
- ADME-Tox - Drug discovery & safety - BIOMEX. (n.d.).
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6).
- Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16).
- Experimental Models in Serotonin Transporter Research - PMC - PubMed Central. (n.d.).
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
- Screening for human ADME/Tox drug properties in drug discovery - PubMed. (n.d.).
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.).
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14).
- Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Fluoro-biphenyl-4-methanamine
Introduction: Beyond the Synthesis
In the fields of pharmaceutical research and drug development, our focus is often directed toward the synthesis and application of novel compounds like 4'-Fluoro-biphenyl-4-methanamine. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to ensure that every researcher can manage this chemical's waste stream with confidence and scientific integrity.
Part 1: Hazard Identification and Risk Assessment
Causality of Hazards:
-
Fluorinated Aromatic System: The carbon-fluorine bond is exceptionally strong, leading to environmental persistence. Incomplete combustion can form highly toxic byproducts like hydrogen fluoride (HF). Many halogenated aromatic compounds are suspected carcinogens and can be toxic to aquatic life.[1]
-
Amine Group: Aromatic amines as a class are known for their potential toxicity, including skin irritation, allergic reactions, and risks of methemoglobinemia upon absorption.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Description & Justification | Potential GHS Hazard Codes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. This is a common trait for functionalized aromatic amines. | H302, H312, H332 |
| Skin Corrosion/Irritation | Aromatic amines can cause skin irritation and may lead to allergic skin reactions upon repeated contact. | H315, H317 |
| Serious Eye Damage/Irritation | Expected to be a serious eye irritant based on the properties of similar amine compounds.[2] | H319 |
| Carcinogenicity/Mutagenicity | Some biphenyl and aromatic amine compounds are suspected carcinogens.[3] Prudent practice dictates handling it as a potential carcinogen. | H351 |
| Aquatic Toxicity | Halogenated organic compounds often exhibit high toxicity to aquatic life with long-lasting effects.[1] | H411 |
Part 2: The Core Principle - Waste Segregation
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of fluorine, this compound must be classified as a halogenated organic waste .[4][5]
Why is this segregation so critical?
-
Disposal Methodology: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HF) produced during combustion.[6] This process is fundamentally different and more complex than the fuel blending used for non-halogenated solvents.[7]
-
Cost and Compliance: Mixing halogenated waste into a non-halogenated drum contaminates the entire container, escalating disposal costs significantly (often by two to three times).[5][7] Improper segregation is a common and costly regulatory compliance failure.
Caption: Waste classification is the primary decision point.
Part 3: Step-by-Step In-Laboratory Disposal Protocol
This protocol covers the management of waste from the point of generation to its readiness for pickup by a licensed disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure a barrier between you and the potential hazard. The choice of PPE is dictated by the risk assessment.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or cleaning spills, heavier-duty gloves like neoprene or Viton are recommended.[8]
-
Eye/Face Protection: Use chemical safety goggles or a face shield to protect against splashes.[6]
-
Skin and Body Protection: A standard, fully-buttoned laboratory coat is mandatory.[6]
Step 2: Waste Collection and Containerization
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Primary Waste: Collect unused or surplus solid compound and concentrated solutions in a dedicated, chemically compatible container. Polyethylene or glass containers are appropriate.[5][9] Ensure the container has a screw-top cap that can be sealed tightly.[10]
-
Contaminated Debris: This includes gloves, weigh boats, pipette tips, and absorbent materials used for cleaning spills. These items must be collected in a separate, clearly labeled plastic bag or a lined pail designated for solid hazardous waste.[11] Do not dispose of this material in the regular trash.
-
Empty Original Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated liquid waste.[11][12] Subsequent rinses should also be collected as hazardous waste. After rinsing and air-drying, the label on the empty container must be obliterated or defaced before disposal as solid waste or glass recycling.[11]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[10]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "Waste this compound" . Do not use abbreviations.[10]
-
An accurate list of all components and their approximate percentages, including any solvents used.[11]
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant," "Environmental Hazard").[6]
-
The date the container was first used for waste accumulation.[11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, typically inside a chemical fume hood or a ventilated cabinet, for the temporary storage of hazardous waste.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizing agents.[9]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks.[11]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[5][10] This prevents the release of volatile vapors and protects the integrity of the lab atmosphere.
Part 4: Final Disposal Pathway and Workflow
The ultimate destruction of this compound waste is a regulated process that must be handled by professionals.
-
Engage Professionals: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[6][11] Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[7][9]
-
High-Temperature Incineration: The recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility.[6] This is the most effective technology for breaking the stable carbon-fluorine bond and ensuring the complete destruction of the molecule, preventing its release into the environment.
Disposal Process Workflow Diagram
Caption: Complete workflow from lab bench to final destruction.
References
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
-
Hazardous Waste Segregation - Bucknell University.
-
Halogenated Solvents - Washington State University Environmental Health & Safety.
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21 CFR Part 1317 -- Disposal - Code of Federal Regulations.
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Halogenated Solvents in Laboratories - Temple University Environmental Health and Radiation Safety.
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign.
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Organic Solvents Disposal Procedures - Cornell University Environmental Health and Safety.
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Hazardous chemicals, activities or devices - Society for Science.
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Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101 - Galen Enterprise LLC.
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Proper Disposal of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: A Procedural Guide - Benchchem.
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4′-Fluoro-biphenyl-2-ylamine Safety Information - Sigma-Aldrich.
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SAFETY DATA SHEET for 4-Aminobiphenyl - Sigma-Aldrich.
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Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide - Benchchem.
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SAFETY DATA SHEET for biphenyl-4-ol - Sigma-Aldrich.
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SAFETY DATA SHEET for 2-Fluorobiphenyl - Fisher Scientific.
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
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SAFETY DATA SHEET for 4-Fluorobenzylamine - Fisher Scientific.
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Navigating the Safe Handling of 4'-Fluoro-biphenyl-4-methanamine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Molecule
4'-Fluoro-biphenyl-4-methanamine combines three key structural features that inform its potential hazards: a biphenyl core, a fluorine substituent, and a methanamine group.
-
Aromatic Amine: This functional group can be associated with toxicity, including potential irritation to the skin, eyes, and respiratory system. Some aromatic amines are also recognized as potential carcinogens with prolonged exposure.
-
Fluorinated Compound: The carbon-fluorine bond is strong, often conferring metabolic stability. However, during thermal decomposition, fluorinated compounds can release hazardous gases such as hydrogen fluoride (HF).[1]
-
Biphenyl Structure: Biphenyls can be absorbed through the skin and may cause irritation. They are also noted for their potential environmental persistence.
Given these characteristics, it is prudent to treat this compound as a hazardous substance, exercising caution to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, with the rationale explained to ensure compliance and understanding.[2]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the compound or solvents, which may cause serious eye irritation. A face shield offers a broader range of protection.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation and absorption of the chemical.[3] |
| Body Protection | A lab coat is a minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended. | Protects the skin from accidental spills and contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of airborne particles or vapors, which could irritate the respiratory tract.[4] |
Operational Plan: From Receipt to Storage
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system for laboratory operations.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational and that all necessary equipment and reagents are within easy reach to minimize movement.
-
Aliquotting and Weighing: Conduct all weighing and transfer operations within a certified chemical fume hood to contain any dust or vapors.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible.
-
Post-Handling: After handling, thoroughly wash your hands, even if gloves were worn.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of the laboratory workflow to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[7]
Final Disposal:
All waste containing this compound must be disposed of through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common method for the disposal of halogenated aromatic compounds. Always adhere to local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. Available at: [Link]
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Safety Data Sheet - (4-(4-Fluorophenoxy)phenyl)methanamine hydrochloride. Angene Chemical. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]
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Guide for the Safe Handling of Fluoropolymer Resins November 2012. Toxic Docs. Available at: [Link]
-
Fluorine Safety. Purdue University. Available at: [Link]
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- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

